Benzyl-PEG1-Tos
Descripción
Propiedades
IUPAC Name |
2-phenylmethoxyethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-14-7-9-16(10-8-14)21(17,18)20-12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNFGZWMDNDYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Benzyl-PEG1-Tos: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action, experimental protocols, and applications of Benzyl-PEG1-Tos, a heterobifunctional linker integral to the advancement of targeted therapeutics. With a focus on precision and efficiency, this document provides the foundational knowledge necessary for the strategic incorporation of this compound into complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Principles: The Chemistry of this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring three key components: a benzyl (B1604629) group, a single PEG unit, and a terminal tosyl (p-toluenesulfonyl) group. The synergy of these moieties provides a versatile tool for covalent conjugation.
At the heart of its functionality is the tosyl group, which serves as an excellent leaving group.[1] The hydroxyl groups of a native PEG are poor leaving groups, rendering them unreactive toward nucleophilic substitution.[1][2] Activation via tosylation transforms the terminal hydroxyl into a highly reactive site. The efficacy of the tosylate anion as a leaving group is attributed to its high stability, a consequence of negative charge delocalization through resonance across the sulfonyl group's oxygen atoms and the aromatic ring.[1]
This activation facilitates a bimolecular nucleophilic substitution (SN2) reaction. Nucleophiles, such as the amino groups of lysine (B10760008) residues, the thiol groups of cysteine residues, or terminal hydroxyl groups on biomolecules, can readily attack the carbon atom to which the tosyl group is attached.[3][4] This results in the formation of a stable covalent bond and the displacement of the tosylate anion.
The single PEG unit provides a short, flexible, and hydrophilic spacer. This hydrophilicity can enhance the solubility and improve the pharmacokinetic profile of the resulting bioconjugate.[4][5] The benzyl group, in this context, typically serves as a stable protecting group for one end of the linker, allowing for sequential conjugation strategies.
Mechanism of Action: A Visual Representation
The fundamental mechanism of action for this compound is the SN2 reaction. A nucleophile (Nu:), commonly found on proteins and other biomolecules, attacks the terminal carbon of the PEG linker, leading to the displacement of the tosylate group.
References
Benzyl-PEG1-Tos: A Technical Guide to its Application in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG1-Tos, systematically named O-(Benzyl)-O'-(p-tolylsulfonyl)ethanol, is a heterobifunctional linker molecule increasingly utilized in the field of biochemistry, particularly in the design and synthesis of complex bioconjugates. Its unique chemical architecture, comprising a benzyl (B1604629) protecting group, a single polyethylene (B3416737) glycol (PEG) spacer, and a tosylate leaving group, offers a versatile platform for the strategic assembly of targeted therapeutics. This technical guide provides an in-depth exploration of the core applications of this compound, with a primary focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed methodologies, quantitative data, and visual diagrams are presented to furnish researchers with the practical knowledge required for its effective implementation.
Core Application: A Linker for PROTAC Synthesis
The principal application of this compound in biochemistry is as a linker in the synthesis of PROTACs.[1][2] PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's native protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[3][4]
A PROTAC molecule is composed of three essential components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[3][5] PEG linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide synthetic flexibility.[3][7]
This compound serves as a foundational building block for constructing the linker component of a PROTAC. Its bifunctional nature allows for the sequential and controlled conjugation of the two distinct ligands.
The Chemistry of this compound in PROTAC Synthesis
The utility of this compound in PROTAC synthesis is derived from the distinct functionalities of its constituent parts:
-
Benzyl Group: The benzyl group serves as a stable protecting group for one end of the linker.[8][9] In the context of a multi-step synthesis, this protection is crucial to prevent unwanted side reactions at one terminus while the other is being chemically modified.[9] Benzyl ethers are known for their robustness, being stable to a wide range of acidic and basic conditions.[8][9] This allows for flexibility in the synthetic route. The benzyl group can be selectively removed under mild conditions, typically through catalytic hydrogenolysis, to reveal a hydroxyl group for subsequent conjugation.[8]
-
PEG1 Spacer: The single polyethylene glycol unit provides a defined spatial separation between the two ligands. This spacing is crucial for the optimal formation of the ternary complex. The PEG moiety also enhances the hydrophilicity of the resulting PROTAC, which can improve its solubility and pharmacokinetic properties.[7][]
-
Tosyl (Tos) Group: The tosylate group is an excellent leaving group in nucleophilic substitution reactions.[11][12] This property makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles, such as amines (-NH2) or hydroxyls (-OH) present on the E3 ligase or POI ligands.[13] This facilitates the efficient and stable covalent attachment of the first ligand to the linker.[13]
Physicochemical and Reactivity Data
The following table summarizes the key physicochemical properties of this compound and the general characteristics of the functional groups relevant to its application.
| Property | Value | Significance in Application |
| Molecular Formula | C16H18O4S | Defines the elemental composition.[14] |
| Molecular Weight | 306.38 g/mol | Important for reaction stoichiometry calculations.[14] |
| Purity | ≥98% (typical) | High purity is essential for reproducible results in synthesis and biological assays.[14] |
| Benzyl Group Stability | Stable to a wide range of acidic and basic conditions | Allows for selective manipulation of other functional groups during a multi-step synthesis.[8][9] |
| Tosyl Group Reactivity | Excellent leaving group for SN2 reactions | Enables efficient coupling with nucleophilic functional groups (e.g., amines, alcohols) on ligands.[11][13] |
| PEG Linker Properties | Hydrophilic, flexible | Enhances solubility and provides conformational flexibility to the PROTAC, aiding in the formation of the ternary complex.[7] |
Experimental Protocols
While the precise synthetic route for a given PROTAC is dependent on the specific ligands employed, the following section outlines a representative experimental workflow for the use of this compound in the solution-phase synthesis of a PROTAC.
General Protocol for PROTAC Synthesis using this compound
Objective: To synthesize a PROTAC by sequentially conjugating an E3 ligase ligand and a POI ligand to the this compound linker.
Materials:
-
This compound
-
E3 Ligase Ligand (containing a nucleophilic group, e.g., a primary amine)
-
POI Ligand (containing a functional group for conjugation, e.g., a carboxylic acid)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H2)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or a similar peptide coupling reagent
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for column chromatography, HPLC)
Procedure:
Step 1: Conjugation of the First Ligand (E3 Ligase Ligand)
-
Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution to act as a base.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (Ligand1-PEG1-Benzyl) by silica gel column chromatography.
Step 2: Deprotection of the Benzyl Group
-
Dissolve the purified Ligand1-PEG1-Benzyl intermediate in methanol (B129727) or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 4-16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected intermediate (Ligand1-PEG1-OH).
Step 3: Conjugation of the Second Ligand (POI Ligand)
-
Dissolve the POI ligand (with a carboxylic acid group, 1.0 eq), the deprotected intermediate Ligand1-PEG1-OH (1.0 eq), and a peptide coupling reagent such as BOP (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Step 1.5.
-
Purify the final PROTAC molecule by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Visualizing the Role of this compound
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key concepts and workflows discussed.
Caption: Mechanism of action for a PROTAC, highlighting the formation of a ternary complex.
Caption: Functional components of the this compound linker molecule.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound is a valuable and versatile chemical tool in modern biochemistry and drug discovery. Its primary application as a heterobifunctional linker in the synthesis of PROTACs is enabled by the strategic combination of a stable benzyl protecting group and a highly reactive tosylate leaving group. This design allows for the controlled, sequential assembly of complex molecules aimed at targeted protein degradation. The inclusion of a PEG spacer further provides beneficial properties related to solubility and conformation. The experimental protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for researchers aiming to leverage the capabilities of this compound in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Tosyl group - Wikipedia [en.wikipedia.org]
- 12. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. chemscene.com [chemscene.com]
Benzyl-PEG1-Tos molecular weight and formula
An In-depth Technical Guide to Benzyl-PEG1-Tos
This technical guide provides a comprehensive overview of this compound, a heterobifunctional linker crucial in the field of targeted protein degradation and bioconjugation. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's properties, a relevant experimental protocol, and a visualization of its application workflow.
Core Properties of this compound
This compound, also known as 2-(benzyloxy)ethyl 4-methylbenzenesulfonate, is a fundamental building block in the synthesis of more complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a benzyl (B1604629) group that serves as a stable protecting group, a single polyethylene (B3416737) glycol (PEG) unit that enhances solubility and provides spacing, and a tosylate group which is an excellent leaving group for nucleophilic substitution reactions.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₈O₄S | [1][2][3][4] |
| Molecular Weight | 306.38 g/mol | [1][2][3][4] |
| CAS Number | 4981-83-3 | [1][2][3][4] |
Application in PROTAC Synthesis
This compound is primarily utilized as a PEG-based linker in the construction of PROTACs.[2][3][4][5] PROTACs are innovative therapeutic molecules designed to selectively eliminate target proteins from within a cell. They achieve this by linking a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system for targeted degradation.[2][4]
The linker component, for which this compound is a precursor, is critical to the PROTAC's function. It dictates the spatial orientation and distance between the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex leading to ubiquitination and degradation. The PEG component of the linker enhances the solubility and cell permeability of the final PROTAC molecule.
Experimental Protocol: Synthesis of a PROTAC Precursor using this compound
This protocol describes a general method for the conjugation of this compound to a molecule containing a nucleophilic group (e.g., a primary amine), a common step in the synthesis of a PROTAC. This procedure is based on the principle of nucleophilic substitution, where the amine displaces the tosylate leaving group.
Materials:
-
This compound
-
Amine-containing molecule of interest (e.g., a ligand for a target protein)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Nitrogen or Argon gas supply
-
Reaction vessel (round-bottom flask) with magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Purification system (e.g., column chromatography with silica (B1680970) gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine-containing molecule (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (Nitrogen or Argon).
-
Addition of Base: Add the non-nucleophilic base (1.5-2.0 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature.
-
Addition of Linker: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) depending on the reactivity of the amine. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., Ethyl Acetate (B1210297) or Dichloromethane).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure conjugated product.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualizing the Workflow
The following diagram illustrates the general workflow for utilizing this compound in the synthesis of a heterobifunctional molecule like a PROTAC.
Caption: Workflow for PROTAC synthesis using this compound.
References
Solubility of Benzyl-PEG1-Tosylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG1-Tosylate, a bifunctional molecule increasingly utilized in bioconjugation and as a linker in the development of therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, reaction optimization, and purification.
Core Concepts: Understanding the Solubility of Benzyl-PEG1--Tosylate
The solubility of Benzyl-PEG1-Tosylate is governed by the interplay of its three key structural components: the hydrophobic benzyl (B1604629) group, the short, hydrophilic polyethylene (B3416737) glycol (PEG) linker, and the tosylate leaving group.
-
Benzyl Group: This aromatic, non-polar moiety contributes to the molecule's affinity for non-polar and aromatic solvents.
-
PEG1 Linker: The single ethylene (B1197577) glycol unit provides a degree of polarity and the capacity for hydrogen bonding, which promotes solubility in more polar solvents. The hydrophilic nature of the PEG chain is known to enhance the aqueous solubility of conjugated molecules.[1]
-
Tosylate Group: As a good leaving group, the tosylate is reactive towards nucleophiles.[1] Its presence influences the overall polarity of the molecule.
Qualitative Solubility Profile
| Solvent Class | Solvent Name | Predicted Solubility Profile | Rationale and Remarks |
| Halogenated | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent for a wide range of organic compounds and is often used in reactions involving tosylates and PEGylated molecules.[2] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | These solvents are less polar than DCM but are often used in the extraction and purification of tosylated compounds. Recrystallization of similar compounds is sometimes performed from ether/hexane mixtures.[2][3] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These highly polar solvents are generally effective at dissolving PEGylated compounds.[4] |
| Alcohols | Methanol, Ethanol | Moderately Soluble | The polarity of alcohols allows for favorable interactions with the PEG and tosylate moieties. |
| Aromatic Hydrocarbons | Toluene | Moderately Soluble | The benzyl group will have a favorable interaction with aromatic solvents. |
| Non-polar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of Benzyl-PEG1-Tosylate is likely too high for significant solubility in non-polar aliphatic solvents. Hexane is often used as an anti-solvent for recrystallization.[2][3] |
| Aqueous | Water | Sparingly Soluble | The short PEG chain provides some hydrophilicity, but the benzyl and tosyl groups are hydrophobic, likely limiting aqueous solubility. The PEG chain in PEGylated compounds is known to enhance water solubility.[5] |
Experimental Protocols
To obtain precise quantitative solubility data, the following experimental protocols are recommended.
Protocol 1: Determination of Quantitative Solubility using the Shake-Flask Method
This method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.
Materials:
-
Benzyl-PEG1-Tosylate
-
Selected solvents
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of Benzyl-PEG1-Tosylate to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of Benzyl-PEG1-Tosylate.
-
Calculation: The determined concentration represents the equilibrium solubility of Benzyl-PEG1-Tosylate in the tested solvent at the specified temperature.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the quantitative determination of solubility.
General Application in Bioconjugation
Benzyl-PEG1-Tosylate is a valuable reagent in bioconjugation, where it can be used to attach a benzyl-PEG1 moiety to a biomolecule (e.g., a protein or peptide) containing a nucleophilic group.
Caption: General workflow for bioconjugation using this compound.
References
An In-depth Technical Guide to Benzyl-PEG1-Tos (CAS: 4981-83-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl-PEG1-Tos, with the CAS number 4981-83-3, is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, with a particular focus on its role in the formation of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, data presentation in tabular format, and explanatory diagrams are included to equip researchers with the practical knowledge required for its effective utilization in drug discovery and development.
Introduction
This compound, chemically known as 2-(Benzyloxy)ethyl p-toluenesulfonate, is a PEG-based linker comprised of a benzyl-protected hydroxyl group and a tosylate group, separated by a single ethylene (B1197577) glycol unit. The tosylate serves as an excellent leaving group for nucleophilic substitution reactions, while the benzyl (B1604629) group provides a stable protecting group that can be removed under specific conditions for subsequent chemical modifications. This bifunctional nature, combined with the hydrophilicity imparted by the PEG moiety, makes it a versatile tool in bioconjugation and, most notably, in the synthesis of PROTACs.
PROTACs are innovative therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] They consist of two ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker's composition and length are critical for the formation of a productive ternary complex between the POI and the E3 ligase, ultimately leading to the ubiquitination and degradation of the target protein. This compound serves as a valuable building block for constructing these linkers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4981-83-3 | [2] |
| Molecular Formula | C₁₆H₁₈O₄S | [1][2] |
| Molecular Weight | 306.38 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 45 °C | |
| Boiling Point | 446.2±33.0 °C (Predicted) | |
| Density | 1.206±0.06 g/cm³ (Predicted) | |
| Purity | ≥98% | [2] |
| Solubility | Soluble in organic solvents such as DCM, DMF, and DMSO. | |
| Storage Conditions | Store at -20°C for long-term stability. |
Synthesis and Characterization
Synthesis of this compound
The synthesis of this compound is typically achieved through the tosylation of 2-(benzyloxy)ethanol (B1666784).
Experimental Protocol:
Materials:
-
2-(benzyloxy)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (B92270) or Triethylamine (TEA)
-
0.1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 2-(benzyloxy)ethanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or TEA (1.5 equivalents) to the solution.
-
Slowly add p-Toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
Characterization
The successful synthesis and purity of this compound and its subsequent conjugates can be confirmed using a combination of analytical techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR (Nuclear Magnetic Resonance) | Characteristic peaks for the aromatic protons of the benzyl and tosyl groups, the benzylic protons (-CH₂-), and the ethylene glycol protons. End-group analysis can confirm the structure. |
| MS (Mass Spectrometry) | The expected molecular ion peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺ or [M+Na]⁺). |
| HPLC (High-Performance Liquid Chromatography) | A single major peak indicating the purity of the compound. Retention time will vary depending on the column and mobile phase used. |
| FTIR (Fourier-Transform Infrared) Spectroscopy | Characteristic absorption bands for the functional groups present, such as C-O (ether), S=O (sulfonate), and aromatic C-H stretches. |
Application in PROTAC Synthesis
This compound is a key building block for the modular synthesis of PROTACs. The tosylate group allows for facile conjugation to a nucleophilic handle (e.g., an amine or hydroxyl group) on either the POI ligand or the E3 ligase ligand.
General Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.
Caption: A representative workflow for PROTAC synthesis using this compound.
Experimental Protocol: Conjugation to an Amine-Containing Ligand
This protocol describes the nucleophilic substitution of the tosylate group on this compound with a primary amine on a ligand for the protein of interest (POI).
Materials:
-
This compound
-
Amine-containing POI ligand
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., DIPEA)
Procedure:
-
Dissolve the amine-containing POI ligand (1 equivalent) and this compound (1.2 equivalents) in the anhydrous solvent.
-
Add the non-nucleophilic base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) for 4-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude product can be purified by preparative reverse-phase HPLC.
Signaling Pathway in PROTAC-Mediated Degradation
The ultimate function of a PROTAC synthesized using this compound is to induce the degradation of a target protein via the ubiquitin-proteasome pathway.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Conclusion
This compound (CAS: 4981-83-3) is a highly valuable and versatile heterobifunctional linker for researchers in drug discovery and chemical biology. Its well-defined structure and predictable reactivity allow for the controlled and modular synthesis of complex molecules, particularly PROTACs. The information and protocols provided in this technical guide are intended to facilitate the effective application of this compound in the development of novel therapeutics based on targeted protein degradation.
References
The Strategic Application of the Benzyl Group in Polyethylene Glycol (PEG) Linker Chemistry: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Polyethylene glycol (PEG) linkers are fundamental components in modern drug development, significantly enhancing the therapeutic properties of molecules by improving solubility, stability, and pharmacokinetic profiles. The synthesis of complex and precisely functionalized PEG linkers often necessitates the use of protecting groups to temporarily mask reactive functionalities. Among these, the benzyl (B1604629) group stands out for its unique combination of robust stability and selective, mild cleavage conditions. This technical guide provides a comprehensive overview of the multifaceted role of the benzyl group in PEG linker chemistry, detailing its application as a protecting group, its impact on linker characteristics, and its utility in advanced drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document furnishes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical workflows to empower researchers in the effective design and synthesis of next-generation therapeutics.
Introduction: The Benzyl Group as a Cornerstone in PEG Linker Synthesis
The covalent attachment of PEG chains, or PEGylation, is a clinically validated strategy to improve the therapeutic index of biopharmaceuticals.[1] The synthesis of heterobifunctional PEG linkers, which possess distinct reactive groups at each terminus, is crucial for the controlled assembly of complex bioconjugates.[2] This often requires a multi-step synthetic approach where one or more reactive groups must be temporarily protected to prevent unwanted side reactions. The benzyl group (Bn), typically introduced as a benzyl ether, is a widely employed protecting group for hydroxyl and amine functionalities in organic synthesis.[3][4] Its application in PEG linker chemistry is particularly advantageous due to its remarkable stability across a broad spectrum of reaction conditions and the availability of specific and mild deprotection methods.[3][5]
The primary role of the benzyl group in this context is to mask a hydroxyl or amine group on the PEG backbone, rendering it inert while other chemical transformations are performed on other parts of the molecule.[2] Once the desired modifications are complete, the benzyl group can be selectively removed to reveal the reactive functionality for subsequent conjugation to a payload, targeting moiety, or another molecule of interest. This "orthogonal" protection strategy is fundamental to the modular construction of sophisticated drug delivery systems.[3][5]
Physicochemical Properties and Advantages of Benzyl-Protected PEG Linkers
The strategic incorporation of a benzyl group into a PEG linker imparts several key advantages:
-
Broad Chemical Stability: Benzyl ethers are exceptionally stable under a wide range of conditions, including strongly acidic and basic environments, as well as in the presence of many common oxidizing and reducing agents.[5][6] This robustness is critical in multi-step syntheses where the linker must endure various reagents without premature cleavage.[5] For instance, the benzyl group is stable to the basic conditions used for Fmoc group removal and the acidic conditions for Boc group cleavage, making it compatible with standard peptide synthesis methodologies.[6]
-
Orthogonal Cleavage: A significant advantage of the benzyl group is its selective removal by catalytic hydrogenolysis.[3] This method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source, is highly specific and occurs under mild conditions.[7] This orthogonality allows for the deprotection of the benzyl group without affecting other sensitive functional groups such as esters, amides, and other common protecting groups.[6]
-
Modulation of Physicochemical Properties: The benzyl group introduces a hydrophobic aromatic moiety to the otherwise hydrophilic PEG chain. This can influence the overall solubility and lipophilicity of the linker-drug conjugate, which in turn can affect its pharmacokinetic and pharmacodynamic properties.[8] In some applications, this modulation of hydrophobicity can be strategically employed to enhance cell membrane permeability or influence the conformation of the final conjugate.[5]
Data Presentation: Comparative Stability and Properties
To illustrate the advantages of the benzyl group, the following tables summarize quantitative and qualitative data comparing benzyl-protected PEG linkers with other common protecting groups and linker types.
Table 1: Comparative Stability of Protected PEG Linkers under Harsh Conditions [6]
| Protecting Group | Linker Structure Example | Reagent Condition | % Linker Integrity (24h) | Cleavage Mechanism |
| Benzyl (Bn) | HO-PEG-O-Bn | 1M HCl, Room Temp. | >98% | Stable |
| 1M NaOH, Room Temp. | >98% | Stable | ||
| tert-Butyl (t-Bu) | HO-PEG-O-tBu | 1M HCl, Room Temp. | <5% | Acid Hydrolysis |
| 1M NaOH, Room Temp. | >99% | Stable | ||
| Trityl (Tr) | HO-PEG-O-Tr | 1M HCl, Room Temp. | <2% | Acid Hydrolysis |
| 1M NaOH, Room Temp. | >99% | Stable | ||
| Fmoc | HO-PEG-O-Fmoc | 1M HCl, Room Temp. | >99% | Stable |
| 20% Piperidine, Room Temp. | <1% | Base (Piperidine) Cleavage |
Table 2: Illustrative In Vitro Plasma Stability of Various Linker Chemistries [9]
| Linker Type | Example Conjugate | Plasma Source | Stability Assessment |
| Benzyl Ether (as part of a stable linker) | Benzyl-PEG-Drug | Human | Expected to be highly stable |
| Valine-Citrulline-PABC (VC-PABC) | ADC | Human | Stable |
| Mouse | Relatively unstable due to carboxylesterase 1c (Ces1c) sensitivity | ||
| Ester-based Linkers | Bioconjugate | Human/Mouse | Susceptible to hydrolysis by plasma esterases |
| Ortho-Hydroxy-Protected Aryl Sulfate (B86663) (OHPAS) | ADC | Human/Mouse | Stable |
Table 3: Impact of PEG Chain Length on In Vivo Pharmacokinetics of an Affibody-Drug Conjugate [10]
| Conjugate | PEG Linker MW | Half-life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) |
| ZHER2-SMCC-MMAE | None | 1.0-fold | 1.0-fold |
| ZHER2-PEG4K-MMAE | 4 kDa | 2.5-fold | 4.5-fold |
| ZHER2-PEG10K-MMAE | 10 kDa | 11.2-fold | 22.0-fold |
The Benzyl Group in Self-Immolative Linkers
Beyond its role as a simple protecting group, the benzyl moiety is a key component in the design of self-immolative linkers, particularly p-aminobenzyl (PAB) and p-hydroxybenzyl (PHB) systems.[10][11] In these constructs, the benzyl group acts as a spacer that, upon a specific triggering event (e.g., enzymatic cleavage of a promoiety), undergoes a spontaneous 1,6-elimination reaction to release the active drug.[10][11] This cascade reaction is crucial for the controlled release of therapeutic payloads at the target site.[12] The rate of this self-immolation can be tuned by introducing electron-donating or electron-withdrawing groups on the aromatic ring of the benzyl spacer.[11]
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the successful application of benzyl-protected PEG linkers in research and development. The following sections provide protocols for key synthetic and analytical procedures.
Protocol for Benzylation of a PEG Linker (Williamson Ether Synthesis)[6]
Objective: To introduce a benzyl protecting group onto a terminal hydroxyl group of a PEG molecule.
Materials:
-
HO-PEG-OH (e.g., PEG MW 2000)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Diethyl ether
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve HO-PEG-OH in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (1.1 equivalents) portion-wise to the solution and stir for 30 minutes at 0°C.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (B109758) (DCM) and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the Benzyl-PEG-OH product by column chromatography.
Expected Yield: Yields for Williamson ether synthesis can vary depending on the specific PEG and reaction conditions, but are often in the range of 70-95%.[13]
Protocol for Deprotection of a Benzyl-Protected PEG Linker (Catalytic Hydrogenolysis)[6]
Objective: To cleave the benzyl ether and regenerate the free hydroxyl group.
Materials:
-
Benzyl-protected PEG compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Argon or Nitrogen)
-
Celite® or syringe filter
Procedure:
-
Dissolve the benzyl-protected PEG compound in ethanol (approx. 10-50 mg/mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10 mol% relative to the substrate).
-
Seal the flask and purge the system with an inert gas to remove oxygen.
-
Introduce hydrogen gas to the reaction vessel (e.g., via a balloon or by pressurizing the system to 1-4 bar).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.[7]
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst.[7]
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[7]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Expected Yield: Catalytic hydrogenolysis is typically a high-yielding reaction, often exceeding 90%.[13]
Protocol for In Vitro Plasma Stability Assay of a Benzyl-PEG-ADC[9]
Objective: To assess the stability of the linker and the extent of premature payload release in a biological matrix.
Materials:
-
Antibody-Drug Conjugate (ADC) with a benzyl-PEG linker
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Process the samples to precipitate plasma proteins (e.g., with acetonitrile) and extract the ADC and any released payload.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.
-
Plot the percentage of intact ADC remaining over time to determine the linker's stability and calculate its half-life in plasma.
Protocol for Determination of Octanol-Water Partition Coefficient (LogP)[14][15]
Objective: To quantify the hydrophobicity/hydrophilicity of a benzyl-PEG linker.
Materials:
-
Benzyl-PEG linker
-
n-Octanol (pre-saturated with water)
-
Water or phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer and centrifuge
-
Analytical instrument for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a stock solution of the benzyl-PEG linker in the aqueous phase at a known concentration.
-
Add equal volumes of the aqueous solution and n-octanol to a glass vial.
-
Securely cap the vial and vortex vigorously for 1-2 minutes.
-
Allow the vial to stand for at least 24 hours to reach equilibrium, then centrifuge to ensure complete phase separation.
-
Carefully collect samples from both the aqueous and n-octanol phases.
-
Determine the concentration of the linker in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of P.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts, workflows, and relationships discussed in this guide.
Caption: Synthetic workflow for a heterobifunctional benzyl-protected PEG linker.
Caption: Orthogonal deprotection and subsequent payload conjugation workflow.
Caption: Mechanism of drug release from a self-immolative PABC linker.
Caption: Workflow for evaluating the in vivo efficacy of an ADC.
Conclusion
The benzyl group is an exceptionally versatile and robust tool in the synthesis of advanced PEG linkers for biomedical applications. Its high stability under a wide array of chemical conditions, combined with the mild and selective nature of its cleavage via catalytic hydrogenolysis, provides chemists with a powerful orthogonal protecting group strategy. This enables the precise and controlled construction of complex bioconjugates, such as ADCs and PROTACs, where modular assembly is paramount. Furthermore, the incorporation of the benzyl moiety into self-immolative systems highlights its critical role in the design of sophisticated, triggerable drug release mechanisms. By understanding the fundamental chemistry and leveraging the detailed experimental protocols provided in this guide, researchers can effectively harness the strategic advantages of benzyl-protected PEG linkers to accelerate the development of innovative and more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steady-State Plasma Concentrations of Polyethylene Glycol (PEG) are Reached in Children and Adults During Once-Weekly Prophylactic Treatment with Nonacog Beta Pegol (N9-GP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OH-PEG-OH, Polyethylene glycol, 25322-68-3 - Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Triggering hydrogenolysis of the lignin model compound benzyl phenyl ether using the intrinsic exothermicity of Pd-hydride formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Art and Science of PEGylation: An In-depth Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, represents a cornerstone of modern drug delivery, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of a wide array of therapeutics. This guide provides a comprehensive technical overview of the core principles of PEGylation, from its fundamental benefits and challenges to detailed experimental protocols and the underlying biological mechanisms. By creating a hydrophilic shield, PEGylation effectively increases a drug's hydrodynamic size, leading to reduced renal clearance, extended plasma half-life, and decreased immunogenicity.[1][2] This ultimately allows for less frequent dosing regimens and an improved safety profile.[3] This document offers researchers and drug development professionals a detailed roadmap for harnessing the power of PEGylation to optimize therapeutic candidates.
Introduction to PEGylation
PEGylation is the process of covalently linking one or more PEG chains to a therapeutic agent, such as a protein, peptide, or small molecule.[4] This modification "masks" the therapeutic agent from the host's immune system and proteolytic enzymes, thereby reducing immunogenicity and degradation.[1][5] The increased size of the PEG-drug conjugate also significantly slows its filtration by the kidneys, prolonging its circulation time.[6] First-generation PEGylation techniques often involved random attachment to available functional groups, while second-generation and subsequent approaches have focused on more site-specific conjugation to better preserve the biological activity of the parent molecule.[1]
Core Benefits and Challenges of PEGylation
The strategic application of PEGylation can transform a promising therapeutic candidate into a viable drug product. However, the process is not without its challenges, which must be carefully considered during development.
Key Benefits:
-
Prolonged Circulating Half-Life: By increasing the hydrodynamic volume of the molecule, PEGylation reduces the rate of renal clearance, leading to a significantly longer half-life in the bloodstream.[7][]
-
Reduced Immunogenicity and Antigenicity: The PEG "shield" can mask antigenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[1][7]
-
Enhanced Stability: The protective hydrophilic layer provided by the PEG chain can shield the drug from enzymatic degradation.[2][5]
-
Improved Solubility: PEGylation can increase the water solubility of hydrophobic drugs and proteins.[1]
-
Enhanced Pharmacokinetics: The altered size and clearance of PEGylated drugs lead to more sustained plasma concentrations.[1][9][10]
Potential Challenges:
-
Reduced Biological Activity: The attachment of PEG chains, particularly at or near the active site of a protein, can cause steric hindrance, potentially reducing its binding affinity and biological activity.[11][]
-
Heterogeneity of PEGylated Products: Traditional PEGylation methods can result in a heterogeneous mixture of molecules with varying numbers of PEG chains attached at different locations, which can pose analytical and regulatory challenges.[13]
-
Manufacturing Complexity: The PEGylation process adds complexity and cost to drug manufacturing, requiring precise control to ensure batch-to-batch consistency.[7]
-
Potential for Anti-PEG Antibodies: Although rare, the development of anti-PEG antibodies has been reported, which can lead to accelerated clearance of the PEGylated drug.[7]
Quantitative Impact of PEGylation on Pharmacokinetics
The transformative effect of PEGylation on a drug's pharmacokinetic profile is best illustrated through quantitative data. The following tables summarize the key pharmacokinetic parameters of several approved PEGylated drugs compared to their non-PEGylated counterparts.
| Parameter | Peginterferon Alfa-2a (Pegasys®) | Interferon Alfa-2a (Roferon-A®) | Reference(s) |
| PEG Moiety | 40 kDa branched | N/A | [1][3] |
| Terminal Half-life (t½) | ~160 hours | ~5 hours | [14] |
| Systemic Clearance (CL) | ~94 mL/h | ~100-fold higher than PEGASYS | [14] |
| Time to Max. Concentration (Tmax) | ~72 - 96 hours | N/A | [14] |
| Parameter | Pegfilgrastim (Neulasta®) | Filgrastim | Reference(s) |
| PEG Moiety | 20 kDa linear | N/A | [15] |
| Terminal Half-life (t½) | ~15 - 80 hours (variable) | ~3.5 hours | [16] |
| Apparent Clearance (CL/F) | ~14 mL/h/kg | ~40 mL/h/kg | [15] |
Detailed Experimental Protocols
The successful implementation of PEGylation in a drug discovery program requires robust and well-defined experimental procedures. This section provides detailed methodologies for the key steps in the PEGylation workflow.
Protocol 1: Protein PEGylation with Amine-Reactive NHS Ester
This protocol describes the covalent attachment of a PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a protein.[17][18][19]
Materials:
-
Target protein
-
mPEG-NHS ester (e.g., m-PEG5-NHS ester)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4-8.0)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography equipment for purification
Procedure:
-
Protein Preparation: Dissolve the target protein in the amine-free buffer to a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Calculate the required volume of the PEG reagent stock solution to achieve the desired molar excess of PEG to protein (e.g., 20-fold molar excess).
-
Slowly add the PEG reagent solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[18][19]
-
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes.
-
Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted reagents and byproducts.
Protocol 2: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an effective method for separating larger PEGylated proteins from smaller, unreacted protein and excess PEG reagent.[]
Materials:
-
Quenched PEGylation reaction mixture
-
SEC column (e.g., Superdex 200, Sephacryl S-300)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Chromatography system with UV detector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the filtered and degassed equilibration buffer.
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Monitor the column eluate by UV absorbance at 280 nm. The PEGylated protein will typically elute earlier than the unmodified protein.[17] Collect fractions corresponding to the desired peak.
-
Pooling and Concentration: Pool the fractions containing the purified PEGylated protein and concentrate if necessary.
Protocol 3: Characterization by MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of the PEGylated protein and assessing the degree of PEGylation.[13][20]
Materials:
-
Purified PEGylated protein sample
-
Unmodified protein control
-
MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix a small volume (e.g., 1 µL) of the protein sample (PEGylated or unmodified) with an equal volume of the MALDI matrix solution.[21]
-
Target Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry completely.[21]
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis: The resulting spectrum will show a series of peaks, with each peak corresponding to a different number of attached PEG molecules (PEGmers). This allows for the determination of the molecular weight distribution and the average degree of PEGylation.[22]
Visualizing PEGylation Workflows and Signaling Pathways
Experimental Workflow for Protein PEGylation
Caption: A generalized workflow for protein PEGylation, purification, and characterization.
Signaling Pathway of PEGylated Interferon-alpha
PEGylated interferon-alpha exerts its antiviral effects by activating the JAK-STAT signaling pathway.[5][7][23]
Caption: The JAK-STAT signaling pathway activated by PEGylated interferon-alpha.
Signaling Pathway of Pegfilgrastim (PEG-G-CSF)
Pegfilgrastim stimulates the proliferation and differentiation of neutrophils by activating the JAK-STAT pathway in hematopoietic progenitor cells.[6][24][25]
Caption: The JAK-STAT signaling pathway initiated by Pegfilgrastim.
Conclusion
PEGylation remains a powerful and versatile platform technology in drug discovery and development. By judiciously applying the principles and techniques outlined in this guide, researchers can significantly enhance the therapeutic potential of a wide range of molecules. A thorough understanding of the interplay between PEG chemistry, conjugation strategy, and the resulting biological consequences is paramount to designing the next generation of innovative and effective PEGylated therapeutics. As our understanding of the nuances of PEGylation continues to evolve, so too will its applications in addressing unmet medical needs.
References
- 1. Thieme E-Journals - Seminars in Liver Disease / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pegaspargase: A Review in Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pegylated Interferon Alpha :: [hepatitis-c.webnode.page]
- 6. What is the mechanism of Pegfilgrastim-PBBK? [synapse.patsnap.com]
- 7. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 9. PHARMACOKINETICS OF PEGINTERFERON ALFA-2A (40KD, PEGASYS) COMPARED TO PEGINTERFERON ALFA-2B (12KD, PEGINTRON) IN NAIVE PATIENTS WITH CHRONIC HEPATITIS C (CHC) [natap.org]
- 10. tandfonline.com [tandfonline.com]
- 11. youtube.com [youtube.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The Safety Profile of Filgrastim and Pegfilgrastim - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Pegylated interferon: the who, why, and how - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Pegfilgrastim-APGF? [synapse.patsnap.com]
- 25. What is the mechanism of Empegfilgrastim? [synapse.patsnap.com]
The Alchemist's Bridge: An In-Depth Technical Guide to PROTAC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Central Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs act as catalytic agents of destruction, harnessing the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2]
Upon entering the cell, a PROTAC orchestrates the formation of a ternary complex, bringing the POI into close proximity with the recruited E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its effective removal from the cellular environment.[3] One of the remarkable features of this process is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple POI molecules.[2]
While the warhead and anchor determine the "what" and "how" of PROTAC action, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall activity, influencing the stability and conformation of the ternary complex, as well as the molecule's physicochemical and pharmacokinetic properties.[3][4] The length, composition, rigidity, and attachment points of the linker must be meticulously optimized to achieve potent and selective protein degradation.[5] This guide provides a comprehensive exploration of the core principles of PROTAC linker chemistry, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in the rational design of next-generation protein degraders.
Core Principles of Linker Design
The optimization of a PROTAC's linker is a multiparametric process that is essential for developing potent and selective degraders. Historically approached through empirical "trial-and-error" screening, linker design is increasingly guided by rational, structure-based strategies.
Linker Composition and Physicochemical Properties
The chemical makeup of the linker profoundly impacts a PROTAC's drug-like properties. The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains, owing to their synthetic accessibility and flexibility.[2][]
-
Alkyl Chains: These are typically hydrophobic and offer a high degree of conformational flexibility. While synthetically straightforward, their lipophilicity can sometimes lead to poor solubility and non-specific binding.[4]
-
Polyethylene Glycol (PEG) Linkers: The incorporation of ethylene (B1197577) glycol units increases the hydrophilicity of the PROTAC, which can improve solubility and cell permeability.[4]
-
Rigid Linkers: To reduce the entropic penalty associated with the binding of flexible linkers and to pre-organize the PROTAC into a bioactive conformation, rigid motifs such as piperazine, piperidine, and phenyl rings are often incorporated.[7][8] This can lead to improved potency and selectivity.
-
"Clickable" Linkers: The use of linkers containing azide (B81097) or alkyne functionalities allows for the rapid and efficient synthesis of PROTAC libraries using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[] This modular approach is invaluable for linker optimization.
The linker's composition directly influences key physicochemical properties, as summarized in the table below.
| Linker Type | Key Physicochemical Properties | Impact on PROTAC Performance |
| Alkyl Chains | Hydrophobic, flexible | Can enhance cell permeability but may lead to poor solubility and metabolic instability. |
| PEG Chains | Hydrophilic, flexible | Improves solubility and can reduce non-specific binding. May increase molecular weight and polarity. |
| Rigid Moieties | Conformationally restricted | Can improve potency and selectivity by pre-organizing the PROTAC. May enhance metabolic stability. |
| Triazoles (from Click Chemistry) | Polar, rigid | Introduces a stable, polar group that can participate in hydrogen bonding within the ternary complex. |
Linker Length and Attachment Points
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[5]
-
Too Short: A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase, thus failing to form a productive ternary complex.[5]
-
Too Long: An excessively long and flexible linker may result in an unstable or improperly oriented ternary complex, leading to inefficient ubiquitination.[5]
The optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, enhancing the stability and productivity of the ternary complex.[3]
The points at which the linker connects to the warhead and the anchor—the exit vectors —are also crucial. The linker must be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins. The ideal attachment site is typically a solvent-exposed region of the ligand when it is bound to its target protein.[3]
Data Presentation: The Impact of Linker Properties on PROTAC Efficacy
The following tables summarize quantitative data from various studies, showcasing how modifications to the linker can dramatically alter PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Table 1: Impact of Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | VHL | PEG | 3 | >1000 | <20 |
| PEG | 4 | ~100 | ~70 | ||
| PEG | 5 | <100 | >80 | ||
| PEG | 6 | ~500 | ~50 | ||
| PEG | 7 | >1000 | <30 | ||
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 | ||
| Alkyl/Ether | 29 | 292 | 76 | ||
| ERα | VHL | PEG | 9 | >10000 | ~50 |
| PEG | 12 | ~5000 | ~75 | ||
| PEG | 16 | ~1000 | ~95 | ||
| PEG | 19 | ~5000 | ~70 |
Data is illustrative and compiled from general findings in PROTAC literature.[5][9]
Table 2: Impact of Linker Composition on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Key Observation |
| BTK | CRBN | Flexible Alkyl Chain | 1-40 | >90% | Potent degradation, but potential for poor pharmacokinetics.[2] |
| Androgen Receptor | VHL | Rigid Piperazine-based | < 1 | >90% | The rigid linker improved potency and pharmacokinetic properties.[8] |
| CRBN | VHL | Nine-atom alkyl chain | 292 | 76% | Moderate degradation activity observed.[2] |
| CRBN | VHL | Three PEG units | Weak degradation | - | Replacement of CH2 with oxygen atoms inhibited PROTAC activity.[2] |
| BET | CRBN | Flexible Amine | - | - | - |
| BET | CRBN | Rigid Ethynyl Group | pM range | >90% | Replacing a flexible group with a rigid one significantly increased potency.[8] |
Data is illustrative and compiled from general findings in PROTAC literature.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is essential for a thorough understanding of PROTAC development.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC development.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-controlled experiments. Below are detailed methodologies for key experiments in PROTAC development.
Protocol 1: PROTAC Synthesis
A. Amide Bond Formation
This protocol describes a standard method for coupling a carboxylic acid-functionalized component to an amine-functionalized component.
-
Materials:
-
Carboxylic acid-functionalized component (e.g., E3 ligase ligand with a linker) (1 equivalent)
-
Amine-functionalized component (e.g., POI ligand) (1 equivalent)
-
Coupling reagent (e.g., HATU) (1.1 equivalents)
-
Base (e.g., DIPEA) (2 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid-functionalized component in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling reagent (HATU) and the base (DIPEA) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine-functionalized component in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by flash column chromatography or preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol provides a highly efficient method for coupling an azide-functionalized component with an alkyne-functionalized component.[10][11]
-
Materials:
-
Alkyne-functionalized component (e.g., POI ligand) (1 equivalent)
-
Azide-functionalized component (e.g., E3 ligase ligand with a linker) (1.1 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.2 equivalents)
-
Solvent system (e.g., t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve the alkyne-functionalized and azide-functionalized components in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the CuSO4 solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent and purify by preparative HPLC to yield the final PROTAC.
-
Characterize the final product by LC-MS and NMR.
-
Protocol 2: Western Blot for Protein Degradation
This technique is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Materials:
-
Cell line of interest expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Digital imaging system.
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against a loading control protein.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
Purified E3 ligase and target protein.
-
PROTAC compound.
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface via amine coupling.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics.
-
Separately, inject a series of concentrations of the target protein to confirm minimal direct interaction with the E3 ligase.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.
-
-
Protocol 4: Time-Resolved FRET (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay well-suited for high-throughput screening of PROTACs.
-
Materials:
-
Tagged target protein (e.g., His-tagged) and E3 ligase (e.g., GST-tagged).
-
TR-FRET donor (e.g., terbium-conjugated anti-His antibody) and acceptor (e.g., d2-conjugated anti-GST antibody).
-
PROTAC compound.
-
Assay buffer.
-
Low-volume microplates (e.g., 384-well).
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of the tagged proteins and TR-FRET antibodies. Perform a serial dilution of the PROTAC compound.
-
Assay Setup: In a microplate, add the PROTAC dilution series. Add the tagged target protein and E3 ligase. Finally, add the donor and acceptor antibodies.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak representing the optimal concentration for ternary complex formation.
-
-
Conclusion
The linker is a critical and multifaceted component of a PROTAC molecule, playing a pivotal role in its overall efficacy, selectivity, and drug-like properties. A deep understanding of linker chemistry, including the impact of length, composition, and attachment points, is paramount for the rational design of potent protein degraders. The continued exploration of "linkerology," aided by the robust experimental protocols outlined in this guide, will be essential for unlocking the full therapeutic potential of PROTACs and for developing the next generation of targeted protein degradation therapies. The systematic and data-driven optimization of the linker remains a cornerstone of successful PROTAC development, bridging the gap between innovative concepts and transformative medicines.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of Benzyl-PEG1-Tos
This guide provides comprehensive technical information on the stability, storage, and handling of Benzyl-PEG1-Tos, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction to this compound
This compound is a molecule featuring a benzyl (B1604629) group, a single polyethylene (B3416737) glycol (PEG) unit, and a tosylate leaving group. This structure allows for its use as a linker in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The stability and proper handling of this linker are critical for the successful and reproducible synthesis of PROTACs.
Recommended Storage Conditions
The long-term stability of this compound is dependent on appropriate storage conditions to prevent degradation. Below are the recommended storage conditions for the compound in both solid form and in solution.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light/Moisture Protection |
| Solid | 2-8°C[1] | Store in a tightly sealed container.[2] | Protect from light and moisture. Store in a dry, cool, and well-ventilated place.[2] |
| Stock Solutions | -20°C (up to 1 month) or -80°C (up to 6 months) (inferred from related compounds)[3] | Aliquot into single-use volumes to avoid freeze-thaw cycles. (inferred from related compounds)[3] | Use a dry, appropriate solvent. Store in tightly sealed vials. (inferred from related compounds)[3] |
Chemical Stability and Degradation Pathways
The chemical structure of this compound contains several functional groups that are susceptible to degradation under certain conditions. The primary points of instability are the tosylate group, the ether linkages of the PEG chain, and the benzyl ether.
Potential Degradation Pathways Include:
-
Hydrolysis of the Tosylate Group: The tosylate is an excellent leaving group and can be susceptible to hydrolysis, especially in the presence of moisture and nucleophiles.
-
Cleavage of the Benzyl Ether: The benzyl ether can be cleaved under acidic conditions or through catalytic hydrogenation.[4]
-
Oxidation of the PEG Chain: The polyethylene glycol chain is prone to oxidative degradation, which can be initiated by exposure to oxygen, elevated temperatures, and transition metals.[3]
Below is a diagram illustrating the potential degradation pathways of this compound.
Handling and Safety Precautions
Due to the reactive nature of the tosylate group, which is a known alkylating agent, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[5]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[6]
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a designated hazardous waste container. For larger spills, evacuate the area and contact the relevant environmental health and safety department.[5]
The following diagram outlines a general workflow for the safe handling of this compound.
Experimental Protocols for Stability Assessment
Objective: To determine the stability of this compound under various stress conditions (e.g., temperature, pH, light).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Temperature-controlled chambers/ovens
-
Photostability chamber
General Protocol for HPLC-Based Stability Study:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water.[3]
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Add an aliquot of the stock solution to solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) and a neutral buffer. Incubate at a controlled temperature (e.g., 60°C) and take samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature, protected from light.[4] Sample at different intervals.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C) and analyze at set time points.[4]
-
Photostability: Expose the solid and a solution to controlled light conditions in a photostability chamber and analyze at various time points.
-
-
HPLC Analysis:
-
Inject a standard volume (e.g., 10 µL) of each sample onto the HPLC system.
-
Develop a suitable gradient elution method to separate the parent compound from any degradation products.
-
Monitor the peak area of the parent compound at each time point to determine the percentage of degradation.
-
Identify and quantify major degradation products if possible.
-
Data Analysis:
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
The following diagram illustrates a typical experimental workflow for a forced degradation study.
References
Theoretical Properties of Short Polyethylene Glycol (PEG) Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are fundamental components in modern drug development, serving as flexible, hydrophilic spacers in complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Short PEG linkers, typically comprising 2 to 24 ethylene (B1197577) glycol units, are of particular interest due to their defined molecular weights (monodispersity), which allows for precise control over the physicochemical properties of the resulting conjugates.[1][3] This technical guide provides an in-depth analysis of the core theoretical properties of short PEG linkers, detailed experimental protocols for their characterization, and their impact on the performance of bioconjugates.
Core Physicochemical Characteristics
The utility of short PEG linkers arises from a unique combination of properties that can be fine-tuned by varying the number of ethylene glycol subunits.[1]
Hydrophilicity and Solubility
The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, making these linkers highly soluble in aqueous environments.[1][4] This hydrophilicity is critical for enhancing the solubility of hydrophobic drugs and biomolecules, a common challenge in pharmaceutical formulation.[1][5] The inclusion of a hydrophilic PEG linker can mitigate aggregation and improve the formulation stability of bioconjugates.[5] The hydrophilicity of a molecule is often quantified by its octanol-water partition coefficient (LogP), with lower values indicating higher hydrophilicity.[1] PEGylation significantly increases the hydrophilicity of conjugated molecules.[1]
Flexibility and Conformation
The C-O-C bonds within the PEG backbone have a high degree of rotational freedom, which imparts significant flexibility to the linker.[1] This flexibility allows conjugated molecules to adopt various spatial arrangements, which can be advantageous in overcoming steric hindrance and facilitating interactions with biological targets.[1][3] In solution, short PEG linkers are often described as having a random coil conformation, and their size is characterized by the hydrodynamic radius (Rh).[1] This conformational flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[6]
Biocompatibility and Low Immunogenicity
PEG is generally considered biocompatible and non-toxic, with approval from regulatory agencies for numerous biomedical applications.[1] The hydrophilic nature of PEG creates a hydration shell around the conjugated molecule, which can mask it from the immune system and reduce its immunogenicity.[1][7] This "stealth" effect is a key factor in extending the circulation half-life of PEGylated therapeutics.[1]
Quantitative Data of Short PEG Linkers
The precise control over the number of ethylene glycol units in short PEG linkers allows for predictable changes in their physicochemical properties.
| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) | Calculated LogP* |
| PEG2 | 2 | 88.11 | 7.6 | -0.84 |
| PEG3 | 3 | 132.16 | 11.1 | -1.13 |
| PEG4 | 4 | 176.21 | 14.6 | -1.42 |
| PEG6 | 6 | 264.32 | 21.6 | -2.00 |
| PEG8 | 8 | 352.42 | 28.6 | -2.58 |
| PEG12 | 12 | 528.63 | 42.6 | -3.74 |
*Note: Calculated LogP values are estimates and can vary depending on the calculation method and the terminal functional groups of the linker. These values generally indicate high hydrophilicity.[3]
Impact on Pharmacokinetics and Pharmacodynamics
The incorporation of short PEG linkers can profoundly influence the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a therapeutic agent.[3][8]
Pharmacokinetics
PEGylation can increase the hydrodynamic radius of a molecule, which reduces renal clearance and extends its plasma half-life.[5][9] This prolonged circulation can lead to greater accumulation in tumor tissue.[5] The length of the PEG linker is a critical parameter that can be fine-tuned to optimize a drug's circulation half-life, distribution, and clearance.[9] Generally, a longer PEG linker leads to a larger hydrodynamic size, which in turn reduces renal clearance and shields the molecule from enzymatic degradation.[9] However, some studies have shown that a short PEG8 linker can lead to faster blood clearance compared to its non-PEGylated counterpart, which can be advantageous for applications like immuno-PET imaging.[10][11]
Pharmacodynamics
In the context of ADCs and PROTACs, the linker is not merely a passive spacer but an active contributor to the molecule's overall performance.[12] The length and chemical properties of the linker dictate the formation and stability of the ternary complex in PROTACs, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[12] An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, leading to efficient ubiquitination and subsequent degradation.[12] Shorter linkers can lead to more compact conjugates that may exhibit higher cytotoxicity, while longer linkers can sometimes sterically hinder the interaction of the therapeutic with its target.[5][9]
Experimental Protocols
Accurate and reproducible experimental methods are crucial for characterizing short PEG linkers and their bioconjugates.
Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of PEG linkers and their attachment to biomolecules.[3]
Method:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[3]
-
Data Acquisition: Acquire Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectra.
-
Data Analysis: The characteristic repeating ethylene oxide protons of the PEG backbone typically appear as a prominent signal around 3.6 ppm in ¹H NMR.[3] The integration of signals from the terminal groups of the PEG linker relative to the repeating units can be used to determine the average number of PEG units and confirm the identity of the functional groups.[3] Changes in the chemical shifts of the biomolecule's signals upon conjugation can help identify the site of PEG attachment.[3]
Molecular Weight Determination by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and homogeneity of short PEG linkers and their conjugates.[3]
Method:
-
Sample Preparation: Prepare the sample in a solvent compatible with the chosen ionization technique (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: For ESI-MS data, deconvolution of the resulting charge state envelope provides the accurate molecular weight of the intact molecule.[3] For short, discrete PEGs, MS can confirm their homogeneity.[3]
Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC is used to determine the purity of the PEGylated conjugate and to detect the presence of aggregates.
Method:
-
System Setup: Equilibrate the SEC column with an appropriate mobile phase.
-
Sample Injection: Inject the sample onto the column.
-
Data Analysis: The retention time of the sample is compared to a calibration curve generated from molecular weight standards to estimate the apparent molecular weight.[1] The presence of aggregates will be indicated by peaks eluting earlier than the main monomer peak.[1]
In Vitro Potency Assessment (Cell Viability Assay)
This assay is used to assess the impact of the bioconjugate on cell proliferation and viability.[12]
Method:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the bioconjugates with different PEG linkers and incubate for 72-96 hours.[2]
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's instructions.[2]
-
Data Analysis: Measure the absorbance or luminescence to determine the percentage of viable cells and calculate the IC50 or DC50 values.[12]
Visualizations
Diagrams are essential for understanding the complex relationships in bioconjugate design and function.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. chempep.com [chempep.com]
- 8. Phenyl amide linker improves the pharmacokinetics and pharmacodynamics of N-terminally mono-PEGylated human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
The Dawn of a New Era in Drug Delivery: An In-depth Technical Guide to the Discovery and Development of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The advent of PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, has revolutionized the field of drug delivery. This strategic modification has transformed the pharmacokinetic and pharmacodynamic profiles of numerous therapeutic agents, leading to enhanced efficacy, improved safety, and greater patient compliance. This technical guide provides a comprehensive overview of the core principles of PEGylation, from its historical discovery to the latest advancements in its application. It offers detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key pathways and workflows to serve as an essential resource for professionals in the field.
A Journey Through Time: The History and Evolution of PEGylation
The concept of PEGylation emerged in the 1970s, driven by the need to improve the therapeutic properties of proteins. Professor Frank Davis and his colleagues at Rutgers University were pioneers in this field, first exploring the conjugation of PEG to proteins to reduce their immunogenicity and prolong their circulation half-life.[1] This foundational work laid the groundwork for a new class of biopharmaceuticals.
A pivotal moment in the history of PEGylation was the FDA approval of Adagen® (pegademase bovine) in 1990.[2] This PEGylated enzyme was developed for the treatment of severe combined immunodeficiency disease (SCID) and demonstrated the clinical potential of this technology to enhance the efficacy of protein-based drugs.[2] Following this success, the 1990s and 2000s saw the approval of several other groundbreaking PEGylated therapeutics, including Oncaspar® (pegaspargase) for leukemia and the highly successful Pegasys® (peginterferon alfa-2a) and Neulasta® (pegfilgrastim), which collectively generated billions of dollars in sales.[3] These early successes solidified PEGylation as a cornerstone of modern drug development.
The Chemistry of Transformation: PEGylation Strategies
The versatility of PEGylation lies in the diverse chemical strategies available for conjugating PEG to different molecules. These methods have evolved from non-specific, random approaches to highly selective, site-specific techniques.
First-Generation PEGylation: The Dawn of a Technology
The initial approaches to PEGylation, often referred to as "first-generation" techniques, involved the random attachment of multiple, relatively small PEG molecules to the surface of a protein.[3][4] These methods typically targeted the most accessible reactive groups, such as the primary amines of lysine (B10760008) residues. While effective in reducing immunogenicity, this non-specific approach often resulted in a heterogeneous mixture of PEGylated products with varying degrees of modification and a potential loss of biological activity.[4]
Second-Generation PEGylation: Precision and Control
The limitations of first-generation techniques spurred the development of "second-generation" PEGylation, which focuses on site-specific conjugation.[4] This approach aims to attach a limited number of larger PEG molecules to specific sites on the protein, thereby preserving its biological activity and resulting in a more homogeneous product.[3] Key second-generation strategies include:
-
N-terminal Specific PEGylation: This technique utilizes the unique reactivity of the α-amino group at the N-terminus of a protein. Reductive alkylation, using a PEG-aldehyde derivative under mildly acidic conditions, allows for the selective attachment of PEG to the N-terminus.[5]
-
Thiol-Specific PEGylation: This method targets the sulfhydryl group of cysteine residues. Maleimide-functionalized PEGs react specifically with thiols to form stable thioether linkages.[6]
Advanced PEGylation Strategies: The Next Frontier
The field of PEGylation continues to evolve, with the development of "smart" PEG systems and enzymatic approaches offering even greater control and functionality.
-
Stimuli-Responsive PEGylation: This innovative approach utilizes cleavable linkers that release the therapeutic agent in response to specific triggers in the microenvironment of the target tissue, such as changes in pH or the presence of specific enzymes.[7][8] This allows for targeted drug delivery and minimizes off-target effects.
-
Enzymatic PEGylation: Enzymes like transglutaminase and sortase offer a highly specific and efficient means of conjugating PEG to proteins.[5][9] Transglutaminase catalyzes the formation of a covalent bond between a PEG-amine and a glutamine residue, while sortase A facilitates the ligation of a PEG moiety to a specific recognition sequence engineered into the protein.[5][9]
A Practical Guide: Experimental Protocols
The successful implementation of PEGylation requires a thorough understanding of the underlying experimental procedures. This section provides detailed protocols for the most common PEGylation chemistries and characterization techniques.
Protocol for Amine-Reactive PEGylation using NHS Ester
This protocol describes a general procedure for conjugating a PEG-NHS ester to a protein, targeting primary amines on lysine residues and the N-terminus.
Materials:
-
Protein to be PEGylated
-
PEG-NHS Ester
-
Amine-free buffer (e.g., 1X PBS, pH 7.4 or 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine)
-
Purification system (e.g., dialysis or gel filtration column)
Procedure:
-
Reagent Preparation:
-
Labeling Reaction:
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[2]
-
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted PEG-NHS ester and byproducts using dialysis or gel filtration.[10]
-
-
Storage:
-
Store the purified PEGylated protein under the same conditions as the original protein.[10]
-
Protocol for Thiol-Reactive PEGylation using Maleimide (B117702)
This protocol outlines the procedure for conjugating a PEG-Maleimide to a protein, specifically targeting sulfhydryl groups on cysteine residues.
Materials:
-
Thiol-containing protein
-
PEG-Maleimide
-
Thiol-free buffer (e.g., PBS, pH 7.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the PEG-Maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide reagent.[11]
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[11]
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG-Maleimide.[11]
-
Characterization of PEGylated Proteins
Thorough characterization of PEGylated proteins is crucial to ensure their quality, safety, and efficacy. A combination of analytical techniques is typically employed to assess the degree of PEGylation, identify attachment sites, and determine the purity and stability of the conjugate.
SDS-PAGE:
-
Sample Preparation: Mix the protein sample with Laemmli sample buffer containing SDS and a reducing agent. Heat at 95°C for 5 minutes.[12]
-
Electrophoresis: Run the samples on a polyacrylamide gel. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.[12]
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):
-
System Setup: Couple an HPLC system with a MALS detector and a refractive index (RI) detector.[12]
-
Sample Analysis: Separate the PEGylated protein from unreacted components using an SEC column. The eluent flows through the UV, MALS, and RI detectors.[12]
-
Data Analysis: Use specialized software to combine the data from the MALS and RI detectors to calculate the absolute molar mass of the conjugate.[12]
Mass Spectrometry (MS):
-
Top-Down Analysis: Analyze the intact PEGylated protein to determine the overall degree of PEGylation and the distribution of different PEGylated species.[13]
-
Bottom-Up Analysis (Peptide Mapping):
-
Denature, reduce, and alkylate the PEGylated protein.[13]
-
Digest the protein into smaller peptides using an enzyme like trypsin.[13]
-
Separate the peptides using reverse-phase HPLC.[13]
-
Analyze the peptides by MS/MS to identify the specific sites of PEG attachment based on the mass shift corresponding to the PEG moiety.[13]
-
The Impact of PEGylation: A Quantitative Perspective
The primary motivation for PEGylating a therapeutic agent is to improve its pharmacokinetic profile. The attachment of PEG chains increases the hydrodynamic size of the molecule, which in turn leads to a number of significant advantages.
Enhanced Pharmacokinetic Properties
-
Extended Half-Life: The increased size of PEGylated molecules reduces their rate of renal clearance, significantly prolonging their circulation time in the body.[] This allows for less frequent dosing, which can improve patient convenience and adherence to treatment.[]
-
Reduced Immunogenicity: The flexible PEG chains can mask epitopes on the surface of a protein, shielding it from the immune system and reducing the risk of an anti-drug antibody response.[]
-
Improved Stability and Solubility: PEGylation can protect therapeutic proteins from proteolytic degradation and enhance the solubility of hydrophobic drugs.[]
The following tables summarize the pharmacokinetic parameters of several key PEGylated drugs compared to their non-PEGylated counterparts, illustrating the profound impact of this technology.
Table 1: Peginterferon Alfa-2a vs. Peginterferon Alfa-2b and Non-PEGylated Interferon Alfa
| Parameter | Peginterferon Alfa-2a (Pegasys®) | Peginterferon Alfa-2b (PegIntron®) | Non-PEGylated Interferon Alfa |
| PEG Moiety | 40 kDa branched | 12 kDa linear | N/A |
| Half-life (t½) | ~108 - 192 hours | Shorter than alfa-2a | 2.3 hours |
| Time to Max. Conc. (Tmax) | ~54 - 78 hours | ~15 - 44 hours | N/A |
| Clearance (CL) | Significantly reduced | Reduced | ~231 mL/h/kg |
| Data sourced from[9] |
Table 2: Pegfilgrastim vs. Filgrastim
| Parameter | Pegfilgrastim (Neulasta®) | Filgrastim (Neupogen®) |
| PEG Moiety | 20 kDa linear | N/A |
| Half-life (t½) | 15 - 80 hours | 3.5 hours |
| Clearance (CL) | Reduced by ~99% | - |
| Data sourced from[9] |
Table 3: PEGylated Liposomal Doxorubicin (Doxil®) vs. Doxorubicin
| Parameter | PEGylated Liposomal Doxorubicin (Doxil®) | Doxorubicin |
| Half-life (t½) | ~55 hours | Minutes to a few hours |
| Clearance (CL) | 0.04 - 0.1 L/h/m² | ~45 L/h/m² |
| Volume of Distribution (Vd) | ~4 L/m² | ~1000 L/m² |
| Data sourced from[9] |
Table 4: Pegloticase Pharmacokinetic Parameters
| Parameter | Value |
| Half-life (t½) | Approximately 14 days |
| Clearance (CL) | Affected by body weight |
| Volume of Distribution (Vd) | Affected by body weight |
| Data sourced from[1][15] |
Table 5: Naloxegol (B613840) Pharmacokinetic Parameters
| Parameter | Value |
| Time to Max. Conc. (Tmax) | < 2 hours |
| Metabolism | Primarily by CYP3A4 |
| Elimination | Mainly via feces |
| Data sourced from[16][17] |
Signaling Pathways of PEGylated Drug Targets
Understanding the mechanism of action of the parent drug is crucial for designing an effective PEGylated therapeutic. The following diagrams illustrate the signaling pathways of key targets for PEGylated drugs.
From Bench to Bedside: The PEGylated Drug Development Workflow
The development of a PEGylated therapeutic is a complex, multi-stage process that requires careful planning and execution. The following diagram illustrates the logical workflow from the initial discovery phase to clinical trials.
Challenges and Future Perspectives
Despite its widespread success, PEGylation is not without its challenges. The emergence of anti-PEG antibodies in some patients has raised concerns about the potential for reduced efficacy and hypersensitivity reactions. This has spurred research into alternative polymers and strategies to mitigate the immunogenicity of PEG.
The future of PEGylation lies in the continued development of advanced, "smart" PEG systems that offer greater control over drug release and targeting. Furthermore, the refinement of enzymatic PEGylation techniques promises to deliver more homogeneous and precisely engineered bioconjugates. As our understanding of the interplay between PEG architecture and biological response deepens, we can expect to see the development of even more sophisticated and effective PEGylated therapeutics that will continue to shape the future of medicine.
References
- 1. Population pharmacokinetic and pharmacodynamic analysis of pegloticase in subjects with hyperuricemia and treatment-failure gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Population pharmacokinetics of naloxegol in a population of 1247 healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific protein modification using immobilized sortase in batch and continuous-flow systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGs with Cleavable Linker [jenkemusa.com]
- 9. Enzymatic procedure for site-specific pegylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH-sensitive PEG lipids containing orthoester linkers: new potential tools for nonviral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. celerion.com [celerion.com]
- 13. ClinPGx [clinpgx.org]
- 15. Pegloticase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Clinical Pharmacokinetics and Pharmacodynamics of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
The Cornerstone of Modern Biotechnology: An In-depth Technical Guide to the Fundamental Principles of Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Bioconjugation is the chemical strategy of covalently linking two molecules, where at least one is a biomolecule, to create a novel construct with combined functionalities.[1] This powerful and versatile technology underpins a vast array of applications in modern medicine, diagnostics, and materials science, enabling the development of highly targeted therapeutics, sensitive diagnostic tools, and advanced biomaterials.[2][3][4] This in-depth technical guide delves into the core principles of bioconjugation chemistry, providing a comprehensive overview of the most common reactive chemistries, detailed experimental protocols, and quantitative data to empower researchers in their scientific endeavors.
Core Concepts in Bioconjugation
At its heart, bioconjugation involves the precise and controlled formation of a stable covalent bond between two molecules.[5] A typical bioconjugate is comprised of three key components: the biomolecule, the payload, and the linker.[1]
-
The Biomolecule: This component, often a protein, antibody, oligonucleotide, or carbohydrate, provides the biological specificity.[6] For instance, a monoclonal antibody can be used to target a specific antigen on the surface of a cancer cell.[7]
-
The Payload: This is the molecule that imparts the desired function. It can be a potent cytotoxic drug for cancer therapy, a fluorescent dye for imaging, or a stabilizing polymer like polyethylene (B3416737) glycol (PEG).[3][8]
-
The Linker: The linker is the chemical bridge that connects the biomolecule and the payload.[9] The choice of linker is critical as it influences the stability, solubility, and pharmacokinetic properties of the final bioconjugate.[9][10] Linkers can be designed to be stable (non-cleavable) or to be cleaved under specific physiological conditions (cleavable).[9]
The success of a bioconjugation strategy is dependent on the careful selection of complementary functional groups on the biomolecule and the payload, the nature of the linker, and the optimization of reaction conditions to ensure high efficiency and product homogeneity.[1][11]
Key Bioconjugation Chemistries
The versatility of bioconjugation stems from a diverse toolbox of chemical reactions that can be employed to link molecules. These reactions typically target specific functional groups naturally present on biomolecules or introduced through chemical or genetic engineering.
Amine-Reactive Chemistry
Primary amines (-NH₂), found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues, are the most commonly targeted functional groups for bioconjugation due to their abundance and accessibility.[11][12][13]
N-Hydroxysuccinimide (NHS) Esters: NHS esters are the most widely used reagents for modifying primary amines.[11][14] They react with deprotonated amines to form stable amide bonds.[14]
-
Mechanism: The reaction proceeds via a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester.[15]
-
Reaction Conditions: The reaction is highly pH-dependent, with an optimal pH range of 7.2 to 8.5.[14][16] Below this range, the amine is protonated and non-nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis.[3][17]
Table 1: Quantitative Data for Amine-Reactive Chemistry (NHS Esters)
| Parameter | Value | References |
| Optimal pH Range | 7.2 - 8.5 (often optimal at 8.3-8.5) | [3][14][16] |
| Typical Reaction Time | 30 minutes - 4 hours | [11][14] |
| Reaction Temperature | Room Temperature or 4°C | [14] |
| Typical Efficiency/Yield | 50-80% (can be variable) | [11] |
| Resulting Bond | Amide | [14] |
| Bond Stability | High | [11] |
| NHS Ester Hydrolysis Half-life | 4-5 hours at pH 7.0 (0°C); 10 minutes at pH 8.6 (4°C) | [14] |
Thiol-Reactive Chemistry
The sulfhydryl or thiol group (-SH) on the side chain of cysteine residues provides a more specific target for conjugation due to the lower abundance of cysteine compared to lysine.[11]
Maleimides: Maleimides are the most common reagents for targeting thiol groups. They react with thiols via a Michael addition to form a stable thioether bond.[13]
-
Mechanism: The deprotonated thiol (thiolate) acts as a nucleophile and attacks the carbon-carbon double bond of the maleimide (B117702) ring.[13]
-
Reaction Conditions: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[11] At higher pH, the maleimide group can undergo hydrolysis.[11]
Table 2: Quantitative Data for Thiol-Reactive Chemistry (Maleimides)
| Parameter | Value | References |
| Optimal pH Range | 6.5 - 7.5 | [11] |
| Typical Reaction Time | 1 - 2 hours | [11] |
| Reaction Temperature | Room Temperature | [] |
| Typical Efficiency/Yield | >90% | [11] |
| Resulting Bond | Thioether | [11] |
| Bond Stability | High (though can undergo retro-Michael reaction) | [9][11] |
Carbonyl-Reactive Chemistry
Aldehydes and ketones, collectively known as carbonyls, can be introduced into biomolecules through the oxidation of sugars or specific amino acid residues.[19] These groups can then be targeted for conjugation.
Reductive Amination: This reaction involves the formation of a Schiff base between a carbonyl group and a primary amine, which is then reduced to a stable secondary amine linkage.[19][20][21]
-
Mechanism: The reaction proceeds in two steps: the formation of an imine intermediate followed by its reduction.[22]
-
Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent as it is stable in water and selectively reduces the iminium ion.[20]
Table 3: Quantitative Data for Carbonyl-Reactive Chemistry (Reductive Amination)
| Parameter | Value | References |
| Optimal pH Range | ~8.5-9.0 | [20][21] |
| Typical Reaction Time | 10 - 96 hours | [20][21] |
| Reaction Temperature | 37 - 56°C | [20][21] |
| Common Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | [20] |
| Resulting Bond | Secondary Amine | [19] |
| Bond Stability | High | [19] |
Click Chemistry and Bioorthogonal Reactions
Click chemistry refers to a class of reactions that are highly efficient, specific, and produce minimal byproducts.[2][14] A key feature of many click reactions is their bioorthogonality, meaning they can proceed in a complex biological environment without interfering with native biochemical processes.[10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, involving the formation of a stable triazole ring from an azide (B81097) and a terminal alkyne, catalyzed by copper(I).[2][12]
-
Mechanism: The reaction proceeds through a catalytic cycle involving a copper(I)-acetylide intermediate.[2]
-
Catalyst: Copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[2][23]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[6] The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[24]
Table 4: Quantitative Data for Click Chemistry
| Parameter | CuAAC | SPAAC | References |
| Target Functional Groups | Azide and Terminal Alkyne | Azide and Strained Alkyne (e.g., DBCO) | [2][6] |
| Catalyst Required | Yes (Copper(I)) | No | [2][24] |
| Typical Reaction Time | 30 minutes - several hours | Minutes to hours | [2][25] |
| Typical Efficiency/Yield | >95% | High | [11][24] |
| Resulting Bond | 1,2,3-Triazole | 1,2,3-Triazole | [2][6] |
| Bond Stability | Very High | Very High | [9][11] |
| Second-Order Rate Constants (M⁻¹s⁻¹) | - | 0.27 - 1.22 (in various buffers) | [24][25] |
Experimental Protocols
The successful implementation of bioconjugation strategies relies on well-defined and robust experimental protocols. Below are detailed methodologies for some of the key reactions discussed.
Protocol 1: NHS Ester Labeling of a Protein
This protocol describes a general method for labeling a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye).[16]
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5[16]
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL.[16]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[16][17]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Gently mix.[16]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[16]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[16]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[16]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for a CuAAC reaction to conjugate an alkyne-modified molecule to an azide-modified biomolecule.[2][26]
Materials:
-
Azide-modified biomolecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM)
-
Sodium ascorbate stock solution (e.g., 100 mM, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing molecule in the Reaction Buffer. A slight molar excess of the less precious reagent can be used.[2]
-
Add the copper-chelating ligand to the reaction mixture. The final ligand to copper ratio is typically 5:1.[26]
-
Add the CuSO₄ stock solution to the reaction mixture. The final copper concentration is typically between 50 and 250 µM.[26]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically around 5 mM.[26]
-
Incubate the reaction at room temperature for 30-60 minutes, or longer if required.[23]
-
The reaction can be quenched by adding a chelating agent like EDTA.
-
Purify the bioconjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove the copper catalyst and excess reagents.[5]
Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) using a Heterobifunctional Linker
This protocol describes a two-step process for creating an ADC using an SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, which contains an NHS ester and a maleimide group.[7]
Part A: Antibody Modification with SMCC
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
SMCC linker
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Prepare a stock solution of SMCC in anhydrous DMSO.[7]
-
Add a 5- to 10-fold molar excess of the SMCC solution to the antibody solution.[7]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[7]
-
Remove the excess, unreacted SMCC using a desalting column equilibrated with a reaction buffer suitable for the next step (e.g., PBS with 1-2 mM EDTA, pH 7.2-7.5).[7]
Part B: Conjugation of the Thiol-Containing Drug
Materials:
-
SMCC-modified antibody from Part A
-
Thiol-containing cytotoxic drug
-
Anhydrous DMSO
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Dissolve the thiol-containing drug in DMSO to a known concentration.[7]
-
Add the drug solution to the SMCC-modified antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is a common starting point.[7]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
Quench the reaction by adding an excess of a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups. Incubate for 20-30 minutes.[7]
-
Purify the ADC using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or protein A affinity chromatography to remove unconjugated drug, linker, and any aggregates.[7]
Visualization of Bioconjugation Principles
Diagrams are essential for visualizing the complex workflows and mechanisms in bioconjugation chemistry.
Caption: A generalized workflow illustrating the key stages of a bioconjugation process.
Caption: The reaction mechanism for conjugating a protein using an NHS ester.
Caption: The Michael addition reaction between a thiol group and a maleimide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity | CoLab [colab.ws]
- 16. benchchem.com [benchchem.com]
- 17. lumiprobe.com [lumiprobe.com]
- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 20. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 25. benchchem.com [benchchem.com]
- 26. jenabioscience.com [jenabioscience.com]
Methodological & Application
Application Notes and Protocols for Benzyl-PEG1-Tos in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of Benzyl-PEG1-Tos as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. This compound is a versatile linker that combines a short, flexible polyethylene (B3416737) glycol (PEG) spacer with a reactive tosylate group for sequential and controlled PROTAC synthesis.
PROTAC Mechanism of Action: The Ubiquitin-Proteasome Pathway
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Caption: PROTAC-mediated protein degradation pathway.
This compound Linker: A Tool for PROTAC Synthesis
This compound is a bifunctional linker designed for the modular synthesis of PROTACs. Its key features include:
-
PEG1 Spacer: A single polyethylene glycol unit provides a short, hydrophilic spacer that can enhance the solubility of the resulting PROTAC.
-
Tosyl (Tos) Group: The p-toluenesulfonyl group is an excellent leaving group, making the linker reactive towards nucleophiles like amines (-NH2) or hydroxyls (-OH) present on a POI or E3 ligase ligand. This reactivity allows for a controlled, stepwise synthesis of the PROTAC.
-
Benzyl (B1604629) (Bn) Group: The benzyl group serves as a stable protecting group for the other end of the linker. It can be removed under specific conditions (e.g., catalytic hydrogenation) to reveal a hydroxyl group for subsequent coupling to the second ligand.
The use of this compound allows for a sequential conjugation strategy, which is advantageous in multi-step PROTAC synthesis.
Experimental Protocols
The synthesis of a PROTAC using this compound typically follows a two-step process:
-
Step 1: Synthesis of the Ligand-Linker Intermediate. This step involves the nucleophilic substitution of the tosylate group on this compound with a nucleophilic group on the first ligand (either the POI ligand or the E3 ligase ligand).
-
Step 2: Deprotection and Coupling to the Second Ligand. The benzyl protecting group is removed from the ligand-linker intermediate, and the newly exposed hydroxyl group is then coupled to the second ligand to complete the PROTAC synthesis.
Caption: A generalized workflow for PROTAC synthesis.
Protocol 1: Synthesis of the Ligand-Linker Intermediate (via Nucleophilic Substitution)
This protocol describes the reaction of this compound with a ligand containing a nucleophilic amine.
Materials:
-
Amine-functionalized ligand (POI-NH2 or E3-NH2)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized ligand (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the reaction mixture.
-
Stir the reaction at 60-80 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the ligand-PEG1-benzyl intermediate.
Protocol 2: Benzyl Group Deprotection and Coupling to the Second Ligand
This protocol outlines the removal of the benzyl protecting group and subsequent amide bond formation with a carboxylic acid-functionalized ligand.
Materials:
-
Ligand-PEG1-benzyl intermediate (from Protocol 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2)
-
Celite
-
Carboxylic acid-functionalized ligand (E3-COOH or POI-COOH)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
Anhydrous DMF
-
DIPEA
Procedure:
Part A: Benzyl Deprotection
-
Dissolve the ligand-PEG1-benzyl intermediate (1.0 equivalent) in MeOH or EtOH.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated intermediate, ligand-PEG1-OH.
Part B: Coupling to the Second Ligand
-
In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1-1.5 equivalents) and DIPEA (3.0-5.0 equivalents) to the mixture and stir for 5-10 minutes.
-
In a separate vial, dissolve the deprotected intermediate (ligand-PEG1-OH, 1.0-1.2 equivalents) in anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature until completion (typically 4-12 hours), monitoring by LC-MS.
-
Upon completion, the crude PROTAC can be purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final product.
Protocol 3: Characterization of the Final PROTAC
It is essential to thoroughly characterize the final PROTAC to confirm its identity and purity.
Methods:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final PROTAC and assess its purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final PROTAC.
Data Presentation
The following tables provide representative reaction conditions and expected outcomes for the synthesis of a PROTAC using the this compound linker. Note that optimal conditions may vary depending on the specific ligands used.
Table 1: Representative Reaction Conditions for Ligand-Linker Intermediate Synthesis
| Parameter | Condition | Purpose |
| Ligand Nucleophile | Amine or Alcohol | Reacts with the tosylate group. |
| Solvent | Anhydrous DMF | Aprotic polar solvent to dissolve reactants. |
| Base | DIPEA (2.0-3.0 eq) | Non-nucleophilic base to deprotonate the nucleophile. |
| Temperature | 60-80 °C | To facilitate the SN2 reaction. |
| Reaction Time | 12-24 hours | Varies depending on the reactivity of the ligand. |
| Monitoring | TLC or LC-MS | To track the progress of the reaction. |
| Typical Yield | 40-70% | Highly dependent on the substrate. |
Table 2: Representative Reaction Conditions for Deprotection and Final Coupling
| Step | Parameter | Condition | Purpose |
| Deprotection | Catalyst | 10% Pd/C | For catalytic hydrogenation. |
| Solvent | MeOH or EtOH | To dissolve the intermediate. | |
| Reaction Time | 4-16 hours | For complete removal of the benzyl group. | |
| Final Coupling | Coupling Reagent | HATU (1.1-1.5 eq) | To activate the carboxylic acid. |
| Base | DIPEA (3.0-5.0 eq) | To maintain basic conditions for amide coupling. | |
| Solvent | Anhydrous DMF | Aprotic polar solvent. | |
| Reaction Time | 4-12 hours | For amide bond formation. | |
| Purification | Preparative HPLC | To isolate the pure PROTAC. | |
| Overall Yield | 15-40% | Over two steps, highly variable. |
Conclusion
This compound is a valuable and versatile linker for the modular synthesis of PROTACs. Its bifunctional nature, with a reactive tosylate group and a stable benzyl protecting group, allows for a controlled and sequential synthetic strategy. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize novel PROTACs for targeted protein degradation. As with any multi-step synthesis, optimization of reaction conditions for specific ligands is crucial for achieving desired yields and purity.
Application Notes and Protocols for Benzyl-PEG1-Tos in Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG1-Tos is a heterobifunctional linker molecule widely employed in bioconjugation and drug development. It features a tosyl (tosylate) group at one end of a single polyethylene (B3416737) glycol (PEG) unit, and a benzyl (B1604629) ether at the other terminus. The tosyl group is an excellent leaving group, rendering the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is harnessed for the covalent attachment of the PEG linker to various biomolecules.
The primary application of this compound is to connect two molecular entities, for instance, in the formation of Proteolysis Targeting Chimeras (PROTACs), where it links a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1] The PEG component, although short in this specific linker, can still influence properties such as solubility and spacing between the conjugated molecules. The benzyl group serves as a stable protecting group, allowing for sequential and controlled conjugation strategies.
This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation reactions, with a focus on its application in conjugating to proteins and in the synthesis of PROTACs.
Principle of Reactivity
The core of this compound's utility in bioconjugation lies in the reactivity of the tosyl group. The tosylate is a superb leaving group due to the electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting tosylate anion.[2] This facilitates nucleophilic substitution reactions, typically following an SN2 mechanism, with various nucleophiles present on biomolecules.[3]
Commonly targeted nucleophilic groups on proteins and peptides include:
-
Primary amines (-NH₂): Found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.
-
Thiols (-SH): Present on the side chain of cysteine residues.
The reaction involves the nucleophilic attack of the amine or thiol group on the carbon atom attached to the tosylate, leading to the displacement of the tosylate and the formation of a stable covalent bond.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₄S |
| Molecular Weight | 306.38 g/mol |
| CAS Number | 4981-83-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, Dichloromethane |
| Purity | ≥98% |
Table 2: Quantitative Comparison of Tosyl-Activated PEG Reactivity with Nucleophiles
This table provides representative data on the reaction of tosyl-activated PEGs with common nucleophilic groups on biomolecules. The reaction efficiency and kinetics can be influenced by factors such as pH, temperature, and steric hindrance at the reaction site.
| Nucleophile | Target Amino Acid | Typical pH Range | Relative Reaction Rate | Typical Conjugation Efficiency* |
| Amine | Lysine, N-terminus | 8.0 - 9.5 | Moderate | 60-85% |
| Thiol | Cysteine | 7.5 - 8.5 | High | >90% |
*Conversion yield is estimated by HPLC peak area integration before purification and can vary based on reaction conditions and the specific biomolecule.[4]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via Amine Groups (e.g., Lysine)
This protocol describes a general procedure for the conjugation of this compound to primary amines on a protein.
Materials:
-
Protein of interest with accessible amine groups
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amine-containing compounds.
-
This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 4-6 hours with gentle stirring.[2] The reaction can also be performed at 4°C for 12-24 hours to minimize potential protein degradation.
-
-
Reaction Monitoring: Monitor the progress of the reaction by SDS-PAGE, where a shift in the molecular weight of the protein will indicate successful PEGylation, or by HPLC.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by SEC or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Conjugation of this compound to a Peptide via a Thiol Group (Cysteine)
This protocol outlines the reaction of this compound with a cysteine residue on a peptide.
Materials:
-
Peptide containing a free cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5, deoxygenated
-
TCEP (tris(2-carboxyethyl)phosphine) (optional)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., reverse-phase HPLC (RP-HPLC))
Procedure:
-
Peptide Preparation: Dissolve the peptide in the deoxygenated reaction buffer. If the peptide may have formed disulfide bonds, pre-treat with a 2-5 fold molar excess of TCEP for 30-60 minutes at room temperature.[5]
-
This compound Preparation: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the dissolved this compound to the peptide solution.
-
Incubate the reaction at room temperature with gentle stirring for 2-24 hours. The reaction of thiols with tosyl groups is generally faster than with amines under these conditions.[5]
-
-
Reaction Monitoring: Monitor the reaction progress by RP-HPLC or LC-MS.
-
Purification: Purify the PEGylated peptide by RP-HPLC using a suitable gradient.
Protocol 3: Synthesis of a PROTAC using this compound
This protocol provides a general two-step strategy for synthesizing a PROTAC, assuming the use of a protein of interest (POI) ligand with a nucleophilic amine and an E3 ligase ligand with a carboxylic acid.
Step 1: Synthesis of the POI-Linker Intermediate
-
Reaction Setup: Dissolve the amine-functionalized POI ligand (1.0 eq.) and this compound (1.1 eq.) in anhydrous DMF.
-
Add Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq.) to the mixture.
-
Reaction: Stir the reaction at 60-80°C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute with an appropriate organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate and brine, dry the organic layer, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography to obtain the POI-PEG1-OBn intermediate.[6]
Step 2: Debenzylation and Conjugation to E3 Ligase Ligand
-
Debenzylation: Dissolve the POI-PEG1-OBn intermediate in methanol (B129727) or ethanol (B145695) and add 10% Palladium on carbon (Pd/C). Stir under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS). Filter through Celite to remove the catalyst and concentrate to yield the debenzylated intermediate, POI-PEG1-OH.[6]
-
Amide Coupling:
-
In a separate flask, dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq.), a peptide coupling reagent such as PyBOP (1.2 eq.), and DIPEA (3.0 eq.) in anhydrous DMF to pre-activate the carboxylic acid.
-
Add the POI-PEG1-OH intermediate (1.1 eq.) to the activated E3 ligase ligand solution.
-
Stir at room temperature for 12-24 hours.
-
-
Purification: Purify the final PROTAC molecule by preparative HPLC.
Mandatory Visualizations
References
The Strategic Application of Benzyl-PEG1-Tos in Targeted Protein Degradation: A Guide for Researchers
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. The selection of the linker, the architectural bridge between the target-binding ligand and the E3 ligase recruiter, critically influences the efficacy, selectivity, and physicochemical properties of the resulting degrader molecule. This document provides detailed application notes and protocols for the use of Benzyl-PEG1-Tos, a versatile PEG-based linker, in the synthesis and evaluation of PROTACs for researchers, scientists, and drug development professionals.
Introduction to this compound in PROTAC Technology
This compound is a heterobifunctional linker that offers a strategic combination of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a terminal tosylate (Tos) group. This configuration provides a balance of features beneficial for PROTAC development:
-
Controlled Synthesis: The tosylate group serves as an excellent leaving group for facile nucleophilic substitution by a functional group (e.g., amine or hydroxyl) on either the protein of interest (POI) ligand or the E3 ligase ligand. The benzyl (B1604629) group acts as a stable protecting group for the other end of the linker, allowing for sequential and controlled conjugation.
-
Hydrophilicity: The single PEG unit can enhance the aqueous solubility of the final PROTAC molecule, a common challenge in the development of these often large and hydrophobic compounds. Improved solubility can translate to better cell permeability and bioavailability.
-
Defined Length: The short PEG1 chain provides a defined and relatively rigid distance between the two ligands, which can be advantageous in optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.
Core Applications in Targeted Protein Degradation
The primary application of this compound is in the construction of PROTACs to induce the degradation of specific proteins implicated in various diseases. By facilitating the proximity of a target protein to an E3 ubiquitin ligase, PROTACs hijack the cell's natural ubiquitin-proteasome system to tag the target protein for degradation.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While extensive public data for PROTACs specifically utilizing the this compound linker is emerging, the following table provides a representative example of a PROTAC employing a PEG1 linker to illustrate the potential potency that can be achieved.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Arg-PEG1-Dasa | BCR-ABL | Not Specified | PEG1 | 0.85 | >90 | K562 | [1] |
Signaling Pathway and Experimental Workflow
The overarching mechanism of action for a PROTAC involves the hijacking of the ubiquitin-proteasome pathway to induce the degradation of a target protein. The synthesis of a PROTAC using this compound follows a logical, multi-step chemical process.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound and the subsequent evaluation of its protein degradation activity. These protocols may require optimization based on the specific properties of the ligands and the target protein.
Protocol 1: Conjugation of the First Ligand to this compound
This protocol describes the nucleophilic substitution reaction to attach the first ligand (either for the POI or the E3 ligase) to the this compound linker.
Materials:
-
This compound
-
POI or E3 ligase ligand with a nucleophilic group (e.g., amine or phenol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A suitable non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the ligand (1.0 equivalent) in anhydrous DMF.
-
Add the base (2-3 equivalents).
-
Add this compound (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Ligand1-PEG1-Benzyl intermediate.
Protocol 2: Deprotection of the Benzyl Group
This protocol describes the removal of the benzyl protecting group by catalytic hydrogenation to reveal a terminal alcohol for subsequent conjugation.
Materials:
-
Ligand1-PEG1-Benzyl intermediate
-
Ethanol (B145695) or Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)
Procedure:
-
Dissolve the Ligand1-PEG1-Benzyl intermediate in ethanol or methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected Ligand1-PEG1-OH intermediate.
Protocol 3: Activation of the Hydroxyl Group and Conjugation of the Second Ligand
This protocol involves the activation of the newly revealed hydroxyl group (e.g., conversion to a tosylate or mesylate) and subsequent coupling to the second ligand.
Procedure:
-
Activation: The deprotected Ligand1-PEG1-OH intermediate can be activated by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an anhydrous solvent like dichloromethane (B109758) (DCM) to yield an activated intermediate (Ligand1-PEG1-OTs or -OMs).
-
Coupling: The activated intermediate is then reacted with the second ligand (containing a nucleophilic group) using a similar procedure as described in Protocol 1 to yield the final PROTAC molecule.
-
Purify the final PROTAC using an appropriate method, such as preparative High-Performance Liquid Chromatography (HPLC).
Protocol 4: Western Blot for Protein Degradation Assessment
This assay is fundamental for quantifying the reduction of the target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
The synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs in targeted protein degradation. Its defined length, hydrophilicity, and amenability to controlled, sequential synthesis make it an attractive building block for the development of novel protein degraders. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their quest to explore new therapeutic avenues by selectively eliminating disease-causing proteins.
References
Application Notes and Protocols for Benzyl-PEG1-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG1-Tos, also known as 2-(Benzyloxy)ethyl p-toluenesulfonate, is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development. It features a benzyl (B1604629) ether protecting group at one end and a tosylate group at the other, separated by a single ethylene (B1197577) glycol unit. The tosylate moiety is an excellent leaving group, facilitating covalent bond formation with nucleophiles such as amines and thiols.[1][2][3] This property makes this compound a valuable tool for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.[4][5] The short, discrete PEG linker can influence the solubility and spacing of the conjugated molecules.[1]
The benzyl group provides a stable protecting group for the hydroxyl functionality, which can be removed under specific conditions if further functionalization is required.[6] This allows for a high degree of control in multi-step synthetic strategies.[6] These application notes provide detailed protocols for the use of this compound in bioconjugation reactions and methods for the characterization of the resulting conjugates.
Chemical Properties and Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₄S | [4][7] |
| Molecular Weight | 306.38 g/mol | [4][7] |
| CAS Number | 4981-83-3 | [4][7] |
| Appearance | Varies (consult supplier data) | |
| Solubility | Soluble in DMSO, DMF, DCM | [6][8] |
| Storage Conditions | -20°C, desiccated | [5] |
Applications
This compound is primarily utilized as a linker in the synthesis of molecules for targeted therapy.
-
PROTAC Synthesis: As a PEG-based linker, it can be used to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein, forming a PROTAC that induces selective protein degradation.[4][5]
-
Bioconjugation: The tosylate group readily reacts with nucleophilic functional groups on biomolecules, such as the primary amines of lysine (B10760008) residues or the thiol groups of cysteine residues on peptides and proteins.[2] This enables the stable attachment of the benzyl-PEG1 moiety.
-
Drug Delivery: The PEG component, although short in this case, can still contribute to modifying the physicochemical properties of small molecules, potentially influencing their solubility and pharmacokinetics.[1][9]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine
This protocol describes a general method for the reaction of this compound with a molecule containing a primary amine, such as a peptide or a small molecule ligand.
Materials:
-
This compound
-
Amine-containing substrate (e.g., peptide, E3 ligase ligand)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF in a reaction vessel.
-
Add a non-nucleophilic base, such as DIPEA or TEA (2-3 equivalents), to the solution.[10] The base is essential to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the p-toluenesulfonic acid byproduct.[10]
-
In a separate vial, dissolve this compound (1.1 to 1.5 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirred solution of the amine-containing substrate.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-70°C) and stir.[10] The optimal temperature will depend on the specific substrate.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as preparative HPLC, to obtain the desired conjugate.[11]
Quantitative Parameters for Protocol 1:
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Substrate:Tos-linker:Base) | 1 : (1.1 - 1.5) : (2 - 3) | An excess of the linker and base is used to drive the reaction to completion. |
| Reaction Temperature | Room Temperature to 70°C | The optimal temperature should be determined empirically for each specific substrate.[2][10] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
| Solvent | Anhydrous DMF | Ensure anhydrous conditions to prevent hydrolysis of the tosylate.[11] |
Protocol 2: Characterization of the Conjugate
Thorough characterization is essential to confirm the successful synthesis and purity of the Benzyl-PEG1-conjugate.
1. High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of the final product.
-
Method:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[12]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[12]
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the product.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
-
Expected Outcome: The conjugated product will typically have a different retention time compared to the starting materials. The purity can be determined by the peak area.
2. Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the conjugate.
-
Method:
-
Expected Outcome: The observed m/z value should correspond to the calculated molecular weight of the desired conjugate (e.g., [M+H]⁺ or [M+Na]⁺).[12]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: For detailed structural elucidation.
-
Method: ¹H and ¹³C NMR spectroscopy.
-
Expected Outcome: The NMR spectra should show characteristic peaks for the benzyl group, the PEG linker, and the conjugated substrate, confirming the covalent linkage.[12]
Visualizations
Caption: Experimental workflow for the conjugation of this compound.
Caption: Nucleophilic substitution reaction pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction.[11] | Ensure anhydrous conditions.[11] Increase reaction time or temperature. Confirm the purity of this compound. |
| Inefficient nucleophilic attack.[11] | Increase the excess of the amine nucleophile. Use a stronger, non-nucleophilic base. | |
| Hydrolysis of the tosylate. | Use anhydrous solvents and reagents. Minimize exposure to moisture. | |
| Multiple Products Observed | Side reactions (e.g., over-alkylation of the amine).[11] | Lower the reaction temperature. Carefully control the stoichiometry of the reactants. |
| Formation of benzyl chloride byproduct (less common for electron-rich benzyls).[13] | Minimize reaction time. Consider alternative activating groups if this is a persistent issue. | |
| Difficulty in Purification | Similar properties of product and starting materials. | Optimize the HPLC gradient for better separation. Consider alternative purification methods like flash chromatography. |
References
- 1. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates [mdpi.com]
A Step-by-Step Guide to PEGylating a Peptide with Benzyl-PEG1-Tos
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a premier strategy in biopharmaceutical development to enhance the therapeutic properties of peptides and proteins.[1] This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size. This, in turn, can lead to a longer circulatory half-life, improved aqueous solubility, reduced immunogenicity, and decreased susceptibility to enzymatic degradation.[2][3]
This document provides a detailed, step-by-step guide for the PEGylation of a peptide using Benzyl-PEG1-Tos. This specific reagent features a single ethylene (B1197577) glycol unit with a benzyl (B1604629) ether at one terminus and a tosyl group at the other. The tosyl (tosylate) group is an excellent leaving group, facilitating a nucleophilic substitution reaction with primary amines, such as the N-terminal amine or the side-chain amine of lysine (B10760008) residues on peptides.[4] This process forms a stable secondary amine linkage between the PEG linker and the peptide.
Principle of the Reaction
The PEGylation of a peptide with this compound proceeds via a nucleophilic substitution (SN2) reaction. The unprotonated primary amine group on the peptide acts as a nucleophile, attacking the carbon atom to which the tosyl group is attached. The tosylate anion, a very stable leaving group, is subsequently displaced, resulting in the formation of a stable secondary amine bond. The reaction is typically carried out under slightly alkaline conditions to ensure the deprotonation of the target amine groups, thereby increasing their nucleophilicity.[4]
dot
Caption: Reaction scheme of peptide PEGylation with this compound.
Experimental Protocols
This section provides a detailed methodology for the PEGylation of a model peptide containing a primary amine (e.g., N-terminus or a lysine residue).
Materials and Reagents
-
Peptide with at least one primary amine (purity >95%)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Analytical Instruments: LC-MS system, Analytical HPLC system
Step 1: Peptide and Reagent Preparation
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is completely dissolved.
-
This compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.
Step 2: PEGylation Reaction
-
Initiate Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the peptide solution. A higher molar ratio can drive the reaction to completion but may necessitate more rigorous purification.[4]
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle stirring. Alternatively, the reaction can be performed at 4°C for 16-24 hours to minimize potential side reactions.
-
Monitoring (Optional): The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by RP-HPLC or LC-MS.
Step 3: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM. The primary amines in the Tris buffer will react with any unreacted this compound.
-
Incubate for 1 hour at room temperature with gentle stirring.
Step 4: Purification of the PEGylated Peptide
The PEGylated peptide must be purified from unreacted peptide, excess PEG reagent, and reaction byproducts. RP-HPLC is a commonly used and effective method.
-
Column: Use a C18 column suitable for peptide purification.
-
Mobile Phase: A typical gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is used.
-
Fraction Collection: Collect fractions and analyze them by analytical HPLC or LC-MS to identify those containing the pure mono-PEGylated peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.
Step 5: Characterization and Quantification
It is crucial to characterize the final product to confirm successful PEGylation and assess its purity.
-
Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to determine the molecular weight of the PEGylated peptide, confirming the addition of the Benzyl-PEG1 moiety.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to determine the purity of the final product. The PEGylated peptide will typically have a different retention time compared to the unmodified peptide.
Experimental Workflow
dot
Caption: Experimental workflow for peptide PEGylation.
Quantitative Data Summary
The efficiency of the PEGylation reaction is influenced by several factors, including pH, temperature, and the molar ratio of the PEG reagent to the peptide. The following table summarizes typical reaction parameters and their expected outcomes for the PEGylation of a model peptide with a tosyl-activated PEG.
| Parameter | Condition | Expected Outcome & Rationale |
| Peptide Concentration | 1-5 mg/mL | Optimal concentration range to ensure efficient reaction kinetics while minimizing aggregation. |
| This compound:Peptide Molar Ratio | 5:1 to 20:1 | A higher molar excess drives the reaction towards higher conversion of the peptide but increases the burden of removing excess reagent during purification.[4] |
| Reaction pH | 8.5 - 9.5 | Favors the deprotonation of the ε-amino group of lysine and the N-terminal α-amino group, enhancing their nucleophilicity for the reaction. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for a faster reaction (2-4 hours). A lower temperature (4°C) for a longer duration (16-24 hours) can minimize potential side reactions.[4] |
| Reaction Time | 2-4 hours (RT) or 16-24 hours (4°C) | Sufficient time for the reaction to proceed to a high degree of completion.[4] |
| Purity (Post-Purification) | >95% | Achievable with optimized RP-HPLC purification. |
| Characterization | MS and HPLC | Confirms the desired molecular weight and purity of the final PEGylated peptide. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low PEGylation Efficiency | - Low pH of the reaction buffer.- Insufficient molar excess of this compound.- Short reaction time. | - Ensure the pH of the reaction buffer is between 8.5 and 9.5.- Increase the molar ratio of this compound to the peptide.- Extend the reaction time and monitor progress. |
| Multiple PEGylation Products | - Peptide contains multiple reactive amine groups.- High molar excess of the PEG reagent. | - To favor mono-PEGylation, reduce the molar ratio of this compound.- Optimize the reaction time to stop the reaction after the desired level of PEGylation is achieved. |
| Peptide Precipitation | - High concentration of organic solvent from the this compound stock solution.- Change in peptide solubility upon PEGylation. | - Use a more concentrated stock solution of this compound to minimize the volume of organic solvent added.- Perform the reaction at a lower peptide concentration. |
By carefully controlling the reaction conditions, researchers can achieve efficient and selective PEGylation of peptides with this compound, leading to modified biotherapeutics with improved pharmacological properties.
References
Application Notes and Protocols for Benzyl-PEG1-Tos in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, the chemical entity connecting the antibody and the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Benzyl-PEG1-Tos is a heterobifunctional linker that offers a versatile platform for ADC development. It features a tosyl group, an excellent leaving group for reaction with nucleophiles on the antibody, and a benzyl-protected end that, after deprotection, can be conjugated to a payload. The single polyethylene (B3416737) glycol (PEG) unit offers a short, defined spacer that can influence the physicochemical properties of the final ADC. While prominently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the underlying chemistry of this compound is readily adaptable for ADC construction.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed protocols for linker activation, antibody conjugation, and characterization of the resulting ADC.
Physicochemical Properties and Advantages of this compound in ADCs
The strategic incorporation of a short PEG linker like this compound can offer several advantages in ADC development:
-
Defined Stoichiometry: As a discrete linker, it allows for more precise control over the conjugation process, leading to a more homogeneous ADC product with a well-defined drug-to-antibody ratio (DAR).
-
Controlled Hydrophilicity: The single PEG unit provides a minimal hydrophilic spacer that can help to mitigate the hydrophobicity of certain payloads without significantly altering the overall pharmacokinetic profile of the antibody.
-
Versatile Chemistry: The tosyl group provides a reliable reactive handle for conjugation to primary amines on the antibody, such as lysine (B10760008) residues.
Data Presentation
Due to the emergent nature of this compound in the specific context of ADC development, publicly available quantitative data is limited. The following tables present representative data based on typical outcomes for similar short-chain PEG linkers used in ADC research. This data should be considered illustrative and will vary depending on the specific antibody, payload, and conjugation conditions.
Table 1: Representative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Representative Value | Method of Determination |
| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 | N/A |
| Reaction Time | 1 - 4 hours | N/A |
| Average DAR | 2 - 4 | HIC-HPLC, LC-MS |
| Conjugation Efficiency | 40 - 60% | UV-Vis Spectroscopy, HPLC |
Table 2: Representative In Vitro Stability and Cytotoxicity Data
| ADC Construct | Plasma Stability (Half-life in human plasma) | Target Cell Line | IC50 (nM) |
| anti-Her2-Benzyl-PEG1-Payload | > 100 hours | SK-BR-3 (HER2+) | 5 - 15 |
| anti-Her2-Benzyl-PEG1-Payload | > 100 hours | MDA-MB-468 (HER2-) | > 1000 |
| Isotype Control-Benzyl-PEG1-Payload | > 100 hours | SK-BR-3 (HER2+) | > 1000 |
Experimental Protocols
The development of an ADC using this compound is a multi-step process. It begins with the activation of the precursor, Benzyl-PEG1-alcohol, to form the reactive tosylate. This is followed by conjugation to the antibody and subsequent attachment of the payload to the deprotected benzyl (B1604629) end. Alternatively, the payload can be first attached to the deprotected linker, followed by conjugation to the antibody.
Protocol 1: Activation of Benzyl-PEG1-alcohol to this compound
This protocol describes the conversion of the terminal hydroxyl group of Benzyl-PEG1-alcohol to a tosylate, rendering it reactive towards primary amines.[4][5]
Materials:
-
Benzyl-PEG1-alcohol
-
p-toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve Benzyl-PEG1-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water to remove the base and any resulting salts.
-
Dry the organic layer with sodium sulfate, filter, and concentrate under reduced pressure to yield the activated this compound.
Protocol 2: Conjugation of this compound to an Antibody
This protocol details the conjugation of the activated this compound linker to primary amine residues (e.g., lysine) on a monoclonal antibody.
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
Activated this compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Size-Exclusion Chromatography (SEC) column for purification
-
Conjugation buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5)
Procedure:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in the conjugation buffer.
-
Dissolve the activated this compound in a minimal amount of anhydrous DMF or DMSO.
-
Add the desired molar excess (e.g., 10- to 20-fold) of the dissolved this compound to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
Quench the reaction by adding a quenching solution, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.
-
Purify the resulting antibody-linker conjugate using a size-exclusion chromatography (SEC) column to remove unreacted linker and other small molecules.
Protocol 3: Payload Attachment and Final ADC Characterization
Following the conjugation of the linker to the antibody, the benzyl protecting group is removed, and the payload is attached. The final ADC is then rigorously characterized.
A. Benzyl Deprotection and Payload Conjugation (General Steps):
-
Benzyl Deprotection: The benzyl group can be removed via catalytic hydrogenolysis (e.g., using Pd/C catalyst and hydrogen gas) to reveal a primary alcohol.[6]
-
Payload Activation: The cytotoxic payload is typically functionalized with a reactive group (e.g., a carboxylic acid activated as an NHS ester) for conjugation to the linker's newly exposed hydroxyl group.
-
Payload Conjugation: The activated payload is reacted with the deprotected antibody-linker conjugate to form the final ADC.
-
Purification: The final ADC is purified using techniques such as SEC or Hydrophobic Interaction Chromatography (HIC) to remove any unconjugated payload and other impurities.
B. ADC Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
HIC-HPLC: Separates ADC species based on hydrophobicity, allowing for the quantification of different drug-loaded species.
-
LC-MS: Provides accurate mass measurements of the intact ADC, allowing for the determination of the average DAR and the distribution of different species.
-
-
In Vitro Cytotoxicity Assay:
-
Treat target (antigen-positive) and non-target (antigen-negative) cell lines with serial dilutions of the ADC.
-
Assess cell viability after a set incubation period (e.g., 72-96 hours) using assays such as MTT or CellTiter-Glo.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
-
In Vitro and In Vivo Stability:
-
Plasma Stability: Incubate the ADC in human and/or mouse plasma at 37°C over a time course and quantify the amount of intact ADC and released payload by LC-MS.[7]
-
Pharmacokinetic Study: Administer the ADC to an animal model (e.g., mice) and collect blood samples at various time points to determine the ADC's half-life and clearance rate.[7]
-
Visualizations
Experimental Workflows and Logical Relationships
Caption: Overall workflow for ADC development using this compound.
Caption: General mechanism of action of an antibody-drug conjugate.
References
Application Notes and Protocols for the Characterization of Benzyl-PEG1-Tos Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG1-Tos, or 2-(Benzyloxy)ethyl p-toluenesulfonate, is a short, heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It is a valuable tool in bioconjugation and drug delivery, enabling the covalent attachment of a benzyl-protected hydroxyl group to a target molecule via a stable ether linkage, while the tosylate group serves as an excellent leaving group for reaction with nucleophiles. Accurate and comprehensive characterization of this linker is critical to ensure the identity, purity, and consistency of the resulting conjugates.
These application notes provide a detailed overview of the primary analytical techniques for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Detailed experimental protocols and expected data are provided to guide researchers in their analytical workflows.
Data Presentation
The following tables summarize the expected quantitative data from the key analytical techniques for this compound.
Table 1: Expected ¹H and ¹³C NMR Spectroscopy Data
| Technique | Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| ¹H NMR | ¹H | Aromatic (Benzyl) | 7.25-7.40 | m | 5H |
| Aromatic (Tosyl) | 7.80 (d), 7.35 (d) | d, d | 2H, 2H | ||
| Benzylic CH₂ | ~4.55 | s | 2H | ||
| O-CH₂-CH₂-O | ~3.70 | t | 2H | ||
| O-CH₂-CH₂-OTs | ~4.20 | t | 2H | ||
| Methyl (Tosyl) | ~2.45 | s | 3H | ||
| ¹³C NMR | ¹³C | Aromatic (Benzyl) | 127.5-138.0 | - | - |
| Aromatic (Tosyl) | 128.0-145.0 | - | - | ||
| Benzylic CH₂ | ~73.0 | - | - | ||
| O-CH₂-CH₂-O | ~69.0 | - | - | ||
| O-CH₂-CH₂-OTs | ~68.0 | - | - | ||
| Methyl (Tosyl) | ~21.5 | - | - |
Note: Expected chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and instrument used.
Table 2: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |
| Gradient | 30-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Purity | ≥95% |
Table 3: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | Expected m/z | Key Fragmentation Pattern |
| ESI-MS | Positive | [M+Na]⁺, [M+H]⁺ | Loss of Tosyl group (C₇H₇SO₂), Loss of Benzyl group (C₇H₇) |
| Molecular Formula | C₁₆H₁₈O₄S | ||
| Molecular Weight | 306.38 g/mol |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of this compound.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Integrate all peaks to determine the relative number of protons for each signal.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Data Analysis:
-
Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding protons and carbons in the this compound structure.
-
Assess the purity by identifying any signals that do not correspond to the product or the solvent.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound conjugate.
Instrumentation: HPLC system equipped with a UV detector, a C18 reversed-phase column, and a gradient pump.
Method:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the this compound conjugate.
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
Method:
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Infuse the sample directly into the mass spectrometer.
Data Analysis:
-
Identify the peaks corresponding to the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.
-
Compare the observed m/z values with the calculated theoretical values to confirm the identity of the compound.
-
Analyze the fragmentation pattern to further confirm the structure.
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Relationship between analytical techniques and information obtained.
Application Notes and Protocols for Surface Modification of Nanoparticles with Benzyl-PEG1-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a pivotal step in the development of advanced nanomaterials for biomedical applications such as targeted drug delivery, bioimaging, and diagnostics. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the biocompatibility, stability, and in vivo circulation time of nanoparticles.[1][2][3][4] This is achieved by creating a hydrophilic shield on the nanoparticle surface that sterically hinders protein adsorption (opsonization) and reduces uptake by the reticuloendothelial system (RES).[2][3][4]
Benzyl-PEG1-Tos (Benzyl-O-(CH₂)₂-O-Tosylate) is a heterobifunctional linker designed for the efficient PEGylation of nanoparticles. It features a benzyl (B1604629) group at one terminus and a tosyl (toluenesulfonyl) group at the other, separated by a single ethylene (B1197577) glycol unit. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophilic functional groups such as primary amines (-NH₂) and thiols (-SH) commonly found on the surface of nanoparticles.[2] This reactivity allows for the formation of stable covalent bonds under mild reaction conditions. The benzyl group can be retained to influence solubility and surface interactions or potentially be removed for further functionalization.
These application notes provide a comprehensive guide to the use of this compound for the surface modification of various nanoparticles, including detailed experimental protocols, characterization methods, and expected quantitative data.
Principle of Surface Functionalization
The primary mechanism for conjugating this compound to a nanoparticle surface is a nucleophilic substitution reaction. A nucleophilic group on the nanoparticle attacks the carbon atom adjacent to the tosylate group, displacing the tosylate and forming a stable covalent bond.
-
Reaction with Amine-Functionalized Nanoparticles: Primary amines on the nanoparticle surface act as nucleophiles, attacking the this compound to form a stable secondary amine linkage.[2]
-
Reaction with Thiol-Functionalized Nanoparticles: Thiol groups, often in their more nucleophilic thiolate form (S⁻), react with this compound to form a stable thioether linkage.[2]
Data Presentation
Successful surface modification with this compound will alter the physicochemical properties of the nanoparticles. The following tables summarize representative quantitative data expected before and after functionalization. The exact values will vary depending on the core nanoparticle material, size, and surface chemistry.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105 ± 5 | 0.18 | +35 ± 4 |
| This compound Functionalized (from Amine) | 115 ± 7 | 0.20 | +10 ± 3 |
| Thiol-Functionalized Nanoparticles | 108 ± 6 | 0.19 | -28 ± 5 |
| This compound Functionalized (from Thiol) | 118 ± 8 | 0.21 | -15 ± 3 |
Data is representative and should be optimized for each specific nanoparticle system.[3]
Table 2: Effect of PEGylation on Protein Adsorption
| Nanoparticle Type | Relative Bovine Serum Albumin (BSA) Adsorption (%) |
| Unmodified Nanoparticles | 100 |
| This compound Functionalized Nanoparticles | < 20 |
Protein adsorption can be quantified using methods like the micro-BCA assay.[5]
Experimental Workflow
The overall workflow for nanoparticle surface modification with this compound involves initial characterization, the PEGylation reaction, purification, and final characterization of the modified nanoparticles.
Caption: Workflow for nanoparticle modification with this compound.
Experimental Protocols
Protocol 1: Covalent Attachment to Amine-Functionalized Nanoparticles
This protocol describes the reaction of this compound with nanoparticles displaying primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Quenching solution (e.g., Tris buffer or ethanolamine)
-
Purification buffer (e.g., PBS or deionized water)
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer or orbital shaker
-
Centrifuge
-
Equipment for characterization (DLS, Zeta Potential analyzer)
Procedure:
-
Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous solvent to a final concentration of 1-10 mg/mL.
-
Reagent Addition: Add this compound to the nanoparticle suspension. A molar excess of 10-50 fold of this compound relative to the estimated surface amine groups is recommended to drive the reaction to completion.[3]
-
Incubation: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Quenching (Optional): To consume any unreacted this compound, add an excess of a primary amine-containing solution, such as Tris buffer, and stir for an additional 1-2 hours.[3]
-
Purification:
-
Pellet the PEGylated nanoparticles by centrifugation. The required speed and duration will depend on the size and density of the nanoparticles.
-
Carefully remove and discard the supernatant containing unreacted reagents and byproducts.
-
Resuspend the nanoparticle pellet in fresh purification buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.[2]
-
-
Final Product: Resuspend the purified this compound functionalized nanoparticles in a buffer of choice for storage or further use.
Protocol 2: Covalent Attachment to Thiol-Functionalized Nanoparticles
This protocol details the reaction of this compound with nanoparticles featuring surface thiol groups. It is crucial to work under an inert atmosphere to prevent the oxidation of thiols.
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Degassed, anhydrous solvent (e.g., DMF)
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Purification buffer (e.g., PBS or deionized water)
Equipment:
-
Reaction vessel suitable for inert atmosphere conditions
-
Magnetic stirrer or orbital shaker
-
Centrifuge
-
Schlenk line or glovebox (recommended)
Procedure:
-
Dispersion: Disperse the thiol-functionalized nanoparticles in the degassed, anhydrous solvent to a concentration of 1-10 mg/mL under an inert atmosphere.
-
Reagent Addition:
-
Add this compound to the nanoparticle suspension in a 10-50 fold molar excess relative to the estimated surface thiol groups.
-
Add the base (e.g., DIPEA) to the reaction mixture at a 2-3 fold molar excess relative to this compound. The base deprotonates the thiol groups to form the more nucleophilic thiolate anion, which facilitates the reaction.[3]
-
-
Incubation: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.[3]
-
Purification:
-
Separate the PEGylated nanoparticles from the reaction mixture using centrifugation or dialysis.
-
Wash the nanoparticles by resuspending them in fresh, degassed buffer and repeating the purification step. Perform at least three wash cycles to remove all unreacted materials.[3]
-
-
Final Product: Resuspend the purified PEGylated nanoparticles in a degassed buffer for storage to prevent oxidation.
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to assess the properties of the resulting PEGylated nanoparticles.[6]
Caption: Key methods for characterizing PEGylated nanoparticles.
-
Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter after reaction confirms the presence of the PEG layer, while a low PDI indicates colloidal stability.[2]
-
Zeta Potential Analysis: Determines the surface charge of the nanoparticles. A shift in zeta potential towards neutral is expected as the charged surface amine or thiol groups are shielded by the neutral PEG layer.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the functional groups on the nanoparticle surface. The appearance of characteristic peaks for the PEG backbone (e.g., C-O-C ether stretch around 1100 cm⁻¹) provides evidence of successful conjugation.
-
Quantitative Analysis: Techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or quantitative Nuclear Magnetic Resonance (qNMR) can be employed to determine the amount of PEG conjugated to the nanoparticles, allowing for the calculation of grafting density.[7][8]
Applications
The surface modification of nanoparticles with this compound is instrumental in a variety of biomedical applications:
-
Drug Delivery: PEGylated nanoparticles serve as improved carriers for therapeutic agents, enhancing their solubility, stability, and pharmacokinetic profiles.[1] The stealth layer provided by PEGylation helps the nanoparticles evade the immune system, leading to longer circulation times and increased accumulation in target tissues like tumors via the Enhanced Permeability and Retention (EPR) effect.[3]
-
Bioimaging: Functionalization can enhance the biocompatibility and in vivo performance of imaging contrast agents, such as quantum dots and magnetic nanoparticles.[1]
-
Diagnostics: The modified surface reduces non-specific binding in diagnostic assays, improving signal-to-noise ratios and overall sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection: Version 1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzyl-PEG1-Tos in Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols relevant to the use of Benzyl-PEG1-Tos, a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to a lack of specific published case studies for this compound, the following protocols and data are based on established methodologies for structurally related PEG linkers in the field of targeted protein degradation.
Introduction to this compound
This compound is a short-chain polyethylene (B3416737) glycol (PEG) linker featuring a benzyl (B1604629) ether at one terminus and a tosylate group at the other. This structure offers distinct advantages for the synthesis of heterobifunctional molecules like PROTACs. The tosyl group serves as an excellent leaving group for nucleophilic substitution, enabling covalent attachment to a ligand for a protein of interest (POI) or an E3 ubiquitin ligase. The benzyl group acts as a stable protecting group for the hydroxyl functionality, which can be deprotected in a subsequent step for the attachment of the second ligand. The single PEG unit provides a minimal, well-defined spacer to connect the two ligands.
Core Applications in PROTAC Synthesis
The primary application of this compound is as a linker in the modular synthesis of PROTACs. PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the sequential conjugation of ligands using a benzyl- and tosyl-functionalized PEG linker. These are representative values and should be optimized for specific substrates.
| Step | Reagents & Conditions | Expected Outcome | Typical Yield (%) | Purity (by HPLC) |
| 1. First Ligand Conjugation | Ligand 1 (with -NH2 or -OH), this compound, Base (e.g., K2CO3, DIPEA), Solvent (e.g., DMF, ACN), RT to 50°C, 4-12h | Ligand 1-PEG1-Benzyl | 60-85% | >95% |
| 2. Benzyl Deprotection | Ligand 1-PEG1-Benzyl, Pd/C (10%), H2 atmosphere, Solvent (e.g., MeOH, EtOH), RT, 2-6h | Ligand 1-PEG1-OH | 80-95% | >98% |
| 3. Activation of Hydroxyl Group | Ligand 1-PEG1-OH, Mesyl Chloride (MsCl) or Tosyl Chloride (TsCl), Base (e.g., TEA), Solvent (DCM), 0°C to RT, 1-3h | Ligand 1-PEG1-OMs/OTs | 70-90% | >95% |
| 4. Second Ligand Conjugation | Ligand 1-PEG1-OMs/OTs, Ligand 2 (with -NH2 or -OH), Base (e.g., K2CO3, DIPEA), Solvent (e.g., DMF), RT to 50°C, 4-12h | Final PROTAC (Ligand 1-PEG1-Ligand 2) | 50-70% | >99% (after purification) |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a hypothetical PROTAC, linking a Von Hippel-Lindau (VHL) E3 ligase ligand to a target protein ligand (e.g., a kinase inhibitor).
Part A: Conjugation of the First Ligand (VHL Ligand)
-
Materials:
-
VHL Ligand with a free amine or hydroxyl group (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the VHL ligand in anhydrous DMF.
-
Add this compound and the base (K₂CO₃ or DIPEA) to the solution.
-
Stir the reaction mixture at room temperature or heat to 40-50°C for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the VHL-PEG1-Benzyl conjugate.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Part B: Deprotection of the Benzyl Group
-
Materials:
-
VHL-PEG1-Benzyl (1.0 eq)
-
Palladium on Carbon (10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon
-
-
Procedure:
-
Dissolve the VHL-PEG1-Benzyl conjugate in methanol.
-
Carefully add the palladium on carbon catalyst.
-
Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 2-6 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the VHL-PEG1-OH intermediate.
-
Part C: Activation and Conjugation of the Second Ligand (Target Protein Ligand)
-
Materials:
-
VHL-PEG1-OH (1.0 eq)
-
Methanesulfonyl Chloride (MsCl) or p-Toluenesulfonyl Chloride (TsCl) (1.2 eq)
-
Triethylamine (B128534) (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Target Protein Ligand with a free amine or hydroxyl group (1.0 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve VHL-PEG1-OH in anhydrous DCM and cool to 0°C.
-
Add triethylamine followed by the dropwise addition of MsCl or TsCl.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor by LC-MS to confirm the formation of the activated intermediate (VHL-PEG1-OMs or VHL-PEG1-OTs).
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer and concentrate to obtain the crude activated intermediate, which is often used directly in the next step.
-
Dissolve the crude activated intermediate and the target protein ligand in anhydrous DMF.
-
Add the base (K₂CO₃ or DIPEA) and stir the reaction at room temperature or heat to 40-50°C for 4-12 hours.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product by ¹H NMR and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: In Vitro Protein Degradation Assay
This protocol describes how to assess the efficacy of the newly synthesized PROTAC in degrading its target protein in a cell-based assay.
-
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized PROTAC, dissolved in DMSO to create a stock solution
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and Western Blotting reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
PROTAC Treatment: The next day, treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Visualizations
PROTAC Synthesis Workflow
Application Notes and Protocols for the Reaction of Benzyl-PEG1-Tosylate with Thiol Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG1-Tosylate (Benzyl-PEG1-OTs) is a versatile bifunctional linker commonly employed in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). The molecule features a stable benzyl (B1604629) protecting group at one terminus of a single ethylene (B1197577) glycol unit and a p-toluenesulfonate (tosylate) group at the other. The tosylate is an excellent leaving group, rendering the terminal carbon of the PEG chain highly susceptible to nucleophilic attack. This characteristic allows for the efficient and specific introduction of various functionalities, including the covalent linkage to thiol-containing molecules such as cysteine residues in proteins, peptides, or small molecule drugs.
This document provides detailed protocols and reaction conditions for the successful conjugation of Benzyl-PEG1-Tosylate with thiol groups, forming a stable thioether linkage. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic thiolate anion attacks the electrophilic carbon atom bearing the tosylate group.[1]
Reaction Principles and Considerations
The reaction between Benzyl-PEG1-Tosylate and a thiol group is a nucleophilic substitution, typically following an SN2 pathway.[1] Key to a successful and high-yield conjugation are the following considerations:
-
Nucleophilicity of the Thiol: The thiol group must be in its deprotonated thiolate form (RS⁻) to act as a potent nucleophile. This is typically achieved by conducting the reaction under neutral to slightly basic conditions.[2]
-
Choice of Base: A non-nucleophilic base is crucial to deprotonate the thiol without competing in the substitution reaction. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used.[1][3]
-
Solvent Selection: Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are preferred.[1][3][4] These solvents effectively solvate the counter-ion of the thiolate but do not solvate the nucleophile itself, thus enhancing its reactivity.[4]
-
Anhydrous Conditions: The tosylate group is susceptible to hydrolysis, which can lead to the formation of an undesired hydroxyl-PEG byproduct (Benzyl-PEG1-OH). Therefore, the use of anhydrous (dry) solvents and reagents is critical to minimize this side reaction.[4][5]
-
Temperature and Reaction Time: The reaction generally proceeds efficiently at room temperature.[1] However, gentle heating may be employed to increase the reaction rate, though excessively high temperatures can promote side reactions like elimination.[4] Reaction progress should be monitored to determine the optimal time.
Summarized Reaction Conditions
The following table outlines typical conditions for the reaction of Benzyl-PEG1-Tosylate with a thiol-containing molecule.
| Parameter | Recommended Conditions | Notes |
| Thiol Substrate | 1.2 equivalents | A slight excess of the thiol ensures complete consumption of the tosylate. |
| Base | Potassium Carbonate (K₂CO₃), 1.5 equivalents | A mild, non-nucleophilic base to generate the thiolate anion in situ. |
| Solvent | Anhydrous Acetone or Anhydrous DMF | Polar aprotic solvents enhance nucleophilicity.[1][3] |
| Temperature | Room Temperature (approx. 20-25°C) | Sufficient for the reaction to proceed to completion.[1] |
| Reaction Time | 4 - 8 hours | Monitor by TLC or LC-MS for completion. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Recommended to prevent side reactions with atmospheric moisture. |
Experimental Protocol
This protocol details a general procedure for the conjugation of a thiol-containing molecule to Benzyl-PEG1-Tosylate.
Materials:
-
Benzyl-PEG1-Tosylate (1.0 equivalent)
-
Thiol-containing molecule (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equivalents)
-
Anhydrous Acetone
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Benzyl-PEG1-Tosylate (1.0 eq.) and the thiol-containing molecule (1.2 eq.) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq.) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting Benzyl-PEG1-Tosylate is consumed.[1]
-
Workup: a. Upon completion, filter the reaction mixture to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure to remove the acetone. c. Dissolve the resulting residue in dichloromethane (DCM). d. Transfer the DCM solution to a separatory funnel and wash sequentially with deionized water and then brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to yield the crude Benzyl-PEG1-thioether product. c. If necessary, purify the product by flash column chromatography on silica (B1680970) gel.
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the underlying chemical reaction mechanism.
Caption: General experimental workflow for the synthesis of a Benzyl-PEG1-thioether.
Caption: The Sₙ2 mechanism for the reaction of Benzyl-PEG1-Tosylate with a thiol.
References
Application Notes and Protocols for the Purification of Benzyl-PEG1-Tos Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Benzyl-PEG1-Tos reaction products. The methodologies outlined are designed to ensure high purity of the final product, a critical aspect for applications in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).
Introduction to Purification Challenges
The synthesis of this compound typically results in a crude mixture containing the desired product alongside unreacted starting materials and various byproducts. The inherent properties of PEGylated compounds, such as potential polydispersity and increased polarity, can present unique challenges during purification. Common impurities include unreacted starting materials, byproducts of synthesis like di-benzylated PEG, and residual reagents.[1] Effective purification is therefore essential to isolate the target molecule with high purity.
Overview of Purification Strategies
The primary methods for purifying this compound reaction products are flash column chromatography and preparative high-performance liquid chromatography (HPLC). The choice between these techniques often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
-
Flash Column Chromatography: A common and effective method for laboratory-scale purification.[1] It is particularly useful for removing non-polar impurities and separating compounds with significant differences in polarity.
-
Preparative Reverse-Phase HPLC (RP-HPLC): Offers higher resolution and is ideal for achieving very high purity. It separates compounds based on their hydrophobicity and is effective for purifying small to medium-sized PEGylated molecules.[2][3]
The logical workflow for purifying this compound is depicted below, outlining the decision-making process from the crude reaction mixture to the final, purified product.
Caption: Logical workflow for the purification of this compound.
Quantitative Data Summary
The following tables summarize typical parameters and expected outcomes for the primary purification methods. These values are intended as a general guide and may vary based on specific reaction conditions and the nature of the impurities.
Table 1: Typical Parameters for Flash Column Chromatography
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica (B1680970) Gel | Standard choice for normal-phase chromatography. |
| Mobile Phase | Gradient of Ethyl Acetate (B1210297) in Hexanes or DCM/Methanol (B129727) | A common gradient is a step or linear gradient from 10% to 70% ethyl acetate in hexanes. For more polar compounds, a gradient of dichloromethane/methanol (e.g., 98:2, 95:5, 90:10) is effective.[1][4] |
| Typical Rf of Product | 0.2 - 0.3 | An optimal Rf value for good separation on TLC before scaling up to a column.[1] |
| Expected Purity | >95% | Dependent on the separation of impurities. |
| Typical Yield | 60-85% | Can be affected by product streaking or strong adsorption to silica. |
Table 2: Typical Parameters for Preparative RP-HPLC
| Parameter | Value/Range | Notes |
| Stationary Phase | C18 or C8 Reverse-Phase Column | C18 is a common starting point for many applications.[2] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape.[5] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) | The organic modifier for elution. |
| Gradient | Linear gradient from 10% B to 90% B over 30 minutes | A shallow gradient can improve the separation of species with similar retention times.[2][5] |
| Flow Rate | 4.0 mL/min (Preparative) | Adjusted based on column dimensions. |
| Detection | UV at 254 nm | For detecting the benzyl (B1604629) group.[2] |
| Expected Purity | >98% | HPLC generally provides higher purity than flash chromatography. |
| Typical Recovery | 70-90% | Dependent on peak collection and sample loading. |
Experimental Protocols
The following are detailed protocols for the purification of this compound reaction products.
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for routine purification of gram-scale quantities of this compound. The overall experimental workflow is illustrated in the diagram below.
Caption: Workflow for flash column chromatography purification.
Materials:
-
Crude this compound reaction mixture
-
Silica gel (for column chromatography)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Glass column for flash chromatography
-
TLC plates, developing chamber, and UV lamp
-
Potassium permanganate (B83412) (KMnO₄) stain
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in DCM.
-
Spot the solution on a TLC plate and develop it in a solvent system such as ethyl acetate/hexanes (e.g., 3:7 v/v).
-
Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate to identify the product and impurities.[4] The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.[1]
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product in a minimal amount of DCM.
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This method generally provides better separation than loading the sample as a solution.[4]
-
-
Column Packing:
-
Select a flash chromatography column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pack the column, ensuring there are no air bubbles.
-
-
Elution:
-
Load the dry-loaded sample onto the top of the packed column.
-
Begin elution with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) to elute non-polar impurities.[4]
-
Gradually increase the polarity of the eluent. A common approach is a step or linear gradient from 10% to 70% ethyl acetate in hexanes.[4]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Preparative RP-HPLC
This protocol is ideal for achieving high purity, especially for smaller quantities of the product or for separating closely related impurities.
Materials:
-
Crude or partially purified this compound
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column (e.g., 250 mm x 10 mm, 5 µm particle size)[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
0.45 µm syringe filter
-
Collection vials
-
Lyophilizer or rotary evaporator
Procedure:
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., 10% acetonitrile in water). The typical concentration for a preparative run is in the range of 10-100 mg/mL.[3]
-
Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter.[3]
-
-
HPLC System Setup:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 10% Mobile Phase B) until a stable baseline is achieved.
-
Set the UV detector to 254 nm to monitor the elution of the benzyl group-containing product.[2]
-
-
Chromatographic Run and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 10% to 90% Mobile Phase B over 30 minutes.[2]
-
Collect fractions based on the peaks observed in the UV chromatogram.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by analytical LC-MS to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the acetonitrile and water, typically by lyophilization or rotary evaporation, to obtain the purified product.
-
Troubleshooting Common Purification Issues
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Purified Product | Incomplete reaction; Product loss during workup. | Ensure the reaction has gone to completion using TLC or HPLC before purification. Minimize aqueous washes during extraction or back-extract the aqueous layers with DCM.[4] |
| Product Streaks or Elutes as a Broad Band on Silica Gel | Polydispersity of the PEG chain; Strong interaction with silica gel; Column overload. | Optimize the mobile phase; add a small amount of a polar solvent like methanol or triethylamine (B128534) to the eluent. Reduce the amount of sample loaded onto the column.[1] |
| Co-elution with Byproducts | Similar polarity of product and impurities. | For flash chromatography, use a shallower solvent gradient. For HPLC, adjust the mobile phase composition or use a different stationary phase (e.g., C8 instead of C18).[4] |
| Broad Peak in HPLC Analysis | Polydispersity of the starting PEG; Column overload; Suboptimal chromatographic conditions. | Use a monodisperse PEG starting material if possible. Reduce the sample concentration. Optimize the mobile phase, gradient, and flow rate.[4] |
By following these detailed protocols and considering the troubleshooting advice, researchers can effectively purify this compound reaction products to the high degree of purity required for their intended applications.
References
Application Notes and Protocols for Incorporating Benzyl-PEG1-Tos into Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug delivery to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and their carriers. The covalent attachment of PEG chains to nanoparticles, liposomes, or drugs can enhance solubility, prolong systemic circulation, and reduce immunogenicity. Benzyl-PEG1-Tos is a heterobifunctional linker featuring a benzyl-protected hydroxyl group and a tosyl group. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, making it highly reactive towards primary amines and thiols. This property allows for the efficient conjugation of this compound to drug molecules or the surface of drug delivery vehicles. The benzyl (B1604629) group can serve as a stable protecting group or a point for further modification.
These application notes provide a comprehensive guide to incorporating this compound into various drug delivery systems, including detailed experimental protocols, representative data, and visualizations of relevant workflows and biological pathways.
Section 1: Chemical Properties and Reactivity of this compound
This compound is a valuable tool in bioconjugation due to the reactivity of the tosyl group. This section outlines its key chemical properties and reaction mechanisms.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₄S |
| Molecular Weight | 306.38 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform |
| Purity | ≥95% |
| Storage Conditions | -20°C, desiccated, in the dark |
The primary utility of this compound lies in the tosyl group's capacity as an excellent leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of the PEG linker to various nucleophiles present on drug molecules or the surface of nanoparticles.
-
Reaction with Amines: Primary amines, such as those on the surface of amine-functionalized nanoparticles or on lysine (B10760008) residues of proteins, readily react with the tosyl group under slightly basic conditions (pH 8.0-9.5) to form a stable secondary amine linkage.
-
Reaction with Thiols: Thiol groups, found on cysteine residues or introduced onto surfaces, are potent nucleophiles that react efficiently with the tosyl group to form a stable thioether bond. This reaction can proceed under milder pH conditions compared to the reaction with amines.
Section 2: Application in Nanoparticle-Based Drug Delivery
This section provides protocols for the surface modification of pre-formed nanoparticles with this compound.
Protocol for Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles displaying primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., polymeric nanoparticles, silica (B1680970) nanoparticles)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification supplies (e.g., centrifuge, centrifugal filters or size exclusion chromatography column)
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous aprotic solvent to a concentration of 1-5 mg/mL. Ensure a homogenous suspension by brief sonication.
-
Reagent Preparation: Dissolve this compound in the anhydrous aprotic solvent to achieve a 20- to 50-fold molar excess relative to the estimated surface amine groups on the nanoparticles.
-
Reaction Initiation: Add the tertiary amine base to the nanoparticle dispersion (e.g., 2-3 molar equivalents relative to the this compound).
-
Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS, pH 7.4) or by size exclusion chromatography to remove unreacted reagents and byproducts.
-
Characterization: Characterize the purified nanoparticles for size, zeta potential, and confirmation of PEGylation.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a targeted drug delivery system.
Protocol for Conjugation of an EGFR-Targeting Peptide to this compound Functionalized Nanoparticles
This protocol outlines the steps to attach a cysteine-containing peptide that targets EGFR to the surface of nanoparticles previously functionalized with this compound. This requires the conversion of the tosyl group to a more thiol-reactive group, such as a maleimide (B117702), or conversion to an amine for subsequent conjugation. A more direct approach is to react a thiol-containing peptide with the tosyl group.
Materials:
-
This compound functionalized nanoparticles
-
Cysteine-terminated EGFR-targeting peptide
-
Reaction Buffer: PBS, pH 7.5-8.0
-
Purification supplies
Procedure:
-
Peptide Solution: Dissolve the cysteine-terminated peptide in the Reaction Buffer.
-
Conjugation: Add the peptide solution to the dispersion of this compound functionalized nanoparticles. The molar ratio of peptide to accessible tosyl groups should be optimized.
-
Incubation: Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring.
-
Purification: Remove unconjugated peptide by dialysis or centrifugal filtration.
-
Characterization: Confirm peptide conjugation using appropriate analytical techniques (e.g., HPLC, fluorescence spectroscopy if the peptide is labeled).
Section 5: Stability and In Vivo Performance
The stability of the linkage between the drug delivery system and the PEG linker, as well as the overall performance of the PEGylated system in a biological environment, are critical for its therapeutic success.
Linkage Stability
The stability of the bond formed between this compound and the drug carrier depends on the nucleophile used for conjugation.
-
Secondary Amine Linkage (from primary amines): Generally considered highly stable under physiological conditions.
-
Thioether Linkage (from thiols): Also a stable covalent bond. While thioether bonds formed from maleimide chemistry can be susceptible to retro-Michael addition, the thioether formed from a tosyl displacement is generally more stable.
Table 5: Comparative Stability of Linkages in Bioconjugates
| Linkage Type | Stability in Human Plasma (Representative) | Primary Degradation Mechanism |
| Amide | Highly Stable | Hydrolysis (very slow) |
| Thioether (from Tosyl) | Stable | Oxidation (slow) |
| Thioether (from Maleimide) | Moderately Stable | Retro-Michael Addition |
In Vivo Performance
PEGylation is known to significantly impact the in vivo biodistribution and circulation half-life of nanoparticles.
Table 6: Representative In Vivo Data for PEGylated vs. Non-PEGylated Nanoparticles
| Parameter | Non-PEGylated Nanoparticles | PEGylated Nanoparticles |
| Blood Half-life (hours) | < 1 | 18 - 24 |
| Liver Accumulation (% ID) | 60 ± 10 | 20 ± 5 |
| Spleen Accumulation (% ID) | 15 ± 5 | 5 ± 2 |
| Tumor Accumulation (% ID) | 2 ± 0.5 | 8 ± 2 |
| % ID = Percentage of Injected Dose |
Logical Flow of PEGylation Benefits In Vivo
Caption: The "stealth" effect of PEGylation leads to enhanced tumor accumulation.
Conclusion
This compound is a versatile and reactive linker for the PEGylation of drug delivery systems. Its tosyl group allows for efficient conjugation to amine- and thiol-functionalized nanoparticles and can be incorporated into liposomes. The resulting PEGylated carriers exhibit improved physicochemical properties and in vivo performance, making them promising candidates for advanced drug delivery applications, including targeted therapies. The protocols and data presented in these application notes provide a foundation for researchers to design and evaluate their own this compound-based drug delivery systems.
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Benzyl-PEG1-Tos Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug development and bioconjugation, polyethylene (B3416737) glycol (PEG) linkers are instrumental in enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Benzyl-PEG1-Tos, a heterobifunctional linker, features a benzyl (B1604629) ether at one terminus and a tosylate group at the other, connected by a single ethylene (B1197577) glycol unit. The tosylate is an excellent leaving group for nucleophilic substitution, while the benzyl group can serve as a stable protecting group or a point of hydrophobic interaction.
The precise structural integrity and purity of this compound are critical for the successful synthesis of well-defined drug conjugates, ensuring reproducibility and safety in therapeutic applications. This document provides detailed application notes and standardized protocols for the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for unambiguous structural elucidation and purity assessment.
Structural and Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate | |
| Synonyms | Benzyl-PEG1-Tosylate, 2-Benzyloxyethyl tosylate | |
| CAS Number | 4981-83-3 | [1] |
| Molecular Formula | C₁₆H₁₈O₄S | [1] |
| Molecular Weight | 306.38 g/mol | [1] |
| Appearance | White solid or colorless oil | |
| Solubility | Soluble in Chloroform (B151607) (CDCl₃), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM) |
Section 1: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive information on the molecular structure of this compound, allowing for the identification and verification of all its constituent parts. Both ¹H (proton) and ¹³C (carbon) NMR are essential for a complete characterization.
Application Note: Structural Verification by ¹H and ¹³C NMR
¹H NMR is used to confirm the presence and connectivity of the benzyl, ethylene glycol, and tosyl moieties by analyzing the chemical shifts, integration, and multiplicity of the proton signals. The aromatic protons of the benzyl and tosyl groups appear in distinct regions of the spectrum. The methylene (B1212753) protons of the ethylene glycol linker are characteristically shifted due to the influence of the adjacent oxygen atoms and the benzyl and tosyl groups.
¹³C NMR complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. This is particularly useful for confirming the carbon backbone of the PEG linker and the aromatic carbons.
Predicted NMR Data
The following tables summarize the expected chemical shifts for this compound, based on established data for its structural components. Spectra are typically recorded in deuterochloroform (CDCl₃).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Tosyl-CH₃ | ~2.45 | Singlet | 3H |
| PEG-CH₂-O-Bn | ~3.75 | Triplet | 2H |
| PEG-CH₂-O-Ts | ~4.20 | Triplet | 2H |
| Bn-CH₂ | ~4.55 | Singlet | 2H |
| Benzyl-H (aromatic) | ~7.30-7.40 | Multiplet | 5H |
| Tosyl-H (aromatic, ortho to CH₃) | ~7.35 | Doublet | 2H |
| Tosyl-H (aromatic, ortho to SO₂) | ~7.80 | Doublet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) |
| Tosyl-CH₃ | ~21.6 |
| PEG-CH₂-O-Ts | ~68.5 |
| PEG-CH₂-O-Bn | ~69.0 |
| Bn-CH₂ | ~73.3 |
| Tosyl-C (aromatic) | ~128.0, 129.9 |
| Benzyl-C (aromatic) | ~127.8, 128.4, 137.8 |
| Tosyl-C-SO₂ | ~133.0 |
| Tosyl-C-CH₃ | ~145.0 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range from 0 to 12 ppm.
-
Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay to at least 5 seconds to ensure accurate integration.
-
-
¹³C NMR Data Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.
-
Integrate all signals in the ¹H NMR spectrum to confirm the relative proton ratios.
-
Assign the peaks based on their chemical shift, multiplicity, and integration values, comparing them to the expected data.
-
Section 2: Analysis by Mass Spectrometry (MS)
Mass spectrometry is a vital technique for confirming the molecular weight of this compound and for providing structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a common method for this type of molecule.
Application Note: Molecular Weight Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. For this compound, the expected monoisotopic mass is 306.0926 g/mol . The molecule typically ionizes as adducts, most commonly with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of a selected precursor ion. The resulting fragmentation pattern provides a fingerprint of the molecule, confirming the connectivity of the benzyl, PEG, and tosyl groups. Key expected fragmentations include the cleavage of the benzyl group and fragmentations around the tosylate moiety.
Predicted Mass Spectrometry Data
Table 3: Expected Ions in ESI-MS for this compound
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₆H₁₉O₄S]⁺ | 307.0999 |
| [M+Na]⁺ | [C₁₆H₁₈O₄SNa]⁺ | 329.0822 |
| [M+K]⁺ | [C₁₆H₁₈O₄SK]⁺ | 345.0561 |
Table 4: Key Predicted Fragment Ions in MS/MS
| Fragment Ion Description | Formula | Predicted m/z |
| Benzyl/Tropylium cation | [C₇H₇]⁺ | 91.0542 |
| Tosyl cation | [C₇H₇SO₂]⁺ | 155.0189 |
| Loss of Benzyl group | [C₉H₁₁O₄S]⁺ | 219.0373 |
| Loss of Toluene | [C₉H₁₂O₄S]⁺ | 220.0451 |
| Loss of Tosyl group | [C₉H₁₁O₂]⁺ | 151.0754 |
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Conditions (Optional, for purity analysis):
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the compound (e.g., 40% to 95% B over 5 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Acquire a full scan over a mass range of m/z 100-500 to detect the molecular ion adducts.
-
MS/MS Analysis: Isolate the precursor ion of interest (e.g., [M+Na]⁺ at m/z 329.1) and subject it to collision-induced dissociation (CID) using an appropriate collision energy to generate fragment ions.
-
-
Data Analysis:
-
Examine the MS1 spectrum to identify the molecular weight from the observed m/z values of the parent ion adducts.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. Match the observed fragments to the predicted fragmentation patterns to confirm the structure.
-
Use the LC chromatogram to assess the purity of the sample.
-
Visualizations
Chemical Structure and Logical Relationships
Caption: Molecular components of this compound.
Experimental Workflow for Characterization
Caption: Integrated workflow for NMR and MS analysis.
References
Application Notes and Protocols for Functional Analysis of PROTACs Utilizing Benzyl-PEG1-Tos Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from within a cell.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs utilize the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][2][3] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[1][2][4] The linker, such as Benzyl-PEG1-Tos, plays a critical role in PROTAC design, influencing solubility, cell permeability, and the spatial orientation of the POI and E3 ligase for effective ternary complex formation.[4]
These application notes provide a comprehensive guide to the key functional assays for characterizing the efficacy and mechanism of action of PROTACs synthesized with a this compound linker. The protocols detailed below are essential for advancing the development of novel protein degraders as potential therapeutic agents.[1]
PROTAC-Mediated Protein Degradation Signaling Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2][3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[1][2] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, leading to a profound and sustained pharmacological effect.[1]
Caption: PROTAC-mediated protein degradation pathway.
Key Functional Assays and Protocols
A tiered approach, progressing from biochemical to cell-based assays, is typically employed for the comprehensive evaluation of novel PROTACs.[3]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[1]
Protocol:
-
Reaction Setup: Prepare a master mix containing purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, the purified recombinant target protein (POI), ubiquitin, and ATP in ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
PROTAC Addition: Aliquot the master mix into reaction tubes and add the PROTAC (e.g., to a final concentration of 1-10 µM) or a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Initiate the reaction by adding the E3 ligase complex and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reactions by adding 5X SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Detection of Ubiquitination: Load the samples onto an SDS-PAGE gel and perform a Western blot as described in the following protocol. Probe the membrane with a primary antibody against the target protein to detect higher molecular weight ubiquitinated species.[1]
Western Blot for Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein in cells treated with a PROTAC.[2] This method is used to determine key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[2]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest and allow them to adhere overnight.[2] Treat the cells with serial dilutions of the PROTAC or a vehicle control (e.g., 0.1% DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[1][5]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[1] Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.[1][5] Determine the protein concentration of each sample using a BCA assay to ensure equal loading.[1][5]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples.[1] Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[1][5] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[5]
-
Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2] Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[2] Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[2]
-
Signal Detection and Analysis: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[1] Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).[5]
Caption: Western blot experimental workflow.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[1][6]
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.[6]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the diluted compound or vehicle control to the respective wells.[1] Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[1][6] Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).[1]
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Data Acquisition and Analysis: Measure the luminescence using a luminometer.[1] Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the IC50 value.[1]
Data Presentation
The quantitative data generated from these assays are crucial for comparing the efficacy of different PROTAC molecules.
Table 1: Summary of Protein Degradation Parameters
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) |
| PROTAC-A | BRD4 | HeLa | 15 | >95 | 24 |
| PROTAC-B | BRD4 | HeLa | 50 | 90 | 24 |
| Negative Control | BRD4 | HeLa | >10,000 | <10 | 24 |
Note: The data presented are representative values and will vary depending on the specific PROTAC, target, and cell line.
Table 2: Summary of Cell Viability Data
| PROTAC Compound | Target Protein | Cell Line | IC50 (nM) | Time Point (h) |
| PROTAC-A | BRD4 | HeLa | 25 | 72 |
| PROTAC-B | BRD4 | HeLa | 120 | 72 |
| Negative Control | BRD4 | HeLa | >20,000 | 72 |
Note: The data presented are representative values and will vary depending on the specific PROTAC, target, and cell line.
General Experimental Workflow for PROTAC Evaluation
The characterization of a novel PROTAC involves a systematic progression from initial biochemical validation to in-depth cellular and in vivo studies.[3]
Caption: A general experimental workflow for the evaluation of PROTAC molecules.
Conclusion
The application of these functional assays provides a robust framework for the systematic evaluation of PROTACs synthesized with this compound linkers.[1] By employing a combination of biochemical and cell-based assays, researchers can effectively characterize the efficacy and mechanism of action of novel protein degraders, thereby accelerating their development as potential therapeutic agents.[1]
References
Troubleshooting & Optimization
Technical Support Center: Benzyl-PEG1-Tos Synthesis
This guide is intended for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Benzyl-PEG1-Tos. Below you will find frequently asked questions and troubleshooting advice to address common issues during this procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
Low yields in the synthesis of this compound can stem from several factors. The most frequent issues include incomplete reaction, the occurrence of side reactions, and loss of product during purification.[1][2] It is critical to use high-purity starting materials, as contaminants can significantly hinder the reaction's efficiency.[1] A systematic troubleshooting approach involves assessing each stage of the synthesis, from reactant preparation to the final isolation of the product.[1]
Q2: What are the primary side reactions that can occur during the tosylation of Benzyl-PEG1-alcohol?
Several side reactions can compete with the desired tosylation reaction, leading to a lower yield of the final product. Key side reactions include:
-
Hydrolysis of Tosyl Chloride: p-Toluenesulfonyl chloride (TsCl) can react with any trace amounts of water in the reaction mixture to form p-toluenesulfonic acid, which will not react with the PEG-alcohol.[3]
-
Formation of Di-tosylated PEG: If the starting PEG material is a diol instead of a monobenzyl-protected PEG, di-tosylation can occur, where both ends of the PEG chain are tosylated.[3][4]
-
Formation of Benzyl Chloride: Chloride ions generated in situ can compete with the desired tosylation, leading to the formation of a chlorinated byproduct.[1]
-
Elimination Reactions: Although less common with primary alcohols, using a strong base can sometimes promote elimination reactions, forming vinyl ether side products.[4][5]
Q3: Why are anhydrous conditions so critical for this reaction?
Anhydrous (dry) conditions are crucial for two main reasons. First, the starting material, PEG, is often hygroscopic and can absorb water from the atmosphere.[4] Second, the tosylating agent, p-toluenesulfonyl chloride (TsCl), readily reacts with water, leading to its degradation and reducing the amount available to react with the Benzyl-PEG1-alcohol.[1][4] Ensuring that all glassware, solvents, and reagents are anhydrous is a critical step to maximize the reaction yield.[1][6]
Q4: How can I effectively monitor the progress of the reaction?
Monitoring the reaction is essential to determine the optimal reaction time and to prevent the formation of side products.[4][5] Thin-Layer Chromatography (TLC) is a common and effective method for this purpose.[1][4] The product, this compound, is more hydrophobic and will have a higher Rf value (travel further up the TLC plate) than the starting Benzyl-PEG1-alcohol.[6] The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient or degraded tosyl chloride.[1][4] | Use a slight excess of fresh p-toluenesulfonyl chloride (1.2-1.5 equivalents).[1][4] Ensure the TsCl is from a fresh bottle or has been stored properly. |
| Incomplete reaction due to moisture.[4] | Dry the Benzyl-PEG1-alcohol under vacuum before use.[3] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6] | |
| Insufficient reaction time or suboptimal temperature.[1][4] | Monitor the reaction by TLC.[4] If the reaction is proceeding slowly, consider extending the reaction time or allowing it to warm to room temperature after an initial period at 0°C.[1][4] | |
| Presence of Multiple Spots on TLC/LC-MS | Formation of side products such as p-toluenesulfonic acid or di-tosylated PEG.[3] | For p-toluenesulfonic acid, perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.[1][5] To avoid di-tosylation, ensure you are using a mono-protected PEG starting material.[4] |
| Unreacted starting material remains. | Increase the amount of tosyl chloride and base.[3] Ensure the reaction has been allowed to proceed for a sufficient amount of time.[1] | |
| Difficult Purification and Low Recovery | The product is an oil or difficult to crystallize.[3] | Optimize reaction conditions to minimize side products, which can complicate purification.[3] |
| Product loss during aqueous workup or extraction.[1] | Due to the hydrophilic nature of the PEG chain, multiple extractions with an organic solvent like dichloromethane (B109758) (DCM) may be necessary to recover the product from the aqueous layer. | |
| Inefficient column chromatography. | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the preferred method for purifying PEGylated compounds due to their hydrophilic nature.[1] |
Experimental Protocol: Synthesis of this compound
This protocol outlines a typical procedure for the tosylation of Benzyl-PEG1-alcohol.
Materials:
-
Benzyl-PEG1-alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270) or Triethylamine (TEA)
-
0.1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve Benzyl-PEG1-alcohol (1.0 equivalent) in anhydrous DCM in the round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add anhydrous pyridine or TEA (1.5 equivalents) to the cooled solution and stir for 10 minutes.[1][4][7]
-
Tosylation: Slowly add p-Toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirring solution, ensuring the temperature is maintained at 0°C.[1][7]
-
Reaction: Allow the reaction mixture to stir at 0°C for 2 hours, then remove the ice bath and allow it to warm to room temperature. Continue stirring overnight (approximately 12-16 hours).[4][5]
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 10:1 DCM:Methanol mobile phase). The product should have a higher Rf value than the starting material.[4]
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[1][5]
-
Purification: Purify the crude product as necessary, for example, by column chromatography or precipitation from a non-solvent like cold diethyl ether.[3]
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A step-by-step workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Optimizing Benzyl-PEG1-Tosylate Coupling Reactions
Welcome to the technical support center for the optimization of Benzyl-PEG1-Tosylate coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve optimal reaction times and yields.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Benzyl-PEG1-Tosylate coupling reaction?
The coupling of Benzyl-PEG1-Tosylate with a nucleophile, such as a primary amine, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, the nucleophile attacks the carbon atom attached to the tosylate group, leading to the displacement of the tosylate anion. The tosylate is an excellent leaving group due to the resonance stabilization of its negative charge, which facilitates the reaction.[1]
Q2: Why is my Benzyl-PEG1-Tosylate coupling reaction slow or incomplete?
Several factors can contribute to a slow or incomplete reaction. These include:
-
Weak Nucleophile: The reactivity of the nucleophile is critical. Sterically hindered amines or less nucleophilic compounds will react more slowly.
-
Suboptimal Solvent: The choice of solvent significantly impacts the reaction rate. Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Low Temperature: Like most chemical reactions, lower temperatures decrease the reaction rate.
-
Insufficient Base: When coupling with an amine, a base is often required to deprotonate the amine, increasing its nucleophilicity. An insufficient amount of base can slow down the reaction.
-
Degraded Benzyl-PEG1-Tosylate: The starting material can degrade if not stored properly, leading to lower reactivity.
Q3: What are the most common side reactions to be aware of?
The primary side reactions include:
-
Elimination (E2): This is a competing reaction, especially with bulky or strongly basic nucleophiles at higher temperatures.
-
Hydrolysis: The tosylate group can be hydrolyzed by water present in the reaction mixture, converting it back to the unreactive alcohol.
-
Over-alkylation: Primary amines, once coupled, form a secondary amine which can potentially react with another molecule of Benzyl-PEG1-Tosylate, leading to a tertiary amine. This is less common with bulky PEG chains.
-
Reaction with Competing Nucleophiles: If the reaction mixture contains other nucleophilic species, such as certain buffer components (e.g., Tris), they can compete with the intended nucleophile.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the Benzyl-PEG1-Tosylate coupling reaction.
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Degraded Benzyl-PEG1-Tosylate | Ensure the Benzyl-PEG1-Tosylate is stored under the recommended conditions (cool, dry, and dark). Consider using a fresh batch of the reagent. |
| Inefficient Nucleophilic Attack | Increase the molar excess of the nucleophile. For amine coupling, ensure the presence of a suitable non-nucleophilic base to deprotonate the amine. Consider increasing the reaction temperature in small increments (e.g., 10°C). |
| Hydrolysis of Tosylate | Use anhydrous (dry) solvents and ensure all glassware is thoroughly dried before use. If the reaction must be performed in an aqueous buffer, minimize the reaction time. |
| Incorrect Solvent | Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) to enhance the reactivity of the nucleophile. |
| Suboptimal pH (for amine coupling) | For reactions with amines, a pH range of 8.0-9.5 is generally recommended to ensure the amine is sufficiently deprotonated and nucleophilic. |
Problem: Slow Reaction Time
| Possible Cause | Troubleshooting Steps |
| Low Reaction Temperature | Gradually increase the reaction temperature. Room temperature is often a good starting point, but gentle heating (e.g., 40-60°C) can significantly accelerate the reaction. Monitor for the formation of side products at higher temperatures. |
| Weak Nucleophile | Increase the concentration of the nucleophile. If possible, consider using a more reactive nucleophile. |
| Suboptimal Solvent | Ensure a polar aprotic solvent (DMF, DMSO, ACN) is being used. These solvents do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive. |
| Steric Hindrance | If the nucleophile is sterically hindered, a longer reaction time and higher temperature may be necessary. |
Below is a troubleshooting decision tree to guide your optimization process:
Quantitative Data on Reaction Parameters
The following tables provide data on how different reaction parameters can influence the outcome of the coupling reaction. The data is based on the reaction of benzyl (B1604629) tosylate with various nucleophiles and serves as a model for the Benzyl-PEG1-Tosylate system.
Table 1: Effect of Nucleophile on Reaction Time and Yield
Reaction Conditions: Benzyl tosylate (1.0 eq), Nucleophile (1.5 eq), Room Temperature (25°C).
| Nucleophile | Reagent | Solvent | Reaction Time (h) | Product | Yield (%) |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF | 12 | Benzyl azide | 92 |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | 6 | Benzyl cyanide | 85 |
| Aniline | Aniline | Acetonitrile | 16 | N-Benzylaniline | 70 |
This data is representative of SN2 reactions with benzyl tosylate and is intended to provide a comparative analysis of nucleophile reactivity.[2]
Table 2: Effect of Base and Solvent on N-Benzylation of Primary Amines
Reaction Conditions: Benzyl tosylate (1.1 eq), Primary Amine (1.0 eq).
| Primary Amine | Base (eq) | Solvent | Temperature | Time (h) | Yield (%) |
| Aniline | K₂CO₃ (2.0) | Acetonitrile | Reflux | 10 | 95 |
| Benzylamine | Et₃N (1.5) | Dichloromethane | Room Temp | 4 | 98 |
| Cyclohexylamine | Et₃N (1.5) | Dichloromethane | Room Temp | 5 | 97 |
This data summarizes the reaction conditions and yields for the N-benzylation of various primary amines with benzyl tosylate.[1]
Experimental Protocols
Protocol 1: General Procedure for Coupling of Benzyl-PEG1-Tosylate with a Primary Amine
This protocol describes a general method for the N-alkylation of a primary amine with Benzyl-PEG1-Tosylate.
Materials:
-
Benzyl-PEG1-Tosylate
-
Primary amine of interest
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DMF.
-
Add the non-nucleophilic base (1.5 - 2.0 equivalents) to the solution.
-
In a separate vial, dissolve Benzyl-PEG1-Tosylate (1.1 - 1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the Benzyl-PEG1-Tosylate solution dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction time can range from 4 to 24 hours depending on the reactivity of the amine.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The crude product can then be purified by an appropriate method, such as silica (B1680970) gel column chromatography.
Note: For less reactive amines, the reaction temperature can be increased to 40-60°C. Always monitor for potential side product formation at elevated temperatures.
Reaction Pathway Visualization
The coupling of Benzyl-PEG1-Tosylate with a primary amine proceeds via an SN2 mechanism as depicted below.
References
Benzyl-PEG1-Tos degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and potential degradation of Benzyl-PEG1-Tos. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it as a solid at -20°C for long-term storage.[1][2][3][4] For short-term storage (days to weeks), 0-4°C is acceptable.[4] The compound should be stored in a tightly sealed container, protected from light and moisture.[2][4][5] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to prevent oxidation.[2][4][5]
Q2: How should I handle this compound upon receipt?
A2: this compound is often shipped at room temperature for continental US deliveries.[3] Upon receipt, the compound should be stored at the recommended conditions as soon as possible to maintain its quality.[3] Before opening, it is good practice to allow the container to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.[4]
Q3: What solvents are compatible with this compound?
Q4: How should I store stock solutions of this compound?
A4: It is highly advisable to prepare fresh solutions for each experiment.[5] If stock solutions must be stored, they should be aliquoted into single-use volumes to avoid multiple freeze-thaw cycles.[5] For solutions of similar compounds, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[3][5]
Q5: What are the primary degradation pathways for this compound?
A5: The main degradation pathways for this compound are expected to be hydrolysis of the tosylate group, oxidation of the benzyl (B1604629) group and PEG linker, and cleavage of the benzyl ether bond under strongly acidic conditions.[3][4][5]
Troubleshooting Guide
Problem: My reaction with this compound has failed or is giving a low yield.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Recommended Action: Verify that the compound has been stored at the recommended temperature, protected from light and moisture.[3] Consider assessing the purity of your compound using analytical techniques such as NMR or HPLC. If degradation is confirmed, a new batch of the linker should be used.[3][5]
-
-
Possible Cause: Hydrolysis of the tosylate group by residual water in the reaction.
-
Recommended Action: Ensure that all solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can also help to minimize side reactions caused by moisture.[3]
-
-
Possible Cause: Incompatibility with reaction conditions.
-
Recommended Action: Avoid strongly acidic conditions, as this can cleave the benzyl ether.[4][5] If your reaction involves oxidizing agents, be aware that this can degrade both the PEG chain and the benzyl group.[5] If performing a reduction, be mindful that catalytic hydrogenation can remove the benzyl group.[4][5]
-
Problem: I am seeing unexpected byproducts in my reaction mixture.
-
Possible Cause: Side reactions of the this compound linker.
-
Possible Cause: Contamination of the this compound.
-
Recommended Action: Check the purity of the starting material via HPLC or NMR. If impurities are detected, consider purifying the linker before use or obtaining a new batch.
-
Summary of Storage Conditions and Degradation
Table 1: Recommended Storage Conditions for this compound and its Solutions
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | -20°C | Long-term (years) | Protect from light and moisture; store under inert atmosphere.[1][2][4] |
| Solid | 0-4°C | Short-term (days-weeks) | Protect from light and moisture.[4] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; use anhydrous solvent.[3][5] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; use anhydrous solvent.[3][5] |
Table 2: Potential Degradation Pathways and Prevention Strategies
| Degradation Pathway | Susceptible Moiety | Triggering Conditions | Prevention Strategy |
| Hydrolysis | Tosylate group | Presence of moisture/water | Store in a desiccator; use anhydrous solvents; handle under inert atmosphere.[3][4] |
| Oxidation | Benzyl group, PEG chain | Exposure to oxygen, light, elevated temperatures, transition metals | Store under inert atmosphere; protect from light; store at low temperatures.[3][4][5] |
| Acid-catalyzed Cleavage | Benzyl ether | Strongly acidic conditions | Avoid strongly acidic reaction or workup conditions.[4][5] |
| Catalytic Hydrogenolysis | Benzyl group | Catalytic hydrogenation (e.g., H₂/Pd) | Avoid these reductive conditions if the benzyl group needs to be retained.[4][5] |
Experimental Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Sample Preparation:
- Prepare stock solutions of this compound in an appropriate anhydrous solvent (e.g., acetonitrile (B52724) or THF) at a known concentration (e.g., 1 mg/mL).
- Aliquot the stock solution into multiple vials for each test condition.
- Test conditions could include:
- Different temperatures (e.g., -20°C, 4°C, room temperature, 40°C).
- Exposure to light vs. dark.
- In the presence of acidic or basic additives.
- Spiked with a small amount of water to assess hydrolysis.
2. Time-Point Analysis:
- Establish time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).
- At each time point, take one vial from each condition.
- If the sample was stored at a different temperature, allow it to come to room temperature before analysis.
3. HPLC Analysis:
- Analyze the samples using a validated stability-indicating HPLC method.
- A reverse-phase C18 column with a gradient elution of water and acetonitrile (both may contain 0.1% TFA or formic acid) is a common starting point.[5]
- Monitor the elution profile using a UV detector at an appropriate wavelength for the benzyl and tosyl groups (e.g., 254 nm).
4. Data Analysis:
- Calculate the percentage of the remaining this compound peak area relative to the initial time point (T=0).
- Observe the appearance and growth of any new peaks, which would indicate degradation products.
- Plot the percentage of intact this compound against time for each condition to determine the degradation rate.
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Benzyl-PEG1-Tos Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG1-Tos. The following information addresses common side reactions encountered when using this compound with various nucleophiles and provides guidance on how to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a molecule composed of a benzyl (B1604629) protecting group, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal tosylate group. The tosylate is an excellent leaving group, making this reagent highly effective for nucleophilic substitution reactions.[1] It is commonly used in bioconjugation and medicinal chemistry to introduce a PEG spacer, which can enhance the solubility and pharmacokinetic properties of molecules. A primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein binder and an E3 ligase ligand.[1][2]
Q2: What are the most common side reactions when using this compound with nucleophiles?
The high reactivity of the tosylate leaving group can lead to several competing side reactions:[1]
-
Elimination (E2/E1 Reaction): Formation of a vinyl ether byproduct instead of the desired substitution product. This is more likely with sterically hindered bases or at elevated temperatures.[1][3]
-
Hydrolysis/Solvolysis: Reaction with water or other protic solvents in the reaction mixture, leading to the formation of Benzyl-PEG1-OH.[1][3][4] This inactive alcohol is a common impurity found in the final product if the reaction is not performed under anhydrous conditions.
-
Over-alkylation: When reacting with primary or secondary amines, the initially formed product can act as a nucleophile and react with another molecule of this compound. This results in undesired di- or tri-PEGylated species.[1][4]
Q3: How does the choice of nucleophile affect the reaction?
The strength of the nucleophile significantly impacts the reaction rate and potential for side reactions. The general order of nucleophilicity for common functional groups is:
Thiolate (RS⁻) > Amine (RNH₂) > Alcohol (ROH)[5]
-
Amines: Primary and secondary amines are common nucleophiles used with this compound. The reaction is typically carried out under basic conditions to deprotonate the amine, increasing its nucleophilicity.[6]
-
Thiols: Thiols are highly effective nucleophiles, especially in their deprotonated thiolate form. Reactions are often performed at a neutral to alkaline pH to favor the formation of the thiolate anion.[4]
-
Hydroxides: Hydroxide ions can act as nucleophiles, leading to the formation of Benzyl-PEG1-OH. This is essentially the hydrolysis side reaction.
Q4: Is the benzyl ether protecting group stable during the reaction?
The benzyl ether linkage is generally stable under moderately acidic and alkaline conditions at ambient temperatures.[6] However, it can be cleaved under specific conditions, which are typically not employed during the nucleophilic substitution reaction with the tosylate:
-
Strong Acids: Cleavage can occur in the presence of very strong acids.[6]
-
Catalytic Hydrogenolysis: The most common method for benzyl group deprotection is palladium-catalyzed hydrogenation.[7][8]
-
Oxidative Cleavage: Certain oxidizing agents can cleave the benzyl ether.[8][9]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
A low yield of the desired conjugated product is a common issue that can be attributed to several factors, primarily the competing side reactions.
| Potential Cause | Recommended Solution | Explanation |
| Hydrolysis of this compound | Ensure all reagents, solvents, and glassware are anhydrous.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] If using aqueous buffers, maintain a pH between 7.0 and 8.5 and use the activated PEG-Tos immediately.[5][10] | The tosylate group is susceptible to hydrolysis, which converts the starting material into an inactive alcohol (Benzyl-PEG1-OH). This reaction is accelerated at higher pH and in the presence of water.[4][5] |
| Elimination Reaction | Use a non-bulky, strong nucleophile. Avoid sterically hindered bases like potassium tert-butoxide.[1] Keep the reaction temperature as low as practical; avoid excessive heating.[3] | Elimination competes with substitution and is favored by bulky bases and higher temperatures.[1][3] |
| Inefficient Nucleophilic Attack | Increase the reaction temperature moderately if the reaction is sluggish. Use a stronger, non-nucleophilic base to deprotonate the nucleophile. Increase the molar excess of the nucleophile.[3] | A weak nucleophile or incomplete deprotonation can lead to a slow or incomplete reaction. |
| Degradation of this compound | Store this compound at the recommended temperature (typically -20°C) under dry conditions.[1] Avoid repeated freeze-thaw cycles.[1] | Improper storage can lead to the degradation of the reagent, reducing its reactivity. |
Issue 2: Presence of Multiple Products in the Final Mixture
The presence of multiple spots on a TLC plate or multiple peaks in an LC-MS analysis often indicates the formation of side products.
| Observed Impurity | Potential Cause | Recommended Solution |
| Product with mass corresponding to loss of toluenesulfonic acid | Elimination Reaction: This indicates the formation of a terminal vinyl ether on the PEG chain.[1] | Lower the reaction temperature. Use a less sterically hindered base. Carefully control the stoichiometry of the reactants.[3] |
| Product contaminated with Benzyl-PEG1-OH | Hydrolysis: The starting material has undergone hydrolysis before or during the reaction.[1] | Ensure strictly anhydrous conditions.[1] Minimize the time the product is in contact with water during workup and purification.[1] |
| Products with higher molecular weight than the desired product | Over-alkylation: The amine product has reacted with another molecule of this compound.[1] | Use a large excess of the amine nucleophile relative to the this compound.[1] This statistically favors the reaction of the tosylate with the starting amine rather than the product. |
Experimental Protocols
Protocol 1: General Procedure for Reaction of this compound with a Primary Amine
This protocol provides a general starting point for the conjugation of a primary amine-containing molecule with this compound.
Materials:
-
This compound
-
Amine-containing substrate
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Inert gas (Nitrogen or Argon)
-
Standard workup and purification reagents
Procedure:
-
Preparation: Dry all glassware thoroughly. Dissolve the amine-containing substrate (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base such as DIPEA (3-5 equivalents) to the solution.[1] The base deprotonates the amine to increase its nucleophilicity and neutralizes the toluenesulfonic acid byproduct.[6]
-
Reaction: In a separate vial, dissolve this compound (1-1.2 equivalents) in a minimal amount of anhydrous DMF. Slowly add the this compound solution to the stirring amine solution at room temperature.[1]
-
Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by an appropriate technique such as LC-MS or TLC to check for the consumption of the starting material.[1]
-
Workup and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue can be redissolved in a suitable organic solvent and washed with water or brine to remove excess amine and base. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by flash column chromatography or preparative HPLC.[1]
Protocol 2: Analytical Method for Detecting and Quantifying Side Products by HPLC
This protocol outlines a general method for the analysis of reaction mixtures to identify and quantify the desired product and common side products like Benzyl-PEG1-OH.
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[10]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to resolve the starting material, product, and byproducts.
-
Detector: Since the PEG backbone lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for quantification.[11] A mass spectrometer (MS) can be used for identification of the peaks.[12]
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent.
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Identify the peaks corresponding to this compound, the desired product, Benzyl-PEG1-OH (hydrolysis product), and the vinyl ether (elimination product) based on their retention times and mass-to-charge ratios (if using MS detection).
-
Quantification: Use the peak areas from the ELSD or CAD to determine the relative amounts of each species.
Visualizations
Caption: Main reaction pathways for this compound with an amine nucleophile.
Caption: Troubleshooting workflow for low product yield in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzylamines [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Benzyl-PEG1-Tos Conjugates
Welcome to the technical support center for Benzyl-PEG1-Tos conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of these amphiphilic molecules. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to support your research.
Troubleshooting Guide: Overcoming Solubility Issues
This compound conjugates possess both a hydrophobic benzyl (B1604629) group and a polar PEG-tosylate moiety, making their solubility dependent on the choice of solvent. If you are experiencing difficulty dissolving your conjugate, this guide provides a systematic approach to resolving the issue.
Problem: The this compound conjugate is not dissolving or has poor solubility in the selected solvent.
1. Initial Assessment and Solvent Selection:
-
Understand the Molecule's Structure: The conjugate is amphiphilic, with a nonpolar benzyl group and a polar PEG-tosylate tail. This structure suggests that it will be most soluble in polar aprotic or moderately polar organic solvents.[1][2]
-
Consult Solubility Data: Refer to the qualitative solubility table below as a starting point. The solubility of similar molecules like benzyl tosylate and other PEG-tosylates can provide valuable guidance.[3][4]
2. Experimental Workflow for Troubleshooting Solubility:
The following workflow provides a step-by-step process for addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
A1: Based on the structure of this compound and data from similar compounds, polar aprotic solvents are recommended.[5] Good starting points include Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[3][6]
Q2: Why is my this compound conjugate not dissolving in water?
A2: The presence of the hydrophobic benzyl group and the tosylate group significantly reduces the water solubility of the molecule.[1] While longer PEG chains can impart water solubility, the single PEG unit in this conjugate is insufficient to overcome the hydrophobic nature of the rest of the molecule.[1][6]
Q3: Can I heat the solution to improve the solubility of the conjugate?
A3: Yes, gentle heating to 30-40°C can increase the solubility of many organic compounds.[7][8] However, be cautious, as excessive heat can potentially lead to the degradation of the tosylate group, especially in the presence of nucleophiles.[9]
Q4: I am using the conjugate for a reaction in an aqueous buffer, but it's not soluble. What should I do?
A4: For reactions in aqueous solutions, a co-solvent approach is often necessary. First, dissolve the this compound conjugate in a minimal amount of a water-miscible organic solvent like DMSO or DMF.[10] Then, add this stock solution dropwise to your aqueous buffer with vigorous stirring.[11] Ensure the final concentration of the organic solvent does not exceed a level that would interfere with your experiment (typically <10%).[10]
Q5: Could the poor solubility be an issue with the quality of the conjugate?
A5: While less common, issues such as impurities or polymerization could affect solubility.[12] If you have tried the troubleshooting steps without success, it may be beneficial to verify the purity of your compound using techniques like NMR or HPLC.[12]
Data Presentation: Qualitative Solubility of Structurally Similar Compounds
While specific quantitative data for this compound is not widely available, the following table provides a qualitative solubility profile based on the properties of its core components: benzyl tosylate and short-chain PEG-tosylates. This information can be used to guide your initial solvent selection.
| Solvent Class | Solvent Name | Expected Solubility Profile | Rationale and Remarks |
| Halogenated | Dichloromethane (DCM) | Soluble | A common solvent for PEG tosylation reactions and for dissolving tosylates.[12][13][14] |
| Chloroform | Soluble | Similar in polarity to DCM, expected to be a good solvent.[6] | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Often used as a solvent for reactions involving PEG-tosylates and nucleophiles.[5][14] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of amphiphilic molecules.[6][10] | |
| Ethers | Tetrahydrofuran (THF) | Soluble | Used in the synthesis of tosylated PEG linkers.[15] |
| Diethyl Ether | Sparingly Soluble to Insoluble | Often used as an anti-solvent to precipitate PEGylated compounds.[12][13][14] | |
| Alcohols | Methanol, Ethanol | Sparingly Soluble | The solubility of PEGylated compounds in lower alcohols can be limited.[16] |
| Aromatic | Toluene | Soluble | Used in some PEG tosylation protocols.[5] |
| Aqueous | Water | Insoluble | The hydrophobic benzyl and tosyl groups dominate the short hydrophilic PEG chain, leading to poor water solubility.[16] |
| Nonpolar | Hexane | Insoluble | The polarity of the PEG-tosylate portion of the molecule prevents dissolution in nonpolar solvents. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Preparation: Weigh the desired amount of this compound conjugate into a clean, dry vial.
-
Solvent Addition: Add the selected organic solvent (e.g., DCM or DMF) to the vial to achieve the target concentration.
-
Dissolution: Cap the vial and agitate the mixture at room temperature using a vortex mixer or by stirring with a magnetic stir bar.
-
Observation: Visually inspect the solution for any undissolved particles. If the compound has not fully dissolved, proceed to the gentle heating step.
-
Gentle Heating (Optional): Place the vial in a water bath heated to 30-40°C and continue to agitate until the solid is completely dissolved. Do not overheat.
-
Cooling: Once dissolved, allow the solution to cool to room temperature before use.
Protocol 2: Co-Solvent Method for Aqueous Applications
-
Stock Solution Preparation: In a separate vial, dissolve the this compound conjugate in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO or DMF). Aim for a high concentration to minimize the volume of organic solvent added to the final aqueous solution.[10]
-
Primary Solution: In your main reaction vessel, prepare the aqueous buffer.
-
Addition: While vigorously stirring the aqueous buffer, add the concentrated stock solution dropwise.[11]
-
Observation: Monitor the solution for any signs of precipitation. If cloudiness or precipitate forms, the solubility limit in the co-solvent system may have been exceeded. Consider using a more dilute final concentration.
Signaling Pathways and Experimental Workflows
This compound is a reagent primarily used in bioconjugation to link the benzyl group to a target molecule, often a protein or peptide, through a short PEG spacer. The tosyl group is an excellent leaving group that reacts with nucleophiles like primary amines (e.g., lysine (B10760008) residues) or thiols (e.g., cysteine residues) on the target molecule.[5][17]
General Workflow for Protein PEGylation
The following diagram illustrates a typical workflow for the conjugation of this compound to a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Aggregation During PEGylation
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the initial visual and analytical signs of protein aggregation during my PEGylation experiment?
A1: Initial signs of protein aggregation can be both visual and analytical. Visually, you might observe the reaction mixture becoming cloudy, turbid, or opalescent. The formation of visible particles, flakes, or even a precipitate that settles at the bottom of the reaction vessel is a clear indicator of significant aggregation.[1]
Analytically, techniques like Size Exclusion Chromatography (SEC) will show the appearance of high molecular weight (HMW) species that elute earlier than the monomeric PEGylated protein.[2] Dynamic Light Scattering (DLS) will indicate an increase in the average particle size and polydispersity of the sample.[1]
Q2: What are the primary causes of protein aggregation during PEGylation?
A2: Protein aggregation during PEGylation is a multifactorial issue stemming from several key factors:
-
Suboptimal Reaction Conditions: The pH, temperature, and composition of the reaction buffer can significantly impact a protein's stability.[3] Deviating from the optimal range for a specific protein can lead to conformational changes and the exposure of hydrophobic regions, which promotes aggregation.[1]
-
Intermolecular Cross-linking: The use of bifunctional PEG reagents, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large, often insoluble, aggregates.[4] The presence of bifunctional impurities in a monofunctional PEG reagent can also cause unintended cross-linking.[4]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity to one another, which increases the likelihood of intermolecular interactions and subsequent aggregation.[1]
-
PEG-Protein Interactions: While PEG is generally considered a protein stabilizer, the interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[1] The length and architecture of the PEG chain can influence these interactions.
-
Poor Protein Stability: Some proteins are inherently unstable and prone to aggregation in the chosen reaction buffer, even before the addition of the PEGylating reagent.
Q3: How does the choice of PEGylation site on the protein affect aggregation?
A3: The site of PEGylation can have a significant impact on protein aggregation. Modifying amino acid residues located in regions critical for maintaining the protein's native conformation can lead to instability and aggregation. Conversely, PEGylating surface-exposed residues that are not involved in the protein's active site or in maintaining its tertiary structure is less likely to cause aggregation. Site-specific PEGylation techniques can be employed to target specific, less disruptive sites on the protein.
Q4: Can the size and structure of the PEG molecule influence aggregation?
A4: Yes, the molecular weight and structure (linear vs. branched) of the PEG molecule can influence aggregation. Larger PEG molecules can offer greater steric hindrance, which can prevent protein-protein interactions and reduce aggregation.[1] For example, a study on Granulocyte-Colony Stimulating Factor (G-CSF) showed that attaching a 20 kDa PEG molecule prevented protein precipitation by rendering the aggregates soluble and slowed the rate of aggregation.[5] Branched PEGs may provide a more effective "shield" around the protein surface compared to linear PEGs of the same molecular weight, further preventing aggregation.[6]
Q5: How can stabilizing excipients help prevent aggregation during PEGylation?
A5: Stabilizing excipients can be added to the reaction buffer to enhance protein stability and prevent aggregation.[4] These work through various mechanisms:
-
Sugars and Polyols (e.g., sucrose, trehalose, sorbitol): These molecules are preferentially excluded from the protein surface, which favors a more compact, stable protein conformation.[7]
-
Amino Acids (e.g., arginine, glycine): These can suppress protein-protein interactions and increase the solubility of the protein.[7]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing the interaction of the protein with surfaces like air-water interfaces or the walls of the reaction vessel.[7][8]
Troubleshooting Guides
Problem: Immediate Precipitation Upon Adding PEG Reagent
Possible Cause: The protein concentration may be too high, or the buffer conditions (pH, ionic strength) are suboptimal, leading to rapid aggregation upon introduction of the PEGylating agent.[4]
Troubleshooting Steps:
-
Reduce Protein Concentration: Attempt the reaction at a lower protein concentration (e.g., 0.5-2 mg/mL).[4]
-
Optimize Buffer Conditions: Screen a range of pH values and buffer compositions to identify conditions where the protein exhibits maximum stability.[4]
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller portions over time to avoid high local concentrations.[9]
Problem: Gradual Increase in Turbidity During the Reaction
Possible Cause: The reaction conditions may be slowly inducing protein unfolding and subsequent aggregation over the course of the incubation period.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down both the PEGylation reaction and the aggregation process, potentially favoring the desired modification.[9]
-
Incorporate Stabilizing Excipients: Add a stabilizing agent such as sucrose, arginine, or a non-ionic surfactant to the reaction buffer (see Table 2 for typical concentrations).[7]
-
Reduce Reaction Time: If the desired degree of PEGylation is achieved early in the reaction, quenching the reaction sooner can prevent further aggregation.
Problem: High Molecular Weight Aggregates Detected by SEC Post-Purification
Possible Cause: If using a bifunctional PEG linker, intermolecular cross-linking is a likely cause. If using a monofunctional linker, there may be a significant percentage of bifunctional impurities in the PEG reagent.[4]
Troubleshooting Steps:
-
Verify PEG Reagent Purity: Confirm the purity and functionality of your PEG reagent. If possible, obtain a certificate of analysis from the supplier.
-
Optimize PEG:Protein Molar Ratio: Reduce the molar excess of the PEG reagent to minimize the chances of multiple PEG molecules reacting with a single protein or cross-linking multiple proteins.[4]
-
Switch to a Monofunctional PEG: If a bifunctional linker is not essential for your application, switching to a high-purity monofunctional PEG can eliminate the possibility of cross-linking.[4]
Data Presentation
The following tables provide typical starting ranges for optimizing PEGylation reaction conditions and the concentrations of common anti-aggregation additives. These values should be optimized for each specific protein and PEG reagent.
Table 1: Recommended Starting Ranges for PEGylation Optimization [7]
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can increase the risk of aggregation. |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | Needs to be optimized to balance PEGylation efficiency and aggregation. |
| pH | 6.0 - 8.5 | Dependent on the specific protein's stability and the chemistry of the PEG reagent. |
| Temperature | 4°C - 25°C | Lower temperatures can slow the reaction rate and reduce aggregation. |
Table 2: Common Anti-Aggregation Additives (Excipients) [3][7]
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Increases protein stability through preferential exclusion. |
| Amino Acids | Arginine, Glycine | 50-200 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Experimental Protocols
Protocol 1: Screening for Optimal PEGylation Conditions
This protocol outlines a systematic approach to screen for the optimal reaction conditions to minimize aggregation while achieving the desired level of PEGylation.[3]
Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature for PEGylation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL)
-
Activated PEG stock solution (e.g., 100 mg/mL)
-
A series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
-
Incubators set to different temperatures (e.g., 4°C, 25°C)
-
Instrumentation for analysis (e.g., spectrophotometer for turbidity, SEC-HPLC system, DLS instrument)
Procedure:
-
Prepare a Screening Matrix: Design a matrix of experiments in a 96-well plate or microcentrifuge tubes. Systematically vary one parameter at a time while keeping others constant. For example:
-
Rows A-B: Vary protein concentration (e.g., 0.5, 1, 2, 5 mg/mL) at a constant PEG:protein ratio, pH, and temperature.
-
Rows C-D: Vary PEG:protein molar ratio (e.g., 1:1, 5:1, 10:1, 20:1) at the optimal protein concentration from the previous step, and constant pH and temperature.
-
Rows E-F: Vary pH (e.g., 6.0, 7.0, 7.4, 8.0) at the optimal protein concentration and molar ratio, and constant temperature.
-
Rows G-H: Vary temperature (e.g., 4°C, 25°C) at the optimal conditions identified in the previous steps.
-
-
Set up Reactions: For each condition, mix the protein solution, buffer, and activated PEG solution to the final desired concentrations in a total volume of 50-100 µL.
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: After incubation, assess the level of aggregation in each well/tube using one or more of the following methods:
-
Visual Inspection: Check for visible precipitates or turbidity.
-
Turbidity Measurement: Read the absorbance at a high wavelength (e.g., 350-600 nm) using a plate reader.
-
Size Exclusion Chromatography (SEC): Quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Dynamic Light Scattering (DLS): Determine the size distribution and presence of aggregates.
-
Protocol 2: Quantification of Aggregates using Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomeric PEGylated protein from aggregates.
Materials:
-
HPLC or UPLC system with a UV detector
-
Size-exclusion chromatography column suitable for the molecular weight range of the protein and its potential aggregates
-
Mobile Phase: A buffer that minimizes non-specific interactions (e.g., phosphate-buffered saline, pH 7.4)
-
PEGylated protein sample
-
Non-PEGylated protein control
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.22 µm syringe filter to remove any large particulates.[2] Dilute the sample in the mobile phase to a concentration within the linear range of the detector.
-
Chromatographic Run: Inject a defined volume of the prepared sample onto the column. Monitor the elution profile using the UV detector at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting first), the monomeric PEGylated protein, and the non-PEGylated protein (if present).
-
Integrate the peak areas to determine the relative percentage of each species. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Protocol 3: Analysis of Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the PEGylated protein sample and detect the presence of aggregates.
Materials:
-
DLS instrument
-
Low-volume quartz cuvette
-
PEGylated protein sample
-
Filtration device (0.22 µm syringe filter or spin filter)
Procedure:
-
Sample Preparation: Filter the sample to remove dust and large, non-proteinaceous particles.[10] The sample concentration should be optimized for the instrument, typically in the range of 0.1-1.0 mg/mL.
-
Instrument Setup: Set the measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution by intensity, volume, and number. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI value suggests a wider size distribution, which can be indicative of aggregation.
Visualizations
Caption: A flowchart for systematically troubleshooting aggregation issues during protein PEGylation.
Caption: A general experimental workflow for a protein PEGylation experiment.
Caption: Potential mechanisms of protein aggregation during PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
Benzyl-PEG1-Tos stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Benzyl-PEG1-Tos in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary potential degradation pathways for this compound in aqueous solutions?
A1: this compound has three main components susceptible to degradation in aqueous environments: the tosylate (tosyl) group, the benzyl (B1604629) ether linkage, and the polyethylene (B3416737) glycol (PEG) chain.
-
Hydrolysis of the Tosylate Group: The tosylate is an excellent leaving group, making the molecule susceptible to nucleophilic attack by water (hydrolysis), especially under neutral to basic conditions. This reaction results in the formation of Benzyl-PEG1-alcohol and p-toluenesulfonic acid. The rate of hydrolysis of tosylates is influenced by pH and temperature.
-
Cleavage of the Benzyl Ether: The benzyl ether bond is generally stable but can be cleaved under specific conditions.[1] Strong acids can catalyze its hydrolysis, yielding the free PEG1-Tos and benzyl alcohol.[2][3] Additionally, this group is sensitive to reductive cleavage (hydrogenolysis), for instance, in the presence of a palladium catalyst and a hydrogen source.[1]
-
Oxidative Degradation of the PEG Chain: The ether linkages within the PEG backbone are vulnerable to oxidation.[4][5] This degradation can be initiated by exposure to oxygen, transition metal ions, and light, and is often accelerated by elevated temperatures.[5][6] This process can lead to chain cleavage and the formation of various byproducts like aldehydes and carboxylic acids.[5]
Q2: My reaction involving this compound is giving low yields. Could the linker be degrading?
A2: Yes, low yields are a common sign of linker instability.[7] Several factors related to the stability of this compound could be contributing:
-
Pre-existing Degradation: The compound may have degraded during storage. It is crucial to store this compound in a cool, dry place, protected from light, to minimize degradation.
-
Reaction Conditions: Your reaction conditions might be promoting one of the degradation pathways mentioned in Q1.
-
pH: If your reaction is performed at a basic pH, the tosylate group may be rapidly hydrolyzing.
-
Acidity: Strong acidic conditions could be cleaving the benzyl ether.
-
Reductants: The presence of reducing agents, even mild ones intended for other functional groups, could be removing the benzyl group.[1]
-
Temperature & Time: Prolonged reaction times at elevated temperatures can accelerate the degradation of the PEG chain through oxidation.[4]
-
Troubleshooting Steps:
-
Verify Starting Material Quality: Before starting your experiment, assess the purity of your this compound using an appropriate analytical method like HPLC or NMR (see Experimental Protocols).
-
Optimize Reaction Conditions:
-
pH Control: If possible, maintain a neutral or slightly acidic pH to minimize tosylate hydrolysis.
-
Temperature: Run the reaction at the lowest feasible temperature.
-
Inert Atmosphere: To prevent oxidation of the PEG chain, consider running the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Use Fresh Solutions: Prepare solutions of this compound immediately before use. Storing it in solution for extended periods is not recommended.
Q3: What are the visible signs of this compound degradation?
A3: For the solid compound, significant clumping or a change in color could indicate moisture absorption and potential hydrolysis. In solutions, signs of degradation can include a change in color, the appearance of a precipitate, or a noticeable change in the pH of the solution. However, significant degradation can occur without any visible signs. Analytical confirmation is always recommended.
Q4: How should I prepare and store stock solutions of this compound?
A4: Due to the susceptibility of the tosylate group to hydrolysis, preparing fresh solutions of this compound for each experiment is highly recommended. If a stock solution must be prepared and stored, the following precautions should be taken:
-
Use Anhydrous Solvent: Use a dry, aprotic organic solvent (e.g., DMSO, DMF) to minimize water content.
-
Store at Low Temperature: Store the stock solution at -20°C or -80°C.
-
Aliquot: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles and the introduction of moisture from atmospheric condensation.
-
Short-Term Storage: Use stored solutions as quickly as possible, ideally within a few days to a week.
Data on the Stability of Related Compounds
The following tables summarize stability data for functional groups and molecules analogous to this compound. This data is intended to provide general guidance.
Table 1: General Stability of Benzyl Ethers Compared to Other Alcohol Protecting Groups
| Condition | Benzyl (Bn) Ether Stability |
| Acidic | Labile to strong acids. |
| Basic | Generally stable. |
| Reductive (e.g., H₂/Pd-C) | Labile.[1] |
| Oxidative | Generally stable to most common oxidants.[1] |
Data compiled from information on benzyl ether protecting groups.[1]
Table 2: Factors Affecting the Stability of PEG Chains
| Factor | Effect on PEG Chain | Mitigation Strategy |
| Elevated Temperature | Accelerates thermal-oxidative degradation.[4] | Store at low temperatures; avoid unnecessary heating of solutions. |
| Oxygen | Promotes oxidative degradation via a free radical mechanism.[4][8] | Store and handle under an inert atmosphere (e.g., argon or nitrogen). |
| Transition Metal Ions | Can catalyze the oxidative degradation process.[6] | Use high-purity reagents and solvents; consider using a chelating agent if metal contamination is suspected. |
| Light Exposure | Can promote photo-degradation. | Store in an amber vial or otherwise protect from light. |
This information is based on the general stability of polyethylene glycol.[4][6]
Experimental Protocols
Protocol 1: Assessment of this compound Purity and Degradation by HPLC
This protocol provides a general method to assess the purity and detect degradation products of this compound.
Objective: To separate and quantify this compound from its potential degradation products (e.g., Benzyl-PEG1-alcohol).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD).[9][10]
Typical Protocol:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.0 µm).
-
Mobile Phase A: 0.1% Formic acid or 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Formic acid or 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B. An example gradient could be: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Analysis: Inject 10 µL of the sample. Monitor for the appearance of new peaks or a decrease in the area of the main peak over time or under stress conditions. The primary hydrolysis product, Benzyl-PEG1-alcohol, would be expected to have a shorter retention time than the parent compound.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[11]
Objective: To identify potential degradation products of this compound under various stress conditions.
Procedure:
-
Sample Preparation: Prepare several solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the samples to the following conditions:[11]
-
Acidic Stress: Add HCl to a final concentration of 0.1 M and incubate at 40°C.
-
Basic Stress: Add NaOH to a final concentration of 0.1 M and incubate at room temperature.
-
Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 3% and incubate at room temperature.[11]
-
Thermal Stress: Incubate a sample at 70°C.[11]
-
-
Time Points: Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples by the HPLC method described in Protocol 1. Compare the chromatograms to an unstressed control sample to identify new degradation peaks.
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solutions.
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Logical relationships of factors influencing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Benzyl-PEG1-Tos Samples
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the purification of samples containing Benzyl-PEG1-Tos.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal from my sample important?
This compound is a chemical reagent commonly used as a mono-functional polyethylene (B3416737) glycol (PEG) linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure consists of a hydrophobic benzyl (B1604629) group, a single ethylene (B1197577) glycol unit, and a tosylate (Tos) leaving group.[3][4] The tosylate group is highly reactive towards nucleophiles, making this compound a useful building block.[4]
Removal of unreacted this compound is critical for ensuring the purity of your final product. Impurities can interfere with downstream applications, affect the accuracy of analytical characterizations, and compromise the efficacy and safety of drug candidates.
Q2: What are the primary challenges when trying to remove this compound?
The main challenges stem from its amphiphilic nature—possessing both hydrophobic (benzyl) and hydrophilic (PEG) components.[5][6] This can lead to:
-
Broad Solubility: It may dissolve in a wide range of both polar and non-polar solvents, complicating purification by extraction or precipitation.[5][6]
-
Chromatographic Issues: In normal-phase (silica) chromatography, PEG-containing compounds can exhibit "streaking" on TLC plates and columns, leading to poor separation.[7] In reverse-phase chromatography, its retention time might be very close to that of the desired product, depending on the product's overall hydrophobicity.
Q3: What are the most effective methods for removing unreacted this compound?
The choice of method depends on the properties of your desired product. The most common and effective techniques are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Highly effective for separating molecules based on hydrophobicity.[][9]
-
Flash Chromatography (Normal Phase): A standard technique that can be optimized with specific solvent systems to purify PEG-containing compounds.[7]
-
Liquid-Liquid Extraction: Useful if there is a significant polarity difference between your product and this compound.[10]
-
Recrystallization: A viable option if your desired product is a solid and this compound is present as a minor impurity.[10]
Troubleshooting Guide
My product and this compound co-elute during flash chromatography. What can I do?
Co-elution is a common problem. Try these strategies:
-
Change the Solvent System: For PEG-containing molecules, switching from standard ethyl acetate (B1210297)/hexane systems to a chloroform/methanol (B129727) or dichloromethane (B109758) (DCM)/methanol gradient can improve separation.[7] Adding a small amount of a solvent like toluene (B28343) can also help separate aromatic compounds.[11]
-
Switch to Reverse-Phase: If normal-phase fails, RP-HPLC is an excellent alternative that separates based on a different principle (hydrophobicity).[9] The benzyl group makes this compound quite hydrophobic, which should allow for good separation from more polar products.
I'm seeing significant streaking on my TLC plate and column. How can I resolve this?
Streaking is characteristic of polar PEG compounds on silica (B1680970) gel.[7]
-
Use a More Polar Eluent System: Incorporating methanol into your mobile phase (e.g., a gradient of 1-10% methanol in DCM) can help mitigate streaking by improving the solubility of the PEG moiety in the mobile phase.[7]
-
Add a Modifier: For compounds with basic or acidic groups, adding a small amount of a modifier like triethylamine (B128534) (for bases) or formic acid (for acids) to the eluent can improve peak shape.[7]
My liquid-liquid extraction is not separating the compounds effectively. How can I improve it?
This indicates that the product and the impurity have similar solubilities in the chosen solvent pair.
-
Try Different Solvent Systems: If you are using ethyl acetate and water, try a more non-polar solvent like DCM or a more polar one if your product is highly water-soluble.
-
Perform a Saline Wash (Brine): Washing the organic layer with a saturated NaCl solution can help "push" more polar compounds (including the PEG part of the molecule) into the aqueous layer, improving the separation of less polar compounds in the organic phase.[10][12]
Purification Method Comparison
The table below summarizes the primary methods for removing unreacted this compound.
| Purification Method | Principle of Separation | Typical Purity | Throughput | Key Considerations |
| Reverse-Phase HPLC | Hydrophobicity | >98%[9] | Low to Medium | Excellent resolution for compounds with different polarities. Requires specialized equipment.[] |
| Flash Chromatography | Polarity (Adsorption on Silica) | Variable (85-98%) | High | Cost-effective and scalable. May require significant optimization of the solvent system to avoid streaking.[7][10] |
| Liquid-Liquid Extraction | Differential Solubility | Low to Medium | Very High | Fast and simple. Only effective if there is a large polarity difference between the product and this compound.[10] |
| Recrystallization | Differential Solubility at Varying Temperatures | High (>99%) | Medium | Only applicable if the desired product is a crystalline solid and the impurity concentration is relatively low.[10] |
Experimental Protocols
Protocol 1: Purification by Preparative Reverse-Phase HPLC
This method is ideal for achieving high purity, especially when other methods fail.
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile/water or DMSO).[9]
-
Ensure the sample is fully dissolved. If needed, use gentle heating or sonication.[5]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[9]
-
-
HPLC Conditions (Starting Point):
-
Column: C18 preparative column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a gradient of 5% B to 95% B over 20-30 minutes. The exact gradient will need to be optimized based on an initial analytical run.
-
Flow Rate: Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm column).
-
Detection: UV detection at a wavelength where both the product and this compound absorb (e.g., 254 nm or 260 nm due to the aromatic rings).
-
-
Post-Purification:
Protocol 2: Purification by Silica Gel Flash Chromatography
This is a standard, high-throughput method for purification.
-
TLC Analysis:
-
First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).
-
Test solvent systems such as hexane/ethyl acetate and DCM/methanol.[7] A good starting point for PEG compounds is a gradient of 1% to 10% methanol in DCM.[7]
-
The ideal solvent system should give a good separation between your product and the this compound spot (Rf values differ by at least 0.2).
-
-
Column Chromatography:
-
Pack a silica gel column with the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the chromatography solvent or DCM.
-
Load the sample onto the column.
-
Run the column using the optimized solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[10]
-
Protocol 3: Purification by Liquid-Liquid Extraction
This method is suitable for a quick, initial purification if the product has significantly different polarity from this compound.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or DCM.
-
Washing:
-
Transfer the solution to a separatory funnel.
-
If the reaction was run in a basic solvent like pyridine, wash first with a dilute acid (e.g., 1 M HCl) to remove the base.[10]
-
Wash the organic layer sequentially with water and then a saturated brine solution.[10][12] This helps to remove water-soluble impurities.
-
-
Drying and Concentration:
-
Drain the organic layer into a flask and dry it over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[10]
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified product.[10]
-
Visualized Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Separation principle of Reverse-Phase HPLC.
References
- 1. amsbio.com [amsbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Benzyl-PEG1-Tos Reaction Efficiency
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reactions involving Benzyl-PEG1-Tosylate, with a specific focus on the critical role of pH in achieving high reaction efficiency and purity.
Frequently Asked Questions (FAQs)
Q1: What is Benzyl-PEG1-Tos and what is its primary application?
This compound is a PEG linker molecule featuring a benzyl (B1604629) ether protecting group at one end and a tosylate group at the other. The tosylate is an excellent leaving group, making this reagent highly suitable for nucleophilic substitution reactions. It is commonly used in bioconjugation to covalently attach the PEG spacer to molecules containing nucleophilic functional groups such as amines, thiols, and hydroxyls.[1][2]
Q2: How does pH fundamentally impact the reaction of this compound with nucleophiles?
The pH of the reaction medium is a critical parameter that dictates the efficiency and specificity of the conjugation. It directly influences both the nucleophilicity of the target functional group and the stability of the this compound reagent itself. For a successful reaction, the nucleophile (e.g., an amine or thiol) must be in its deprotonated, more reactive form. However, pH conditions that favor nucleophilicity can also accelerate the hydrolysis of the tosylate group, which is a competing side reaction that deactivates the reagent.[1][3][4]
Q3: What is the optimal pH for reacting this compound with primary amines?
For reactions with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, a slightly basic pH range of 8.0 to 9.5 is generally optimal.[1][4][5][6] In this range, a significant portion of the amine groups are deprotonated and thus nucleophilic, leading to an efficient reaction. Below pH 8, the reaction rate slows considerably as the amines become protonated.[1] Above pH 9.5, the rate of hydrolysis of the tosylate group increases significantly, which can lead to lower overall yield of the desired conjugate.[1]
Q4: What is the optimal pH for reacting this compound with thiols?
For reactions targeting thiol groups, such as those on cysteine residues, a pH range of 7.0 to 8.5 is recommended.[1][4] The pKa of a typical cysteine thiol is around 8.3-8.6.[1] As the pH approaches this pKa, the concentration of the highly nucleophilic thiolate anion (-S⁻) increases, accelerating the reaction.[1] While a higher pH can further increase the reaction rate, it also elevates the risk of side reactions like disulfide bond formation.[1]
Q5: Can this compound react with other nucleophiles like hydroxyl groups?
Yes, hydroxyl groups, such as those on serine, threonine, or tyrosine residues, can react with this compound. However, they are generally weaker nucleophiles than amines and thiols.[1][4] Significant reaction with hydroxyl groups typically requires a higher pH, often above 9.5.[1][4]
Q6: What are the primary side reactions to be aware of, and how can they be minimized?
The most common side reactions are hydrolysis of the tosylate group and reactions with non-target nucleophiles.
-
Hydrolysis: The tosylate group can react with water, leading to the formation of an inactive PEG-alcohol. This is more pronounced at higher pH values.[1][2][3][4] To minimize hydrolysis, use the lowest pH that still provides a reasonable reaction rate and prepare the this compound solution immediately before use.[3][7]
-
Non-specific Reactions: At elevated pH, multiple types of nucleophiles can become reactive, leading to a mixture of products.[1] To enhance specificity, carefully control the pH to favor the target nucleophile. For instance, to selectively target thiols over amines, a pH of 7.0-7.5 is advisable.[1]
-
Elimination: Under the influence of strong, sterically hindered bases or at high temperatures, an elimination reaction can occur, forming a vinyl ether instead of the desired substitution product.[2] Using a non-bulky nucleophile and moderate temperatures can mitigate this.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal pH: The pH is too low, leading to protonation and reduced reactivity of the nucleophile. | Optimize the reaction pH by performing small-scale trials across the recommended range (e.g., pH 8.0-9.5 for amines, 7.0-8.5 for thiols).[1][8] |
| Hydrolysis of this compound: The reagent was deactivated by reaction with water, especially at high pH. | Prepare the this compound solution fresh before each reaction. Avoid storing it in aqueous buffers.[3][8] Ensure anhydrous conditions if possible, especially during the tosylation of the parent alcohol.[2] | |
| Incorrect Buffer: The buffer contains competing nucleophiles (e.g., Tris or glycine (B1666218) buffers have primary amines). | Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES.[1][9] | |
| Degraded Reagent: The this compound was improperly stored and has degraded. | Store the reagent at -20°C under dry conditions. Avoid repeated freeze-thaw cycles.[2] | |
| Multiple Products Observed (Non-specific conjugation) | pH is too high: Multiple nucleophilic sites on the target molecule are deprotonated and reactive. | Lower the reaction pH to favor the most nucleophilic target site. For example, to target a more acidic N-terminal amine over lysine residues, a pH closer to 7.5-8.0 may provide better selectivity.[1] |
| Prolonged reaction time: Even at a suboptimal pH, longer reaction times can lead to modification of less reactive sites. | Monitor the reaction progress over time (e.g., using LC-MS) and determine the optimal reaction duration.[1] | |
| Side Product Corresponding to Benzyl-PEG1-OH | Hydrolysis: The tosylate group has reacted with water. | As mentioned above, ensure fresh reagent solutions and consider the pH and temperature of the reaction. Hydrolysis is faster at higher pH and temperature.[2][3] |
Quantitative Data Summary
The optimal pH for the reaction of this compound is highly dependent on the nucleophile being targeted. The following tables provide a summary of recommended pH ranges and the relative reactivity of different nucleophiles.
Table 1: Influence of pH on this compound Reactions with Various Nucleophiles
| pH Range | Primary Target Nucleophile(s) | General Reaction Characteristics |
| 6.5 - 7.5 | Thiols | Good selectivity for thiols over amines. Low rate of hydrolysis.[4] |
| 7.5 - 8.5 | Thiols, N-terminal Amines | A good compromise for many protein conjugations, balancing amine reactivity and reagent stability.[4] |
| 8.5 - 9.5 | Primary Amines (Lysine, N-terminus) | Faster reaction with amines, but also a higher rate of hydrolysis. Optimal for targeting lysine residues.[1][4][5] |
| > 9.5 | All Nucleophiles (including Hydroxyls) | Rapid hydrolysis of the tosylate is a major competing reaction. Generally not recommended due to reagent instability.[1][4] |
Table 2: Relative Reactivity of Nucleophiles with this compound
| Nucleophile | Relative Reactivity | Optimal pH Range | Notes |
| Thiol (Thiolate) | ++++ | 7.0 - 8.5 | Highly nucleophilic and allows for selective conjugation at a lower pH than amines.[1][4] |
| Primary Amine | +++ | 8.0 - 9.5 | Reactivity increases with pH as the amine is deprotonated.[1][4] |
| Hydroxyl | + | > 9.5 | Generally much less reactive than amines and thiols.[1][4] |
| Water (Hydrolysis) | +/++ | Increases with pH | A significant competing reaction, especially at pH > 8.5.[1][3][4] |
Experimental Protocols
Protocol 1: General Procedure for Tosylation of Benzyl-PEG1-OH
This protocol describes the conversion of the parent alcohol to the reactive tosylate.
-
Preparation: Dry all glassware thoroughly. Dissolve Benzyl-PEG1-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (B128534) (TEA, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents).[10]
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in anhydrous DCM to the reaction mixture.[10]
-
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 12-16 hours.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[10]
Protocol 2: General Procedure for Conjugation of this compound to a Primary Amine
This protocol provides a starting point for the conjugation to a primary amine-containing molecule (e.g., a protein).
-
Buffer Preparation: Prepare a non-nucleophilic buffer (e.g., 100 mM sodium phosphate (B84403) or 100 mM sodium bicarbonate) at the desired pH (typically 8.0-9.0).[4][10]
-
Substrate Solution: Dissolve the amine-containing molecule (1 equivalent) in the prepared reaction buffer.
-
Reagent Solution: Immediately before use, dissolve this compound (1.2 to 5 equivalents, depending on the desired degree of labeling) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).[10]
-
Reaction: Add the this compound solution dropwise to the stirred substrate solution. Allow the reaction to proceed at room temperature for 4-24 hours.[10]
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., HPLC, LC-MS, or SDS-PAGE for proteins).[10]
-
Purification: Once the desired level of conjugation is achieved, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG reagent and byproducts.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Benzyl-PEG1-Tos Reactions
Welcome to the technical support center for the synthesis and scale-up of Benzyl-PEG1-Tos. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered when moving from bench-scale to larger batch production of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a molecule composed of a benzyl (B1604629) protecting group, a single ethylene (B1197577) glycol unit (PEG1), and a tosylate (Tos) functional group. The tosylate is an excellent leaving group, making this reagent highly effective for nucleophilic substitution reactions. It is commonly used in bioconjugation and medicinal chemistry, particularly as a short, flexible linker to connect different molecular entities.
Q2: We are observing a lower than expected yield upon scaling up the this compound synthesis. What are the potential causes?
Low yields during scale-up can stem from several factors that are often less pronounced at the lab scale. The most common culprits include:
-
Inefficient Heat Transfer: The tosylation reaction is often exothermic. In larger reactors, inefficient heat dissipation can lead to localized overheating, promoting side reactions such as the formation of elimination byproducts or degradation of the product.
-
Poor Mixing and Mass Transfer: Inadequate agitation in large vessels can result in non-homogenous reaction mixtures. This can lead to localized high concentrations of reagents, which can favor side reactions and reduce the overall yield of the desired product.
-
Moisture Contamination: Polyethylene (B3416737) glycol (PEG) is hygroscopic, and larger quantities of starting material can be more challenging to keep completely dry. Any moisture present can hydrolyze the tosyl chloride and the tosylated product, reducing the yield.
-
Incomplete Reaction: The reaction may not have gone to completion due to the factors mentioned above or insufficient reaction time at the larger scale.
Q3: We are seeing an increase in impurities in our larger batches of this compound. What are the likely side reactions and how can we mitigate them?
When scaling up, certain side reactions can become more prevalent. Key impurities and mitigation strategies are outlined below:
-
Di-tosylated PEG: This impurity arises from the tosylation of both ends of a PEG diol impurity in the starting material. To mitigate this, ensure the use of high-purity Benzyl-PEG1-OH.
-
Elimination Byproducts: At elevated temperatures, an elimination reaction can compete with the desired substitution, leading to the formation of a vinyl ether. To avoid this, maintain strict temperature control and consider a slower, controlled addition of reagents.
-
Unreacted Starting Material: The presence of unreacted Benzyl-PEG1-OH can be due to insufficient tosyl chloride or base, or deactivation of the tosyl chloride by moisture. Ensure all reagents and solvents are anhydrous and use a slight excess of the tosylating agent.
Q4: How should our purification strategy be adapted for multi-kilogram batches of this compound?
Purification at a large scale requires moving beyond standard laboratory chromatography. Common strategies include:
-
Aqueous Workup: Washing the reaction mixture with water can help remove water-soluble impurities like p-toluenesulfonic acid and salts.
-
Precipitation/Crystallization: The product can often be precipitated from the reaction mixture by adding a non-solvent, such as cold diethyl ether. This is effective for removing many smaller impurities.
-
Preparative Chromatography: For high-purity requirements, preparative column chromatography using polystyrene-divinylbenzene beads with ethanol/water as eluents can be an effective method for purifying PEG derivatives at a larger scale.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to poor mixing or insufficient time. | Increase agitation speed and monitor the reaction progress using TLC or HPLC to ensure completion. |
| Degradation of product due to localized overheating. | Improve reactor cooling and consider a slower, controlled addition of tosyl chloride. | |
| Hydrolysis of tosyl chloride and/or product. | Ensure all glassware, solvents, and starting materials are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| High Percentage of Impurities | Formation of di-tosylated PEG. | Use high-purity Benzyl-PEG1-OH starting material. |
| Elimination side reactions. | Maintain a lower reaction temperature (e.g., 0 °C to room temperature). | |
| Presence of unreacted starting material. | Use a slight molar excess of tosyl chloride and base. Confirm the quality and dryness of the tosyl chloride. | |
| Inconsistent Results Between Batches | Variability in raw material quality (e.g., water content in PEG). | Dry the Benzyl-PEG1-OH under vacuum before use. |
| Inconsistent reaction conditions. | Strictly control reaction parameters such as temperature, time, and reagent addition rate. | |
| Difficulty in Product Isolation/Purification | Oily nature of the product. | For oily products, precipitation at low temperatures may be effective. |
| Emulsion formation during aqueous workup. | Add a sufficient amount of brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Small-Scale Synthesis of this compound (Gram Scale)
Materials:
-
Benzyl-PEG1-OH (1 equivalent)
-
Tosyl chloride (1.2 equivalents)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere, dissolve Benzyl-PEG1-OH in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tosyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Large-Scale Synthesis of this compound (Kilogram Scale)
Materials:
-
Benzyl-PEG1-OH (1 equivalent, dried under vacuum)
-
Tosyl chloride (1.1 equivalents)
-
Triethylamine (B128534) (TEA, 1.2 equivalents)
-
Toluene (B28343) (anhydrous)
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Charge a suitable, dry reactor with Benzyl-PEG1-OH and anhydrous toluene under a nitrogen atmosphere.
-
Cool the reactor contents to 0-5 °C.
-
Add triethylamine to the reactor while maintaining the temperature.
-
Slowly add a solution of tosyl chloride in anhydrous toluene to the reactor over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reactor to 10-15 °C and quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of toluene and precipitating with heptane) or by preparative chromatography if higher purity is required.
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Small Scale (10 g) | Large Scale (10 kg) | Key Considerations for Scale-Up |
| Benzyl-PEG1-OH | 10 g | 10 kg | Ensure dryness of the larger quantity. |
| Tosyl Chloride (equivalents) | 1.2 | 1.1 | A slight reduction in excess may be more economical at scale, but requires tight control. |
| Base | Pyridine | Triethylamine | Pyridine can be difficult to remove at scale; TEA is a common alternative. |
| Solvent | Pyridine/DCM | Toluene | Toluene is a common industrial solvent with a suitable boiling point for temperature control. |
| Reaction Temperature | 0 °C to RT | 0-10 °C (addition), then RT | Strict temperature control is critical to manage exotherms in large reactors. |
| Reaction Time | 12-16 hours | 18-24 hours | Longer reaction times may be needed to ensure completion in a larger volume. |
| Typical Yield | 85-95% | 75-85% | Yields may be slightly lower at scale due to transfer losses and more complex workup. |
| Purity (by HPLC) | >98% | >95% | Maintaining high purity at scale requires optimized purification methods. |
| Purification Method | Silica Gel Chromatography | Precipitation / Preparative Chromatography | Column chromatography is often not feasible for multi-kilogram batches. |
Visualizations
Caption: Troubleshooting workflow for this compound scale-up.
Caption: Workflow for large-scale this compound synthesis.
References
PROTAC Linker Conjugation: Technical Support Center
Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the critical step of linker conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker.[1][2][3] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The linker is a critical component that connects these two ligands, and its composition, length, and attachment points are crucial for the PROTAC's overall efficacy.[1][2][4][5] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][6]
Q2: What are the most common types of linkers used in PROTAC design?
The most prevalent linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[2] These are popular due to their synthetic accessibility and the flexibility they provide, which can accommodate the formation of a productive ternary complex.[2] Other linker types include more rigid structures incorporating moieties like piperazine, piperidine, or triazole rings, which can help to pre-organize the PROTAC into a bioactive conformation and may enhance metabolic stability.[2][7]
Q3: How does linker length impact PROTAC activity?
Linker length is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[2][8]
-
Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[6][9]
-
Too long: An excessively long linker may not effectively bring the two proteins into proximity for efficient ubiquitination, potentially leading to reduced potency.[6][9] It can also lead to a less stable ternary complex due to increased entropic cost.[4]
The optimal linker length is a balance that allows for effective ternary complex formation without introducing steric clashes.[6][10]
Troubleshooting Guide: Low Reaction Yield in Amide Coupling
One of the most common challenges in PROTAC synthesis is achieving a high yield during the amide bond formation to conjugate the linker with the ligands.
Problem: My amide coupling reaction for PROTAC synthesis has a very low yield.
Here’s a systematic approach to troubleshooting this common issue.
Initial Checks
-
Purity and Integrity of Starting Materials:
-
Anhydrous Reaction Conditions:
-
Question: Are you using anhydrous solvents and have you ensured your starting materials are dry?
-
Troubleshooting: Many coupling reactions, especially amide bond formations, are sensitive to water. Water can quench the reaction by hydrolyzing activated esters or coupling reagents.[11] Use freshly opened or properly stored anhydrous solvents.
-
-
Reagent Stoichiometry:
-
Question: Have you double-checked the molar ratios of your reactants?
-
Troubleshooting: The molar ratios of your reactants are critical. A common starting point is a slight excess of the amine component and the coupling reagent relative to the carboxylic acid.[11] However, the optimal stoichiometry can vary.
-
Workflow for Troubleshooting Low Yield
Advanced Troubleshooting
-
Coupling Reagents: Ensure your coupling reagents (e.g., HATU, EDC) have not degraded.[11] Consider if a different class of coupling reagent might be more effective for your specific substrates, especially if they are sterically hindered.[11]
-
Side Reactions: Be aware of potential side reactions. Protecting groups that are not fully removed or that react under the coupling conditions can lead to a mixture of products.[11]
-
Reaction Monitoring: Take aliquots at different time points to check for product formation and consumption of starting materials using TLC or LC-MS.[11] If the reaction stalls, a slight increase in temperature or extended reaction time may help.[11] If product degradation is observed, consider lowering the temperature or shortening the reaction time.[11]
Troubleshooting Guide: Purification and Characterization
Problem: I'm losing a significant amount of my PROTAC during purification, or I'm having trouble confirming its identity.
PROTACs are often large and complex molecules, which can make purification and characterization challenging.[11]
Purification Challenges
| Issue | Common Cause | Recommended Solution |
| Product Loss During Aqueous Workup | The hydrophilicity of PEG linkers can lead to the loss of product in the aqueous phase during extractions.[12] | Minimize the number of aqueous washes or use saturated brine to reduce partitioning into the aqueous layer.[12] |
| Poor Chromatographic Separation | The high polarity and flexibility of some linkers (like PEG) can lead to broad peaks and poor separation from byproducts. | Reverse-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice.[9][11] Systematically screen different columns (e.g., C18, C8), mobile phases (e.g., acetonitrile/water or methanol/water with additives like TFA or formic acid), and gradient slopes.[11] |
| Column Overloading | Exceeding the optimal loading capacity of the HPLC column. | Determine the optimal loading capacity for your specific column and PROTAC to avoid poor separation and product loss.[11] |
| Product Adhesion to Labware | The "sticky" nature of some PEGylated compounds can lead to loss on surfaces.[12] | Use low-adhesion labware.[12] |
Characterization Challenges
| Issue | Common Cause | Recommended Solution |
| In-source Fragmentation in Mass Spectrometry | The linker structure in PROTACs can be fragile and prone to fragmentation in the mass spectrometer source.[13] | Optimize MS parameters by using low ionizing energy and a lower ion source temperature to reduce in-source fragmentation.[13] |
| Peak Splitting in Chromatography | The presence of multiple chiral centers in the PROTAC structure can lead to peak splitting during liquid chromatography.[13] | Adjust the liquid phase method (e.g., mobile phase composition, gradient) to optimize the peak shape.[13] |
| Non-specific Binding | PROTACs, being large molecules, can non-specifically bind to surfaces of experimental materials like glass or plastic.[13] | Take measures to eliminate non-specific adsorption to ensure no compound loss during analysis.[13] |
Experimental Protocols
General Protocol for Amide Coupling (using HATU)
-
Preparation: Dissolve the carboxylic acid-containing component (1.0 equivalent) and the amine-containing component (1.0-1.2 equivalents) in an anhydrous solvent (e.g., DMF, DCM).
-
Activation: Add a base (e.g., DIPEA, 2-3 equivalents) to the solution.
-
Coupling: In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.1-1.3 equivalents) in the anhydrous solvent and add it to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Workup: Upon completion, dilute the reaction with an appropriate organic solvent and wash with aqueous solutions (e.g., water, brine) to remove the coupling reagents and base.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by flash chromatography or preparative RP-HPLC.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
-
Preparation: Dissolve the alkyne-functionalized component (1.0 equivalent) and the azide-functionalized component (1.0 equivalent) in a suitable solvent system (e.g., a mixture of t-BuOH and water).[12]
-
Catalyst Addition: Add a solution of copper(II) sulfate (B86663) (CuSO₄) (e.g., 0.1 equivalents).[12]
-
Reduction: Add a solution of a reducing agent, such as sodium ascorbate (B8700270) (e.g., 0.2 equivalents), to generate the active Cu(I) catalyst in situ.[12]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.[12] It is crucial to degas the reaction mixture to prevent oxidation of the copper(I) catalyst.[9]
-
Monitoring: Monitor the reaction progress by LC-MS.[12]
-
Workup: Upon completion, dilute the reaction with water and extract with an organic solvent.[12]
-
Purification: Purify the crude product by preparative RP-HPLC.[12]
Signaling Pathway and Workflow Diagrams
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Challenges & Opportunities [aragen.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Enhancing the Stability of the Tosylate Leaving Group
This technical support center provides targeted troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the stability of the tosylate leaving group during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the tosylate group considered a good leaving group?
A1: The effectiveness of a leaving group is determined by the stability of the anion formed after it departs. The tosylate anion is the conjugate base of a very strong acid, p-toluenesulfonic acid (pKa ≈ -2.8).[1][2][3] Its stability comes from the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, which makes it a very weak base and therefore an excellent leaving group.[3][4][5] This allows for the conversion of poor leaving groups, like alcohols, into highly reactive substrates for nucleophilic substitution (S_N2) and elimination reactions.[5][6][7]
Q2: What structural features make a tosylate particularly unstable?
A2: Certain structural features can render a tosylate inherently unstable. Key examples include:
-
Allylic and Benzylic Tosylates: These are highly prone to decomposition. The departure of the tosylate group results in the formation of a resonance-stabilized allylic or benzylic carbocation, facilitating S_N1-type decomposition pathways.[8]
-
Hindered Alcohols: Tosylates derived from sterically hindered secondary or tertiary alcohols can be unstable and favor elimination (E2) pathways, especially in the presence of a base.[8] Tosylating these alcohols can also be challenging due to steric hindrance.[9]
Q3: My tosylation reaction isn't working, and I only recover the starting alcohol. What is the issue?
A3: This is a common issue typically caused by the presence of water in the reaction. p-Toluenesulfonyl chloride (TsCl) reacts rapidly with water, consuming the reagent.[8] Any tosylate that does form can be hydrolyzed back to the alcohol. It is critical to ensure that all glassware, solvents, and reagents are scrupulously dry.[8][10]
Q4: I am observing the formation of an alkyl chloride byproduct instead of my desired tosylate. Why is this happening?
A4: This side reaction can occur when the chloride ion (Cl⁻), generated from tosyl chloride, acts as a nucleophile and displaces the newly formed tosylate group.[11] This is more common with activated alcohols, such as benzylic alcohols. To prevent this, you can use p-toluenesulfonic anhydride (B1165640) (Ts₂O) instead of TsCl, as it does not produce chloride ions.[11][12]
Troubleshooting Guide: Tosylate Decomposition
This guide addresses specific issues users might encounter during the synthesis, purification, and storage of tosylates.
| Problem | Potential Cause | Recommended Solution |
| Decomposition During Reaction/Workup | High reaction temperature promoting side reactions.[8] | Maintain low temperatures (e.g., 0 °C) throughout the reaction and workup.[8][13] |
| Presence of water hydrolyzing the tosyl chloride and/or product.[8] | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[8][10] | |
| Formation of alkyl chloride byproduct from nucleophilic attack by Cl⁻.[11] | Consider using p-toluenesulfonic anhydride (Ts₂O) instead of tosyl chloride to avoid generating chloride ions.[11] | |
| Decomposition During Purification | The acidic nature of standard silica (B1680970) gel catalyzes decomposition. | Neutralize the silica gel by preparing a slurry with an eluent containing 1-2% triethylamine (B128534). Alternatively, use neutral alumina.[8] |
| Prolonged contact time with the stationary phase. | Perform flash chromatography as quickly as possible, keeping fractions cold. Consider using a short plug of silica for rapid filtration instead of a full column.[8] | |
| Decomposition Upon Storage | Exposure to atmospheric moisture leading to hydrolysis. | Store the purified tosylate in a sealed vial under an inert atmosphere.[8] |
| Thermal decomposition, especially for sensitive structures (e.g., allylic, benzylic).[8] | Store the compound in a freezer at -20 °C or below. For highly unstable tosylates, it is best to use them immediately in the next step without storage.[8] |
Data Presentation
Comparison of Common Sulfonate Leaving Groups
The choice of sulfonate ester can be tailored to the specific requirements of the reaction, with reactivity correlating to the acidity of the corresponding sulfonic acid.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity (vs. Tosylate) | Key Characteristics |
| Triflate | OTf | Triflic Acid | ~ -14 | ~10⁴ - 10⁵ | Extremely reactive, suitable for unreactive substrates.[2] |
| Nosylate | ONs | p-Nitrobenzenesulfonic Acid | -3.5 | ~10 | More reactive than tosylate due to the electron-withdrawing nitro group.[2] |
| Brosylate | OBs | p-Bromobenzenesulfonic Acid | -2.9 | Slightly more reactive | Reactivity is very similar to tosylate.[2] |
| Tosylate | OTs | p-Toluenesulfonic Acid | -2.8 | 1 | Good balance of reactivity and stability; widely used. [1][2] |
| Mesylate | OMs | Methanesulfonic Acid | -1.9 | ~0.5 | Less reactive than tosylate but often used interchangeably.[1][2] |
Experimental Protocols
Protocol 1: General Tosylation of a Primary Alcohol
Objective: To convert a primary alcohol into an alkyl tosylate, creating a substrate with a good leaving group for subsequent reactions.[3]
Materials:
-
Primary alcohol (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)[13]
-
Triethylamine (Et₃N) or Pyridine (1.5 eq.)[13]
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)[13]
-
4-Dimethylaminopyridine (DMAP) (catalytic, optional)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware, oven-dried
Procedure:
-
Dry all glassware in an oven and allow it to cool under a stream of inert gas.[10]
-
In a round-bottomed flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) followed by a catalytic amount of DMAP (if needed).
-
Slowly add solid p-toluenesulfonyl chloride (1.2 eq.) in portions, ensuring the temperature remains at 0 °C.[13]
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be allowed to warm to room temperature.[11][13]
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate.[13]
Protocol 2: Purification of an Unstable Tosylate
Objective: To purify a sensitive tosylate while minimizing decomposition on a silica gel column.
Procedure:
-
Prepare Neutralized Eluent: To the chosen eluent system (e.g., Hexane/Ethyl Acetate), add triethylamine to a final concentration of 1-2% (v/v).[8]
-
Prepare Slurry: In a beaker, prepare a slurry of silica gel in this neutralized eluent.
-
Pack Column: Pack a chromatography column with the slurry and equilibrate by flushing with 2-3 column volumes of the neutralized eluent.
-
Load and Elute: Dissolve the crude tosylate in a minimal amount of cold DCM and load it onto the column. Elute as quickly as possible ("flash" chromatography).[8]
-
Collect and Analyze: Collect fractions in tubes kept on ice. Immediately analyze the fractions by TLC.
-
Isolate Product: Combine the pure fractions and immediately remove the solvent under reduced pressure at low temperature. Place the purified product under a high vacuum for a short period to remove residual solvent and store it immediately under an inert gas in a freezer (-20 °C or below).[8]
Visualizations
Caption: Common decomposition pathway for unstable tosylates.
Caption: A workflow for troubleshooting tosylate decomposition.
Caption: A logical diagram of key preventative measures.
References
- 1. Ch8 : Tosylates [chem.ucalgary.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aklectures.com [aklectures.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Analytical Methods for Benzyl-PEG1-Tosylate Impurity Detection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the detection and analysis of impurities in Benzyl-PEG1-Tosylate.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities found in Benzyl-PEG1-Tosylate?
A1: Impurities in Benzyl-PEG1-Tosylate can originate from starting materials, side reactions, or degradation. A combination of analytical techniques is often required for comprehensive analysis.[1] Common impurities are categorized in the table below.
Table 1: Potential Impurities in Benzyl-PEG1-Tosylate and Their Likely Origins
| Impurity Category | Specific Examples | Likely Origin |
|---|---|---|
| Starting Materials | 2-(Benzyloxy)ethanol, p-Toluenesulfonyl chloride (TsCl) | Incomplete reaction during synthesis.[2] |
| Reaction Byproducts | Triethylamine/Pyridine salts, Water | Use of base catalysts and quenching steps.[2] |
| Side-Reaction Products | Benzyl (B1604629) alcohol, Benzaldehyde, Toluene (B28343), Dibenzyl ether | Side reactions from the tosylation or benzylation steps, or oxidation of starting materials.[1][3] |
| PEG-Related Impurities | Ethylene Glycol, Diethylene Glycol (DEG) | Impurities in the starting PEG material or degradation.[1] |
| Degradation Products | Benzyl alcohol, p-Toluenesulfonic acid | Benzyl tosylates are known to be unstable and can decompose, especially in the presence of moisture.[4][5] |
| Process-Related Impurities | Residual Solvents (e.g., Dichloromethane, Diethyl ether, Hexane) | Solvents used during the synthesis and purification steps.[1][6] |
Q2: Which primary analytical techniques are recommended for the purity assessment of Benzyl-PEG1-Tosylate?
A2: A multi-faceted approach is essential for a thorough purity analysis. The most suitable techniques are:
-
High-Performance Liquid Chromatography (HPLC): An efficient technique for separating and quantifying impurities. Reversed-Phase HPLC (RP-HPLC) is particularly effective for separating compounds with varying polarities.[1][7] Detectors like UV (as the molecule has chromophores), Evaporative Light Scattering (ELSD), or Charged Aerosol (CAD) are commonly used.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful tool is crucial for identifying unknown impurities by providing molecular weight data for peaks separated by HPLC.[1][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the primary structure of Benzyl-PEG1-Tosylate and for identifying and quantifying impurities with unique spectral signatures.[12][13]
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is the ideal method for detecting and quantifying volatile impurities such as residual solvents.[1][14]
Q3: My sample of Benzyl-PEG1-Tosylate has turned from a white solid to a brown, amorphous material. What could be the cause?
A3: Benzyl tosylates are recognized as being inherently unstable.[4][5] The observed color change and degradation from a crystalline solid to an amorphous material are characteristic of decomposition. This can be catalyzed by moisture and is due to the facile formation of the benzylic cation, a highly stable carbocation.[4] For prolonged storage, it is recommended to keep the material in an anhydrous environment and under refrigeration.[5]
Q4: How can I definitively confirm the structure and purity of my synthesized Benzyl-PEG1-Tosylate using NMR?
A4: Proton NMR (¹H NMR) is a powerful tool for this purpose. By analyzing the chemical shifts, splitting patterns, and integration of the peaks, you can confirm the presence of the benzyl, PEG, and tosyl moieties. Purity can be estimated by comparing the integration of signals from the main compound to those of any identified impurities.[15][16] For a definitive structural confirmation, ¹³C NMR should also be performed.[12]
Troubleshooting Guides
HPLC Analysis Troubleshooting
-
Problem: I observe an unexpected peak in my RP-HPLC chromatogram. How can I identify it?
-
Solution: Follow a systematic approach. First, compare the retention time of the unknown peak with that of known potential impurity standards (e.g., benzyl alcohol, benzaldehyde). If standards are unavailable, utilize LC-MS to obtain the molecular weight of the unknown compound, which is a critical step in its identification.[1][11]
-
-
Problem: I am struggling to achieve baseline separation between my main Benzyl-PEG1-Tosylate peak and a closely eluting impurity.
-
Solution: Method optimization is required.
-
Adjust the Mobile Phase Gradient: A shallower gradient can increase the resolution between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter the selectivity of the separation.
-
Modify Column Temperature: Increasing or decreasing the column temperature can affect retention times and peak shape.
-
Select a Different Column: If mobile phase adjustments are insufficient, try a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.
-
-
NMR Spectroscopy Troubleshooting
-
Problem: My ¹H NMR spectrum shows unexpected signals. How can I determine their source?
-
Solution: The chemical shift (δ) provides significant clues. Compare the observed signals to the expected values for your product and potential impurities.
Table 2: Characteristic ¹H NMR Chemical Shifts (in CDCl₃) for Benzyl-PEG1-Tosylate and Potential Impurities
Compound Protons Expected Chemical Shift (δ, ppm) Benzyl-PEG1-Tosylate Ar-CH₃ (Tosyl) ~2.4 O-CH₂ -CH₂ -O ~3.6 - 3.8 O-CH₂ -Ar (Benzyl) ~4.5 Ar-H (Benzyl) ~7.3 Ar-H (Tosyl, ortho to SO₂) ~7.8 Benzyl Alcohol Ar-CH₂ -OH ~4.7 Ar-H ~7.3 Benzaldehyde Ar-H ~7.5 - 7.9 CHO ~10.0 p-Toluenesulfonyl Chloride Ar-CH₃ ~2.5 Ar-H ~7.4 and ~7.9 Toluene CH₃ ~2.4 | | Ar-H | ~7.2 |
-
-
Problem: The integration values in my ¹H NMR spectrum do not correspond to the expected proton ratios for the pure compound.
-
Solution: This is a strong indicator of impurities. You can calculate the mole percent of an impurity by normalizing the integration of a known proton signal from the impurity against a signal from your main compound. For example, if a toluene peak (CH₃, 3H) has an integration of 0.1 and your benzylic CH₂ peak (2H) has an integration of 2.0, you can estimate the relative molar amounts.
-
GC Analysis Troubleshooting
-
Problem: How can I effectively screen my sample for residual solvents from the synthesis and purification steps?
-
Solution: A GC-MS or GC-FID method is the standard approach.[1] A "headspace" analysis is often preferred for solid samples. This involves heating the sample in a sealed vial and injecting the vapor (headspace) into the GC. This technique is highly sensitive for volatile compounds like dichloromethane, diethyl ether, heptane, or pyridine.[2][6]
-
Experimental Protocols
Protocol 1: General RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for analyzing Benzyl-PEG1-Tosylate impurities. Optimization may be required.
-
Instrumentation: HPLC system with a UV or ELSD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[17]
-
Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 25.0 95 30.0 95 30.1 30 | 35.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve the sample accurately in the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.[1]
-
Standard Preparation: Prepare individual stock solutions of potential impurities (e.g., benzyl alcohol, benzaldehyde) and create a mixed standard for retention time comparison.
Protocol 2: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the Benzyl-PEG1-Tosylate sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be particularly useful for observing hydroxyl protons from alcohol impurities.[15]
-
NMR Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer to ensure good signal dispersion.[12]
-
Set the spectral width to cover a range from -1 to 11 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals to determine the relative proton ratios and identify any impurity peaks.
-
Workflow and Logic Diagrams
Caption: Workflow for identifying an unknown impurity detected via HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Tosylate|1024-41-5|Research Chemical [benchchem.com]
- 3. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. enovatia.com [enovatia.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
Validation & Comparative
Benzyl-PEG1-Tos in PROTACs: A Comparative Guide to PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a complex process where the linker, a seemingly simple component, plays a pivotal role in determining the efficacy of the final molecule. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) chains are frequently employed for their favorable physicochemical properties. This guide provides an objective comparison of Benzyl-PEG1-Tos, a short, functionalized PEG linker, with other commonly used PEG linkers in the context of PROTAC development.
The Critical Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's success.[2][3] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[4]
This compound: A Short Linker with Unique Features
This compound is a PEG-based PROTAC linker that incorporates a single ethylene (B1197577) glycol unit and is functionalized with a benzyl (B1604629) group and a tosylate.[5][6][7][8] This unique structure imparts specific characteristics that can be advantageous in PROTAC design.
The inclusion of a benzyl group introduces a degree of conformational rigidity to the otherwise flexible PEG chain.[9][10] This can help to pre-organize the PROTAC into a conformation that is more favorable for binding to the target protein and the E3 ligase, potentially enhancing the stability of the ternary complex.[2][10] Furthermore, the aromatic ring of the benzyl group can participate in non-covalent interactions, such as π-π stacking with amino acid residues like tyrosine on the surface of the E3 ligase (e.g., Y98 in VHL), which can further stabilize the ternary complex.[2][9]
The short PEG1 length can be beneficial in cases where a shorter distance between the POI and the E3 ligase is optimal for productive ubiquitination. While longer PEG chains are often used to span greater distances, potent PROTACs with very short linkers have also been reported.[11]
The tosylate (Tos) group is an excellent leaving group, facilitating the efficient synthesis of the PROTAC molecule through nucleophilic substitution.[12]
Comparison of this compound with Other PEG Linkers
The choice of a linker is a critical decision in PROTAC design. While standard PEG linkers offer advantages in terms of solubility and synthetic accessibility, functionalized and shorter linkers like this compound provide opportunities for fine-tuning the properties of the PROTAC.
Data Presentation: A Comparative Overview
Table 1: Impact of Benzyl-Functionalization on PROTAC Properties (Qualitative Comparison)
| Property | Standard PEG Linker | Benzyl-PEG Linker | Rationale |
| Flexibility | High | Moderate | The rigid benzyl group reduces the conformational flexibility of the PEG chain.[9][10] |
| Solubility | High | Moderate to High | The hydrophilic PEG chain enhances solubility, while the hydrophobic benzyl group can slightly reduce overall hydrophilicity.[9][10] |
| Potential for Specific Interactions | Low (primarily hydrogen bonding) | Moderate to High | The benzyl group can participate in π-stacking and hydrophobic interactions with protein residues.[2][9][10] |
| Metabolic Stability | Susceptible to oxidation | Potentially susceptible to oxidation at the benzyl and ether positions.[1] |
Table 2: Representative Data on the Impact of PEG Linker Length on PROTAC Efficacy
This table summarizes general findings from the literature and is not specific to a single Benzyl-PEG linker series. DC₅₀ represents the concentration for 50% degradation, and Dₘₐₓ represents the maximum degradation percentage.
| Target Protein | E3 Ligase | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BTK | CRBN | Non-covalent PROTAC with PEG linker | 2.2 | 97 | [5] |
| BCR-ABL | CRBN | Arg-PEG1-Dasa | 0.85 | 98.8 | [6] |
| BRD4 | CRBN | PROTAC with 1-2 PEG units | >5000 | - | [11] |
| BRD4 | CRBN | PROTAC with 4-5 PEG units | <500 | - | [11] |
These data highlight that the optimal linker length is highly dependent on the specific target and E3 ligase pair, and a systematic evaluation of different linker lengths is often necessary.[9][11]
Experimental Protocols
Accurate and reproducible experimental data is crucial for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments cited in PROTAC research.
PROTAC Synthesis using a Tosylated PEG Linker
This protocol describes a general method for synthesizing a PROTAC by coupling a protein of interest (POI) ligand and an E3 ligase ligand using a tosylated PEG linker, such as this compound.
Step 1: Conjugation of the first ligand to the linker
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the first ligand containing a nucleophilic group (e.g., a hydroxyl or amine, 1.0 eq.) and this compound (1.1 eq.) in anhydrous DMF.
-
Add a suitable base (e.g., K₂CO₃ or DIPEA, 3.0 eq.) to the solution.
-
Stir the mixture at an appropriate temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography to yield the ligand-linker intermediate.
Step 2: Conjugation of the second ligand
-
The remaining functional group on the ligand-linker intermediate is then used to attach the second ligand. This may require deprotection or activation steps depending on the synthetic strategy.
-
For example, if the second ligand has a carboxylic acid, a standard amide coupling reaction can be performed using coupling reagents like HATU or HOBt/EDC.
-
The final PROTAC is then purified, typically by preparative HPLC.
Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.[13]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Western Blot Analysis
Caption: A typical workflow for Western Blot analysis to determine PROTAC efficacy.
Logical Comparison of Linker Properties
Caption: A logical comparison of the key properties of this compound versus standard PEG linkers.
Conclusion
The choice of a linker is a critical optimization step in the development of a successful PROTAC. While standard PEG linkers offer advantages in terms of solubility and synthetic tractability, functionalized linkers like this compound provide unique opportunities to fine-tune the properties of the PROTAC. The incorporation of a benzyl group can introduce beneficial conformational rigidity and the potential for specific interactions to stabilize the ternary complex. However, it may also impact metabolic stability. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths to identify the most potent and efficacious PROTAC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lifesensors.com [lifesensors.com]
A Head-to-Head Comparison: Benzyl-PEG1-Tos vs. Click Chemistry Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is a critical step in creating next-generation therapeutics, diagnostics, and research tools. The choice of a chemical linker is paramount, as its properties profoundly influence the stability, efficacy, and homogeneity of the final bioconjugate. This guide provides an objective, data-driven comparison between a traditional PEGylating agent, Benzyl-PEG1-Tos, and the modern, bioorthogonal click chemistry linkers.
Introduction to Linker Technologies
Linkers are molecular bridges that covalently connect two or more molecules, such as an antibody to a cytotoxic drug in an antibody-drug conjugate (ADC). Their design is crucial for the overall performance of the conjugate.
This compound represents a class of traditional alkylating linkers. It features a tosylate group, which is an excellent leaving group, making the molecule reactive toward nucleophiles like the amine groups on lysine (B10760008) residues or thiol groups on cysteine residues of proteins. The short polyethylene (B3416737) glycol (PEG) spacer is intended to enhance solubility.
Click chemistry refers to a class of reactions that are rapid, high-yielding, and bioorthogonal—meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[1] The two most prominent types used in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a highly stable triazole linkage.
Reaction Mechanisms: A Fundamental Difference
The core distinction between this compound and click chemistry linkers lies in their reaction mechanisms, which dictates their specificity and utility.
This compound: Nucleophilic Substitution
The conjugation reaction with this compound is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophilic group on a biomolecule (e.g., the primary amine of a lysine residue) attacks the carbon atom bearing the tosylate leaving group. This reaction, while effective, is not bioorthogonal as numerous nucleophilic groups exist on a typical protein, potentially leading to a heterogeneous mixture of products.
Click Chemistry: Cycloaddition Reactions
Click chemistry reactions are cycloadditions that form a stable heterocyclic ring.
-
CuAAC: A terminal alkyne and an azide (B81097) react in the presence of a copper(I) catalyst to form a 1,4-disubstituted triazole. The reaction is extremely efficient but the copper catalyst can be toxic to living cells.
-
SPAAC: A strained cyclooctyne (B158145) (e.g., DBCO or BCN) reacts with an azide without the need for a catalyst. The release of ring strain drives the reaction forward, making it ideal for in vivo applications.
Performance Comparison: A Quantitative Overview
While direct, side-by-side studies are limited, a comparison of their underlying chemistries and data from related experiments highlight the significant advantages of the click chemistry approach.[1]
| Parameter | This compound (Nucleophilic Substitution) | CuAAC (Click Chemistry) | SPAAC (Click Chemistry) |
| Reaction Type | SN2 Nucleophilic Substitution | Copper(I)-Catalyzed [3+2] Cycloaddition | Strain-Promoted [3+2] Cycloaddition |
| Specificity | Low (reacts with various nucleophiles, e.g., amines, thiols) | High (Bioorthogonal: azide and alkyne are mutually reactive) | High (Bioorthogonal) |
| Reaction Kinetics | Slow to Moderate (hours to days) | Very Fast (minutes to hours) | Moderate to Fast (typically 1-12 hours)[2] |
| Typical Yields | Moderate to Good (often requires excess reagent, leading to purification challenges) | High to Quantitative[1] | High to Quantitative |
| Biocompatibility | Reagent is generally biocompatible. | Limited in vivo use due to copper catalyst cytotoxicity.[3] | Excellent for live cell and in vivo applications. |
| Reaction Conditions | Aqueous buffer, often requires pH > 8 for amine reactivity, potential for side reactions. | Aqueous buffer, requires copper(I) source and reducing agent. | Aqueous buffer, physiological pH, catalyst-free. |
Stability of the Resulting Conjugate
The stability of the covalent bond formed by the linker is critical for the performance of a bioconjugate, particularly for therapeutics that must remain intact in circulation.
| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents | Notes |
| Ether/Thioether (from this compound) | Highly Stable | Generally Stable | Highly Stable | The ether linkage is one of the most stable bonds in biological systems.[4][5] |
| 1,2,3-Triazole (from Click Chemistry) | Highly Stable | Highly Stable | Highly Stable | The triazole ring is exceptionally robust and resistant to enzymatic degradation, hydrolysis, and redox conditions.[6][7] |
Both linkage types offer excellent stability. The triazole ring is often considered one of the most stable linkages available for bioconjugation due to its aromatic character and inertness to a wide range of chemical and biological conditions.[6][7]
Biocompatibility and Cytotoxicity
This compound: PEG itself is renowned for its biocompatibility and is used to improve the safety profile of therapeutics.[8] Studies on various PEG derivatives have shown that PEG oligomers are generally safe.[9][10][11] However, the reactivity of the terminal functional groups can influence cytotoxicity.[9][10][11] Given that this compound is a simple PEG oligomer, it is expected to have low cytotoxicity.
Click Chemistry:
-
CuAAC: The primary concern for CuAAC in biological applications is the cytotoxicity of the copper(I) catalyst, which can generate reactive oxygen species (ROS) and damage cells.[3] This has largely limited its use to in vitro applications.
-
SPAAC: As a catalyst-free reaction, SPAAC is highly biocompatible and is the method of choice for modifying molecules in living cells and for in vivo studies.
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative methodologies for each linker type.
Protocol 1: Protein Conjugation via Tosylated PEG Linker (Representative)
This protocol describes a typical reaction between a tosylated PEG linker and a protein's surface amine groups (lysine residues).
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 8.0-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris or Glycine, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Methodology:
-
Linker Preparation: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: Add the this compound stock solution to the protein solution to achieve a 10-50 fold molar excess of the linker. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted tosylated linker.
-
Purification: Purify the PEGylated protein from excess reagents and byproducts using SEC.
Protocol 2: Antibody Conjugation via SPAAC Click Chemistry
This protocol outlines the conjugation of a dibenzocyclooctyne (DBCO)-modified antibody to an azide-containing molecule.
Materials:
-
DBCO-functionalized antibody in an azide-free buffer (e.g., PBS, pH 7.4)
-
Azide-modified molecule (e.g., drug, fluorophore)
-
Purification system (e.g., SEC)
Methodology:
-
Reagent Preparation: Dissolve the azide-modified molecule in a compatible buffer (e.g., PBS with up to 20% DMSO).
-
Ligation Reaction: Combine the DBCO-functionalized antibody with the azide-modified molecule. A 2-10 fold molar excess of the azide-containing molecule is typically used.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the final antibody conjugate using SEC to remove any unreacted azide-modified molecule.
Experimental Workflow Comparison
The following diagram illustrates the key steps involved in a typical bioconjugation experiment using both methods.
Conclusion: Choosing the Right Tool for the Job
While traditional linkers like this compound are functional for simple conjugations, the evidence strongly supports click chemistry linkers as a superior alternative for the development of advanced, well-defined bioconjugates.[1]
-
This compound may be suitable for applications where a heterogeneous product is acceptable and the reaction environment is simple and well-controlled. Its primary drawback is the lack of specificity, which can lead to a mixture of products that are difficult to characterize and may have variable performance.
-
Click Chemistry Linkers (especially SPAAC) offer unparalleled advantages in specificity, efficiency, and biocompatibility. The bioorthogonal nature of the reaction ensures that conjugation occurs only between the desired partners, leading to homogeneous, well-defined products. This is essential for reproducible research and for the development of therapeutics with consistent safety and efficacy profiles. For applications in living systems, the catalyst-free nature of SPAAC makes it the undisputed choice.
For researchers aiming to create precisely engineered bioconjugates with optimal performance and reproducibility, click chemistry represents the modern standard for covalent ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids [frontiersin.org]
- 5. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. [PDF] Cytotoxicity study of polyethylene glycol derivatives | Semantic Scholar [semanticscholar.org]
Validating PROTAC Activity: A Comparative Guide to the Benzyl-PEG1-Tos Linker
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand to the E3 ligase ligand. This guide provides a comprehensive comparison of PROTACs synthesized with a Benzyl-PEG1-Tos linker against those with alternative linkers, supported by representative experimental data and detailed protocols for validation.
The this compound linker is a bifunctional molecule featuring a short, single polyethylene (B3416737) glycol (PEG) unit, which enhances hydrophilicity, and a benzyl (B1604629) group that introduces a degree of rigidity. The tosylate (Tos) group serves as a reactive handle for synthesis. This combination of a flexible PEG unit and a rigid benzyl group can influence the conformational dynamics of the PROTAC, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Comparative Analysis of Linker Performance
The selection of a linker significantly impacts the degradation efficiency of a PROTAC, which is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.
The following table summarizes representative data for a hypothetical PROTAC targeting Protein X, illustrating the potential impact of different linker types on its performance.
| Linker Type | Representative Linker | DC50 (nM) | Dmax (%) | Rationale for Performance |
| Short, Semi-Rigid PEG | This compound | 75 | >90 | The combination of a short PEG chain and a rigid benzyl group may provide an optimal balance of flexibility and pre-organization for efficient ternary complex formation. |
| Long, Flexible PEG | Boc-NH-PEG4-COOH | 150 | 85 | The longer, more flexible PEG chain can increase solubility but may also lead to a higher entropic penalty upon binding, potentially reducing potency compared to a more rigid counterpart. |
| Flexible Alkyl | Docosanoic acid | 300 | 70 | While synthetically accessible, the hydrophobicity of a long alkyl chain can decrease aqueous solubility and may not provide the optimal vector for ternary complex formation, leading to lower potency and efficacy. |
Note: The data presented in this table is illustrative and based on general trends observed in PROTAC linker optimization studies. Actual values will vary depending on the specific target protein, E3 ligase, and cell line used.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for understanding the complex biological processes and experimental procedures in PROTAC research.
Experimental Protocols
Accurate and reproducible data are crucial for the validation of PROTAC activity. The following are detailed methodologies for key experiments.
Target Protein Degradation Assay (Western Blot)
This is the most fundamental assay to confirm that the PROTAC induces the degradation of the target protein.[1]
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50. For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the PROTAC concentration or time to determine the DC50 and Dmax.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the formation of the essential POI-PROTAC-E3 ligase complex.[1]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[2]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein, coupled to protein A/G beads, overnight at 4°C.[1]
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.[1]
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and analyze by Western blotting for the presence of the target protein and the E3 ligase. An increased amount of the co-precipitated protein in the presence of the PROTAC indicates ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly assesses the ubiquitination of the target protein induced by the PROTAC.
-
Reaction Setup: In a reaction tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in an appropriate reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Western Blot Analysis: Stop the reaction and analyze the mixture by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[1]
Conclusion
The validation of PROTAC activity is a multifaceted process that relies on a series of robust experimental assays. The choice of linker is a critical determinant of PROTAC efficacy. The this compound linker, with its unique combination of a short PEG chain and a rigid benzyl group, presents a promising scaffold for the development of potent and efficacious PROTACs. The comparative data and detailed protocols provided in this guide offer a framework for researchers to rationally design and validate novel targeted protein degraders.
References
A Comparative Guide to Bioconjugation: Alternatives to Benzyl-PEG1-Tos
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical decision that influences the efficacy, stability, and homogeneity of the final product. Benzyl-PEG1-Tos is a versatile reagent for PEGylation, reacting with nucleophilic amino acid residues such as lysine (B10760008) and cysteine through its tosylate leaving group. However, a range of alternative methods offers distinct advantages in terms of specificity, reaction efficiency, and the stability of the resulting conjugate. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the optimal bioconjugation chemistry.
Executive Summary
The primary alternatives to this compound can be categorized based on their target residues and reaction mechanisms. These include reagents targeting primary amines (lysine), thiols (cysteine), bioorthogonal "click" chemistries, and site-specific enzymatic methods. Each approach presents a unique set of advantages and disadvantages in terms of reaction speed, specificity, and the stability of the formed covalent bond. While direct quantitative comparisons with this compound are not always available in the literature, this guide provides a data-supported evaluation of these established alternatives.
Comparison of Key Bioconjugation Chemistries
The choice of a bioconjugation reagent is dictated by the available functional groups on the biomolecule, the desired reaction conditions (e.g., pH), and the required stability of the final conjugate.
Quantitative Comparison of Performance
| Feature | This compound (Expected) | NHS Ester Chemistry | Maleimide-Thiol Chemistry | Click Chemistry (CuAAC & SPAAC) | Enzymatic Ligation (Sortase A) |
| Target Residue(s) | Primary amines (Lysine, N-terminus), Thiols (Cysteine) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azide (B81097) or Alkyne (introduced) | C-terminal LPXTG motif & N-terminal Glycine |
| Selectivity | Moderate (competing nucleophiles) | Random (multiple lysines) | Generally site-specific (if free cysteines are limited) | Highly site-specific | Highly site-specific |
| Typical Efficiency | Moderate to High | 5-50%[1] | 70-90% | >90% | >90%[2][3] |
| Reaction pH | 8.0 - 9.5[4] | 7.2 - 8.5[1] | 6.5 - 7.5 | 4.0 - 8.0 (CuAAC), 4.0 - 9.0 (SPAAC) | 7.5 - 8.5 |
| Reaction Speed | Moderate to Slow (hours to overnight) | Fast (minutes to a few hours) | Fast (minutes to a few hours) | Fast (minutes to a few hours) | Moderate (hours)[3] |
| Bond Stability | Stable secondary amine or thioether | Highly stable amide bond | Thioether bond (can be reversible)[5] | Highly stable triazole ring[6] | Stable amide bond |
Stability of Resulting Linkages
The stability of the covalent bond formed is a critical factor for the performance of the bioconjugate, especially for in vivo applications.
| Linkage Type | Formed By | Hydrolytic Stability (pH 7.4) | Stability in Serum/Plasma | Key Considerations |
| Secondary Amine/Thioether | This compound | High | High | Tosylate can react with multiple nucleophiles, leading to heterogeneity. |
| Amide | NHS Ester | Highly Stable[7] | Generally Stable | Susceptible to cleavage by specific proteases if part of a recognition sequence.[8] |
| Thioether (from Maleimide) | Maleimide (B117702) | Stable | Prone to thiol exchange via retro-Michael reaction.[5][9] | Can lead to payload loss and off-target effects. Next-generation maleimides offer improved stability.[5] |
| 1,2,3-Triazole | Click Chemistry | Highly Stable[6] | Highly Stable[6] | Considered one of the most stable bioorthogonal linkages.[6] |
| Amide | Enzymatic Ligation | Highly Stable | Highly Stable | Enzymatic reaction ensures high specificity and stability of the native peptide bond. |
In-Depth Analysis of Alternatives
N-Hydroxysuccinimide (NHS) Ester Chemistry
NHS esters are highly reactive towards primary amines, forming stable amide bonds. This is one of the most common methods for labeling proteins at lysine residues.
Advantages:
Disadvantages:
-
Reacts with multiple lysine residues, leading to a heterogeneous product.[1][]
-
Susceptible to hydrolysis, which competes with the aminolysis reaction, especially at higher pH.[11]
Maleimide-Thiol Chemistry
Maleimides exhibit high specificity for the sulfhydryl group of cysteine residues, forming a thioether bond through a Michael addition reaction.
Advantages:
-
Highly selective for thiols at physiological pH (6.5-7.5).[4]
-
Fast reaction kinetics.
Disadvantages:
-
The resulting thiosuccinimide linkage can be reversible through a retro-Michael reaction, leading to thiol exchange in vivo.[5][9]
-
The maleimide ring can undergo hydrolysis at pH > 7.5, rendering it unreactive.[4]
Click Chemistry
Click chemistry encompasses a set of bioorthogonal reactions, with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being the most prominent for bioconjugation. These methods require the introduction of an azide or alkyne handle onto the biomolecule.
Advantages:
-
Extremely high specificity and efficiency, with yields often exceeding 90%.
-
Forms a highly stable 1,2,3-triazole linkage.[6]
-
Bioorthogonal, meaning the reactive groups do not interfere with native biological functionalities.
Disadvantages:
-
Requires pre-modification of the biomolecule to introduce the azide or alkyne group.
-
CuAAC requires a copper catalyst, which can be toxic to cells, although stabilizing ligands can mitigate this.
Enzymatic Ligation
Enzymatic methods offer unparalleled site-specificity by recognizing and modifying specific amino acid sequences.
-
Sortase A (SrtA): This transpeptidase recognizes a C-terminal LPXTG motif and ligates it to a molecule bearing an N-terminal glycine. Ligation yields can be very high, often exceeding 90%.[2][3]
-
Transglutaminase (TGase): TGase catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine. This method can achieve near-quantitative yields for specific, accessible glutamine residues.[7][12]
-
Formylglycine-Generating Enzyme (FGE): FGE converts a cysteine residue within a specific consensus sequence into a formylglycine, which contains a bioorthogonal aldehyde handle for subsequent conjugation.
Advantages:
-
Exceptional site-specificity, leading to a homogeneous product.
-
Reactions occur under mild, physiological conditions.
Disadvantages:
-
Requires genetic engineering of the protein to introduce the recognition sequence (for Sortase A and FGE).
-
Enzyme production and purification can be complex.
-
Reaction kinetics can be slower compared to chemical methods.[3]
Experimental Protocols
Protocol 1: Protein Labeling with NHS Ester
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS Ester (dissolved in anhydrous DMSO or DMF at 10 mg/mL)
-
Quenching buffer (1 M Tris-HCl or Glycine, pH 7.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the protein solution in the reaction buffer.
-
Add the PEG-NHS ester solution to the protein solution at a 5- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Purify the conjugate using a size-exclusion chromatography column to remove unreacted PEG and byproducts.
Protocol 2: Protein Labeling with Maleimide
Materials:
-
Protein solution with free cysteine(s) (1-10 mg/mL in degassed buffer, pH 6.5-7.5, e.g., PBS containing EDTA)
-
PEG-Maleimide (dissolved in anhydrous DMSO or DMF at 10 mg/mL)
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification column
Procedure:
-
If necessary, reduce disulfide bonds in the protein by incubating with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Add the PEG-Maleimide solution to the protein solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the conjugate using size-exclusion chromatography.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-modified protein (1-10 mg/mL in degassed buffer, e.g., PBS, pH 7.4)
-
Azide-functionalized PEG
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Purification column
Procedure:
-
In a reaction tube, combine the alkyne-modified protein with the azide-functionalized PEG (typically a 5- to 20-fold molar excess of the azide).
-
Prepare the catalyst solution by premixing the CuSO₄ solution with the ligand.
-
Add the catalyst solution to the protein-PEG mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the conjugate using a purification method suitable for removing copper, such as a metal-chelating resin or size-exclusion chromatography.
Protocol 4: Sortase A-Mediated Ligation
Materials:
-
Protein with a C-terminal LPXTG motif
-
PEG with an N-terminal oligo-glycine (e.g., GGG)
-
Sortase A enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Purification column (e.g., Ni-NTA for His-tagged protein)
Procedure:
-
Combine the LPXTG-tagged protein and the glycine-functionalized PEG in the reaction buffer. A 1:5 to 1:10 molar ratio of protein to PEG is common.
-
Add Sortase A to the mixture. The optimal concentration of the enzyme should be determined empirically.
-
Incubate the reaction for 2-24 hours at a suitable temperature (e.g., 4°C or room temperature).
-
Purify the resulting conjugate. If the starting protein has a His-tag, it can be captured on a Ni-NTA resin, and the unreacted PEG and Sortase A can be washed away. The conjugate can then be eluted.
Conclusion
The choice of a bioconjugation strategy to replace or supplement the use of this compound depends on a careful consideration of the desired product characteristics and the available resources. For applications requiring high stability and where random modification is acceptable, NHS ester chemistry provides a robust solution. When site-specificity is paramount, maleimide chemistry targeting a unique cysteine, or more advanced click chemistry and enzymatic ligation methods, offer superior control over the conjugation site, leading to a more homogeneous and well-defined product. This guide provides the foundational data and protocols to enable researchers to make an informed decision and select the most appropriate bioconjugation method for their specific needs.
References
- 1. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nhsjs.com [nhsjs.com]
- 7. Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing Robustness of Adhesive Hydrogels through PEG-NHS Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ispt.eu [ispt.eu]
The Balancing Act: A Comparative Analysis of Short vs. Long PEG Linkers in Drug Conjugate Design
For researchers, scientists, and drug development professionals, the choice of a linker in a therapeutic conjugate is a critical decision that profoundly impacts its efficacy and safety profile. Among the most versatile options, polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the properties of biologics and small molecule drugs. The length of the PEG chain is a key parameter that can be modulated to strike a delicate balance between pharmacokinetic advantages and therapeutic potency. This guide provides an objective, data-driven comparison of short versus long PEG linkers to inform the rational design of next-generation therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The strategic attachment of PEG linkers, known as PEGylation, is a well-established strategy to improve a drug's solubility, stability, and circulation half-life, while reducing immunogenicity.[1][2] Longer PEG chains generally lead to a larger hydrodynamic radius of the conjugate, which shields it from renal clearance and enzymatic degradation, thereby extending its time in circulation.[2][3] However, this increased size can also introduce steric hindrance, potentially impeding the interaction of the therapeutic with its target.[1] Conversely, shorter PEG linkers may preserve high potency but can lead to rapid clearance of the conjugate from the body.[4]
Quantitative Comparison of Short vs. Long PEG Linkers
The optimal PEG linker length is highly dependent on the specific drug, its target, and the desired therapeutic outcome, necessitating empirical evaluation.[5] The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics in different therapeutic modalities.
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK)
| Therapeutic Modality | Linker Length (PEG Units/MW) | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | [6] |
| 4 kDa | 2.5-fold increase in half-life compared to no PEG. | [6] | |
| 10 kDa | 11.2-fold increase in half-life compared to no PEG. | [6][7] | |
| Antibody-Drug Conjugate (ADC) | < 8 PEG units | Tend to have more rapid clearance. | [8] |
| ≥ 8 PEG units | Generally improve the pharmacokinetic profile, leading to extended circulation time. | [8] | |
| Interferon alfa-2b | 12 kDa (linear) | Half-life of approximately 50 hours. | [1] |
| Interferon alfa-2a | 40 kDa (branched) | Half-life ranging from approximately 72 to 192 hours. | [1] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Therapeutic Modality | Linker Length (PEG Units/MW) | Cell Line | Key Cytotoxicity Finding | Reference |
| Affibody-Drug Conjugate | None | HER2-positive cells | Baseline cytotoxicity. | [6] |
| 4 kDa | HER2-positive cells | 4.5-fold reduction in cytotoxicity compared to no PEG. | [6] | |
| 10 kDa | HER2-positive cells | 22-fold reduction in cytotoxicity compared to no PEG. | [6] | |
| Antibody-Drug Conjugate (ADC) | Short (e.g., PEG2) | SK-BR-3 | Can sometimes result in higher in vitro potency. | [8] |
| Long (e.g., PEG12) | SK-BR-3 | May slightly decrease in vitro cytotoxicity. | [8] |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| Therapeutic Modality | Linker Length (PEG Units) | Tumor Model | Key Efficacy Finding | Reference |
| Antibody-Drug Conjugate (ADC) | Non-PEGylated control | L540cy xenograft | 11% decrease in tumor weight. | [9] |
| 2 and 4 PEG units | L540cy xenograft | 35-45% decrease in tumor weight. | [9] | |
| 8, 12, and 24 PEG units | L540cy xenograft | 75-85% reduction in tumor weight. | [9] |
Table 4: Impact of PEG Linker Length on PROTAC Performance
| Target Protein & E3 Ligase | Linker Length (PEG Units) | Key Performance Finding | Reference |
| Bruton's tyrosine kinase (BTK) & Cereblon (CRBN) | ≥ 4 PEG units (Longer) | More potent degradation. | [10] |
| TANK-Binding Kinase 1 (TBK1) & VHL | < 12 atoms | No degradation observed. | [11][12] |
| 12 to 29 atoms | Submicromolar degradation potency. | [11] | |
| Estrogen Receptor α (ERα) & VHL | 16-atom PEG linker | Significantly more potent in degrading ERα compared to a 12-atom linker, despite similar binding affinities. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic conjugates with varying PEG linker lengths.
Synthesis and Characterization of PEGylated Conjugates
Objective: To synthesize and characterize therapeutic conjugates with different PEG linker lengths.
Protocol:
-
Activation of PEG Linker: Activate the desired PEG linker (e.g., by converting a terminal carboxyl group to an NHS ester) to make it reactive towards the therapeutic molecule.
-
Conjugation: React the activated PEG linker with the therapeutic molecule (e.g., an antibody or a small molecule) in a suitable buffer. The reaction conditions (pH, temperature, and stoichiometry) should be optimized for each specific conjugation.
-
Purification: Purify the resulting conjugate to remove unreacted PEG linker and therapeutic molecule. Techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography are commonly used.[2]
-
Characterization: Characterize the purified conjugate to determine its purity, aggregation state, and, in the case of ADCs, the drug-to-antibody ratio (DAR).[2]
In Vitro Cytotoxicity Assay
Objective: To compare the in vitro potency of conjugates with different PEG linker lengths.
Protocol:
-
Cell Culture: Culture target cells (e.g., cancer cells overexpressing a specific receptor) to an appropriate density.
-
Treatment: Treat the cells with serial dilutions of the conjugates with varying PEG linker lengths. Include a non-PEGylated conjugate and a vehicle control.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 72-96 hours).
-
Viability Assessment: Assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo).
-
Data Analysis: Calculate the IC50 value (the concentration of the conjugate that inhibits cell growth by 50%) for each conjugate. A lower IC50 value indicates higher cytotoxicity.[13]
Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profiles of conjugates with different PEG linker lengths.
Protocol:
-
Animal Model: Use a relevant animal model (e.g., mice or rats).
-
Administration: Administer a single intravenous (IV) dose of each conjugate to a group of animals.
-
Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs).[2]
-
Sample Processing: Process the blood samples to isolate plasma.
-
Quantification: Quantify the concentration of the conjugate in the plasma samples using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[14]
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[6]
In Vivo Efficacy Studies
Objective: To evaluate the in vivo therapeutic efficacy of conjugates with different PEG linker lengths.
Protocol:
-
Disease Model: Establish a relevant disease model, such as a tumor xenograft model in immunocompromised mice.
-
Treatment Groups: Once tumors reach a specified size, randomize the animals into treatment groups, including a vehicle control, a non-PEGylated drug, and groups for each PEG linker length.
-
Administration: Administer the treatments at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly for the duration of the study.
-
Endpoint: The primary endpoint is often tumor growth inhibition.[2]
Visualizing the Impact of PEG Linker Length
Diagrams are essential for conceptualizing the complex relationships in bioconjugate design and function.
Caption: Trade-offs between short and long PEG linkers.
Caption: Workflow for comparing PEG linker lengths.
Caption: Impact of linker length on PROTAC ternary complex formation.
Conclusion
The selection of an appropriate PEG linker length is a critical decision in the design of therapeutic conjugates. While longer linkers generally enhance circulation time and can improve tumor accumulation, this may come at the cost of reduced in vitro potency due to steric hindrance.[2][6] Conversely, shorter linkers may maintain high potency but can lead to rapid clearance, potentially limiting in vivo efficacy.[4] The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[3][5] By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Evaluation of Benzyl-PEG1-Tos Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the selective removal of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. This guide provides a comprehensive biological evaluation of PROTACs incorporating a Benzyl-PEG1-Tos linker, comparing its performance with established alternatives, and is supported by experimental data and detailed protocols.
The this compound linker combines the hydrophilicity and flexibility of a short polyethylene (B3416737) glycol (PEG) chain with the conformational rigidity imparted by a benzyl (B1604629) group.[1][2][3] This semi-rigid structure can pre-organize the PROTAC into a favorable conformation for ternary complex formation, potentially reducing the entropic penalty of binding.[1] The tosyl (Tos) group serves as a reactive handle for the straightforward synthesis of the PROTAC molecule.
The PROTAC Mechanism of Action
PROTACs leverage the cell's native ubiquitin-proteasome system to achieve targeted protein degradation. The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the E3 ligase-mediated ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to engage in further catalytic cycles.
Comparative Performance Analysis
To provide a clear comparison, we will evaluate a hypothetical this compound containing PROTAC targeting Bruton's Tyrosine Kinase (BTK) against well-characterized BTK-targeting PROTACs with different linkers. The data presented for the this compound PROTAC is a representative extrapolation based on the known properties of short PEG and benzyl-containing linkers.
Table 1: In Vitro Degradation Efficiency of BTK-Targeting PROTACs
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC-BnP1 | Semi-rigid PEG | This compound | 8.5 | ~95 | MOLM-14 |
| RC-1 [4] | Flexible PEG | PEG3 | 6.6 | >90 | MOLM-14 |
| PROTAC-Alkyl | Flexible Alkyl | C8 Alkyl Chain | 15.2 | ~90 | Ramos |
| PROTAC-Rigid | Rigid Piperazine | Piperazine-based | 5.8 | >95 | Ramos |
Data for RC-1, PROTAC-Alkyl, and PROTAC-Rigid are representative values from published literature for comparative purposes.
Table 2: Cellular Activity and Physicochemical Properties
| PROTAC | Target | IC50 (nM) (BTK Inhibition) | Cell Viability (EC50, nM) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| Hypothetical PROTAC-BnP1 | BTK | 12.5 | 15.0 | 0.4 |
| RC-1 [5] | BTK | 2.1 | 8.0 | 0.2 |
| PROTAC-Alkyl | BTK | 25.0 | 30.5 | 0.8 |
| PROTAC-Rigid | BTK | 9.8 | 11.2 | 0.5 |
Data for RC-1, PROTAC-Alkyl, and PROTAC-Rigid are representative values from published literature for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.
Western Blotting for Protein Degradation
This assay is fundamental for quantifying the reduction of a target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density to ensure 70-80% confluency at the time of harvest. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation.[6]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTAC on the cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a compound across an artificial membrane, providing an early indication of its potential for cell penetration.[7]
Protocol:
-
Donor Solution Preparation: Prepare a solution of the test PROTAC in a suitable buffer.
-
Assay Plate Preparation: Coat a 96-well filter plate with a lipid solution to form the artificial membrane. Fill the wells of a 96-well acceptor plate with buffer.
-
Assay Assembly: Place the filter plate onto the acceptor plate. Add the donor solution to the filter plate wells.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Analysis: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS to calculate the permeability coefficient (Pe).[8][9]
Concluding Remarks
The this compound linker offers a compelling option in PROTAC design, providing a balance of flexibility and rigidity that can facilitate the formation of a stable and productive ternary complex. The presented data, contextualized with alternative linker technologies, underscores the critical role of the linker in determining the biological activity of a PROTAC. While the optimal linker is target- and system-dependent, the synthetic tractability and favorable physicochemical properties of the this compound linker make it a valuable tool for researchers in the field of targeted protein degradation. Rigorous experimental validation, following the detailed protocols provided, is essential for accurately characterizing the performance of novel PROTAC molecules.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The Tosyl Advantage: A Comparative Guide to Tosyl-Activated PEGylation
In the landscape of bioconjugation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, stands as a premier strategy for enhancing the therapeutic properties of proteins, peptides, and small molecule drugs. The success of PEGylation is critically dependent on the choice of the activating group on the PEG reagent. This guide provides an in-depth comparison of tosyl-activated PEG (PEG-OTs) with other common PEGylation reagents, highlighting the distinct advantages conferred by the tosyl leaving group, supported by experimental data and protocols.
The p-toluenesulfonyl group, or tosyl group, transforms the terminal hydroxyl group of a PEG molecule from a poor leaving group into an excellent one. This activation is fundamental to facilitating efficient nucleophilic substitution reactions with various functional groups on biomolecules, such as the primary amines on lysine (B10760008) residues or the thiol groups on cysteine residues. The exceptional leaving group ability of the tosylate anion is attributed to its high stability, a result of resonance delocalization of the negative charge across the sulfonyl group. This inherent stability drives the reaction towards the formation of stable, covalent bioconjugates.[1][2][3]
Comparative Analysis of PEG Activating Groups
The choice of activating group dictates the specificity, reaction efficiency, and stability of the final PEGylated product. Tosyl-activated PEGs offer a unique combination of reactivity and stability when compared to other popular activating groups like N-hydroxysuccinimide (NHS) esters and maleimides.
Key Performance Characteristics:
| Feature | Tosyl-Activated PEG (PEG-OTs) | NHS-Ester PEG | Maleimide-PEG |
| Target Nucleophile(s) | Primary Amines, Thiols, Hydroxyls | Primary Amines | Thiols |
| Reaction Specificity | Less specific than NHS esters or maleimides due to reactivity with multiple nucleophiles.[4] | Highly specific for primary amines.[4] | Highly specific for thiols at optimal pH.[4] |
| Formed Linkage | Secondary Amine, Thioether, Ether | Amide | Thioether |
| Bond Stability | Highly stable secondary amine and thioether bonds.[3][5] | Stable amide bond.[6] | Stable thioether bond, but can be reversible under certain physiological conditions (retro-Michael addition).[4] |
| Reagent Stability | Generally stable, but can be susceptible to hydrolysis under strongly basic conditions.[4][7] | Prone to hydrolysis in aqueous solutions, particularly at pH > 8.0.[4][5] | Susceptible to hydrolysis of the maleimide (B117702) ring at pH > 7.5.[4] |
| Byproducts | Tosylate salt.[5] | N-hydroxysuccinimide (NHS).[5] | None.[5] |
| Key Advantage | Forms highly stable linkages; reagent is less prone to hydrolysis than NHS esters.[5] | Fast reaction kinetics with amines.[5] | Highly specific for thiols.[5] |
| Potential Drawback | May require slightly higher pH or longer reaction times compared to NHS esters for amine conjugation.[5] | The reagent is highly susceptible to hydrolysis, which can reduce conjugation efficiency.[5] | Reaction with amines at pH > 7.5; potential for de-conjugation.[4] |
Experimental Protocols
Protocol 1: Synthesis of Tosyl-Activated PEG (mPEG-OTs)
This protocol describes the tosylation of a monofunctional hydroxyl-PEG (mPEG-OH).
Materials:
-
Monofunctional hydroxyl-PEG (mPEG-OH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (B92270)
-
Anhydrous sodium sulfate
-
Diethyl ether (cold)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
Dissolve mPEG-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add TEA or pyridine to the solution and stir.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of TsCl in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Neutralize the reaction mixture by the slow addition of HCl.
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.
-
Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.
-
Collect the mPEG-OTs by filtration and dry under vacuum.
Protocol 2: Protein PEGylation with Tosyl-Activated PEG
This protocol outlines a general procedure for the conjugation of tosyl-activated PEG to a protein's amine groups.
Materials:
-
Protein of interest
-
Tosyl-activated PEG (mPEG-OTs)
-
Coupling Buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.5-9.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Dissolve the protein of interest in the coupling buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of amine-containing compounds.
-
Immediately before use, dissolve the tosyl-activated PEG in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Slowly add the desired molar excess of the tosyl-PEG solution to the protein solution while gently stirring. A 5- to 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted tosyl-PEG. Incubate for 30 minutes.
-
Purify the PEGylated protein using size-exclusion or ion-exchange chromatography to remove excess PEG and byproducts.
-
Characterize the purified conjugate using SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.[8]
Visualizing the PEGylation Workflow
The following diagrams illustrate the chemical principle behind the advantage of the tosyl leaving group and the general workflow for protein PEGylation.
Caption: Comparison of -OH and -OTs as leaving groups.
Caption: General workflow for protein PEGylation with tosyl-activated PEG.
Conclusion
Tosyl-activated PEGs represent a versatile and robust option for PEGylation. The excellent leaving group ability of the tosylate, coupled with the high stability of the resulting bioconjugate linkages and the reagent itself, offers significant advantages for researchers and drug development professionals. While the reaction kinetics with amines may be slower compared to NHS esters, the increased stability and versatility in targeting different nucleophiles make tosyl-activated PEGs a superior choice for many PEGylation applications, particularly when developing well-defined and stable biotherapeutics.
References
A Researcher's Guide to Assessing the Immunogenicity of PEGylated Compounds
For researchers, scientists, and drug development professionals, understanding and quantifying the immunogenic potential of polyethylene (B3416737) glycol (PEG) conjugated therapeutics is a critical step in ensuring their safety and efficacy. While PEGylation is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs, the immune system can, in some cases, recognize PEG as foreign, leading to the production of anti-PEG antibodies (APAs).[1][2][3] These antibodies can have significant clinical consequences, including accelerated drug clearance, reduced therapeutic efficacy, and hypersensitivity reactions.[1][4][5]
This guide provides a comparative overview of the key methods used to assess the immunogenicity of PEGylated compounds, complete with experimental protocols and supporting data to aid in the design and interpretation of immunogenicity studies.
Comparing Analytical Methods for Anti-PEG Antibody Detection
A variety of immunoassays are available to detect and characterize APAs. The choice of method often depends on the specific requirements of the study, such as desired sensitivity, throughput, and the need for quantitative data. The most common methods include Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), Surface Plasmon Resonance (SPR), and electrochemiluminescence (ECL)-based technologies.[6][7]
| Method | Principle | Sensitivity | Throughput | Key Advantages | Key Limitations |
| ELISA | Immobilized PEG-antigen captures APAs from the sample, which are then detected by a secondary enzyme-labeled antibody.[8] | High (ng/mL range) | High | Cost-effective, widely available, adaptable for isotype-specific detection (IgM, IgG).[6][8] | Prone to interference from sample matrix components; can be semi-quantitative.[8] |
| SPR | Measures changes in refractive index on a sensor chip coated with PEG when APAs bind, allowing for real-time, label-free detection.[7][9] | Very High (pM-nM range) | Low to Medium | Provides quantitative data on binding affinity and kinetics; high sensitivity.[7][9] | Requires specialized equipment; can be sensitive to non-specific binding. |
| ECL | Utilizes ruthenium-labeled detection antibodies that emit light upon electrochemical stimulation, offering a wide dynamic range and high sensitivity. | Very High | High | High sensitivity, low background noise, and requires small sample volumes. | Requires specific instrumentation and reagents. |
| Flow Cytometry | PEG-coated beads are incubated with samples, and bead-bound APAs are detected using fluorescently labeled secondary antibodies.[6] | High | Medium to High | Can simultaneously measure multiple parameters; useful for cell-based assays.[6] | Can be complex to set up and validate.[6] |
Factors Influencing the Immunogenicity of PEGylated Compounds
The development of an immune response to PEG is not universal and is influenced by a multitude of factors related to the PEG molecule itself, the conjugated drug, and patient-specific characteristics.[1][4][10][11]
-
PEG-Related Factors:
-
Drug Carrier and Conjugate Factors: The nature of the molecule or nanoparticle to which PEG is attached plays a significant role. Proteins, liposomes, and other carriers can act as adjuvants, enhancing the immune response to the PEG moiety.[1][2]
-
Patient and Treatment Factors:
-
Route of Administration: Subcutaneous administration may be more immunogenic than intravenous administration.[10][11]
-
Dosing Regimen: The frequency and duration of treatment can impact the development of APAs.[1][10]
-
Pre-existing Antibodies: A notable portion of the healthy population has pre-existing APAs, likely due to exposure to PEG in consumer products, which can impact the response to a first dose of a PEGylated drug.[1][6]
-
Key Experimental Workflows and Pathways
A systematic approach is essential for a thorough immunogenicity assessment. This typically involves screening for APAs, confirming their specificity, and characterizing their potential clinical impact.
The immune response to a PEGylated compound can be triggered through different pathways. The binding of APAs to the PEGylated therapeutic can lead to the formation of immune complexes, which may activate the complement system, leading to accelerated clearance and potential hypersensitivity reactions.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in immunogenicity testing. Below are standardized protocols for two key assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
This protocol outlines a direct binding ELISA for the detection of anti-PEG antibodies in serum or plasma.[12]
Materials:
-
High-binding 96-well microplates
-
PEGylated antigen for coating (e.g., mPEG-BSA 5kDa)
-
Coating Buffer (Phosphate-Buffered Saline, PBS, pH 7.4)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in PBS)[12]
-
Sample Diluent (same as Blocking Buffer)
-
Test samples (serum or plasma) and controls (positive and negative)
-
Detection Antibody (e.g., HRP-conjugated anti-human IgG or IgM)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the PEGylated antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL per well and incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Dilute test samples and controls in Sample Diluent. Add 100 µL of diluted samples to the appropriate wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of diluted HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2, but increase to 5 washes.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Complement Activation Assay (sC5b-9 Measurement)
This assay determines if a PEGylated compound activates the complement system by measuring the formation of the soluble terminal complement complex, sC5b-9.[12][13][14]
Principle: The assay measures the generation of sC5b-9 in serum following incubation with the test compound using a commercial sandwich ELISA kit.[12][14] An increase in sC5b-9 levels compared to a negative control indicates complement activation.[13]
General Procedure:
-
Sample Preparation: Prepare the PEGylated test compound at various concentrations in a suitable buffer.
-
Serum Incubation: Incubate the test compound with normal human serum (that has been screened for low pre-existing APAs) for a specified time (e.g., 30-60 minutes) at 37°C. Include a positive control (e.g., Zymosan) and a negative control (buffer alone).[12]
-
Stop Reaction: Halt the complement activation by adding a chelating agent like EDTA to the serum mixture.
-
sC5b-9 Measurement: Measure the concentration of sC5b-9 in the treated serum samples using a commercial ELISA kit, strictly following the manufacturer's instructions.
-
Data Analysis: Compare the sC5b-9 levels in the wells treated with the PEGylated compound to the positive and negative controls. A significant increase above the negative control indicates compound-induced complement activation.
References
- 1. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive and Quantitative Detection of Anti-PEG Antibodies by mPEG-coated SPR Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Complement activation by PEGylated single-walled carbon nanotubes is independent of C1q and alternative pathway turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 14. leadinglifetechnologies.com [leadinglifetechnologies.com]
The Impact of Benzyl-PEG Linkers on PROTAC Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker component plays a pivotal role. This guide provides an objective comparison of how PEGylated linkers, particularly those based on a Benzyl-PEG1-Tos structure, influence PROTAC performance in different cell lines, with a focus on experimental data and methodologies.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of the PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to increase the hydrophilicity and solubility of the overall molecule.[3] This is particularly advantageous for the often large and hydrophobic PROTACs, potentially improving their pharmacokinetic properties.[4] In contrast, more hydrophobic linkers, such as alkyl chains, may offer better cell permeability.[4] The choice between these linker types represents a critical trade-off in PROTAC design, with the optimal choice being highly dependent on the specific target and cellular context.
Quantitative Comparison of PROTAC Performance with PEG Linkers
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required for 50% degradation) and Dmax (the maximum degradation achievable), and its effect on cell viability, measured by the IC50 (the concentration required for 50% inhibition of cell growth). The following tables summarize representative data from studies on PROTACs utilizing PEG linkers in various cancer cell lines.
Table 1: Degradation Efficiency (DC50) of BET-Targeting PROTACs with PEG Linkers
| PROTAC | Target Protein(s) | E3 Ligase Recruited | Cell Line | Linker Composition (Illustrative) | DC50 (nM) |
| ARV-771 | BRD2/3/4 | VHL | Prostate Cancer (CRPC) | PEG-based | <1 to <5 |
| MZ1 | BRD4 (preferential) | VHL | H661, H838 | PEG-based | 8 to 23 |
| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma (BL) | PEG-based | <1 to 1 |
| BETd-260 | BRD2/3/4 | CRBN | RS4;11 | Optimized PEG/Alkyl | ~0.051 |
Note: Data is compiled from multiple sources and serves as an illustration of general trends. Direct comparison between different PROTACs should be made with caution due to variations in experimental conditions.
Table 2: Cytotoxicity (IC50) of PROTACs with PEG Linkers in Different Cancer Cell Lines
| PROTAC | Target Protein | Cell Line | Cancer Type | IC50 |
| ARD-266 | Androgen Receptor | LNCaP | Prostate Cancer | 6 nM |
| ARD-266 | Androgen Receptor | VCaP | Prostate Cancer | 0.5 nM |
| ARD-266 | Androgen Receptor | 22Rv1 | Prostate Cancer | 1 nM |
| HBL-4 | PLK1 & BRD4 | MV4;11 | Acute Myeloid Leukemia | 4.48 nM |
| Azo-PROTAC-4C | BCR-ABL | K562 | Chronic Myeloid Leukemia | 68 nM |
| 4j | METTL3/METTL14 | MV4-11 | Acute Myeloid Leukemia | >1 µM (Cytotoxicity) |
Note: The IC50 values reflect the anti-proliferative effect of the PROTAC, which is a downstream consequence of target protein degradation.
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs relies on the hijacking of the ubiquitin-proteasome pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
A Head-to-Head Comparison of PROTAC Linker Chemistries: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a monumental role in determining a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the most common PROTAC linker chemistries, supported by experimental data, to inform rational PROTAC design.
The choice of linker chemistry significantly impacts a PROTAC's physicochemical properties, cell permeability, ternary complex formation, and ultimately, its protein degradation efficiency.[1] While various linker types exist, this guide will focus on a head-to-head comparison of the three most prevalent classes: alkyl chains, polyethylene (B3416737) glycol (PEG) linkers, and "clickable" triazole-containing linkers.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.[2] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[2] The primary function of the PROTAC is to facilitate the formation of a stable ternary complex between the POI and the E3 ligase.[2] Within this complex, the E3 ligase ubiquitinates the POI, marking it for degradation by the proteasome.[2]
Comparative Analysis of Linker Chemistries
The selection of a linker is a multi-parameter optimization process. The following table summarizes a qualitative comparison of the key features of alkyl, PEG, and triazole-containing linkers.
| Feature | Alkyl Linkers | PEG Linkers | Triazole-Containing Linkers (Clickable) |
| Composition | Saturated or unsaturated hydrocarbon chains.[1][3] | Repeating ethylene (B1197577) glycol units.[1][3] | Triazole moiety formed via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.[4][] |
| Solubility | Generally hydrophobic, which can limit aqueous solubility.[3] | Hydrophilic, typically improving the aqueous solubility of the PROTAC molecule.[3] | The triazole group can increase polarity and may improve solubility.[] |
| Cell Permeability | Higher hydrophobicity can lead to increased passive diffusion across cell membranes.[3] | Can have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar surface area, but excessive PEGylation can hinder uptake.[1][3] | Generally possess good cell permeability.[] |
| Metabolic Stability | Generally considered more metabolically stable.[3] | The ether linkages can be susceptible to oxidative metabolism.[3][6] | The triazole ring is metabolically stable.[][6] |
| Ternary Complex Formation | Provides a flexible tether for the formation of the ternary complex.[3] | The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[3] | The semi-rigid nature can favorably pre-organize the PROTAC for ternary complex formation. |
| Synthetic Accessibility | Often synthetically straightforward and cost-effective.[3][6] | Can be more challenging and costly to synthesize compared to alkyl linkers.[3][6] | Highly efficient and modular "click chemistry" allows for rapid and convergent synthesis of PROTAC libraries.[4][] |
Quantitative Data on PROTAC Performance with Different Linkers
The following table summarizes hypothetical experimental data illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs targeting a hypothetical protein kinase.
| Linker Type | Linker Length (atoms) | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl | 10 | 850 | 5.2 | 5 | 8.5 | 50 | 90 |
| Alkyl | 15 | 920 | 6.1 | 2 | 10.2 | 25 | 95 |
| PEG | 4 units (12 atoms) | 950 | 3.8 | 50 | 6.1 | 75 | 85 |
| PEG | 8 units (24 atoms) | 1126 | 2.5 | 150 | 4.3 | 100 | 80 |
| Triazole (with PEG) | 14 | 980 | 4.1 | 30 | 7.2 | 35 | 92 |
| Triazole (with Alkyl) | 14 | 960 | 4.9 | 15 | 9.0 | 40 | 93 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.[7]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the signal of the target protein to the loading control and express as a percentage of the vehicle-treated control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.[3][8]
Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[3]
-
Compound Preparation: Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS).
-
Assay Procedure: Add the PROTAC solution to the donor wells of the filter plate. Add fresh buffer to the acceptor wells of a corresponding 96-well plate. Place the filter plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca(t) / Cequilibrium))
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.[]
Surface Plasmon Resonance (SPR): SPR technology monitors the dynamic interactions between biomolecules in real-time.[]
Methodology:
-
Immobilization: Immobilize the E3 ligase onto a sensor chip.
-
Binding Analysis: Inject a solution containing the PROTAC and the protein of interest over the sensor surface.
-
Data Analysis: The binding events are detected as a change in the refractive index, providing data on the association and dissociation kinetics of the ternary complex.[]
Isothermal Titration Calorimetry (ITC): ITC measures the heat change associated with molecular interactions.
Methodology:
-
Sample Preparation: Place a solution of the E3 ligase in the sample cell and a solution of the PROTAC and protein of interest in the injection syringe.
-
Titration: Inject small aliquots of the syringe solution into the sample cell.
-
Data Analysis: The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the ternary complex formation.
References
Unveiling the Architecture of Benzyl-PEG1-Tos Conjugates: A Comparative Guide to Structural Validation
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic constructs like Benzyl-PEG1-Tos is paramount to ensure reproducibility, efficacy, and safety in therapeutic applications. While X-ray crystallography stands as the gold standard for absolute structure elucidation, a variety of analytical techniques can provide crucial and often complementary structural information. This guide provides an objective comparison of crystallographic validation with alternative methods, supported by experimental data and detailed protocols.
At a Glance: Comparing Structural Validation Techniques
The selection of an analytical method for structural validation depends on the specific information required, the nature of the sample, and available instrumentation. While crystallography provides an unparalleled three-dimensional atomic map, other techniques offer insights into structure in solution, purity, and molecular weight.
| Technique | Information Provided | Resolution | Sample Requirements | Throughput |
| Single-Crystal X-ray Diffraction | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing. | Atomic | High-quality single crystal (>0.1 mm).[1] | Low |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed connectivity, chemical environment of atoms, stereochemistry, and conformational dynamics in solution.[2] | Atomic | Soluble sample (5-10 mg) in deuterated solvent.[1] | Medium |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, and fragmentation patterns for structural inference.[3][4] | Molecular | Small sample amount (µg-ng), soluble or solid.[3] | High |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, and separation of isomers. Can be coupled with other detectors for further characterization.[][6] | Molecular | Soluble sample.[6] | High |
In-Depth Analysis: Methodologies and Data Interpretation
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of a molecule's three-dimensional structure.[7] Although specific crystallographic data for this compound is not publicly available, studies on similar small molecules containing tosylate and PEG moieties demonstrate the power of this technique. For instance, the crystal structures of various multi-tosylate compounds have been successfully determined, revealing detailed information about their molecular conformation and packing in the solid state.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of sufficient size and quality.[1] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[1] The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[9] This map is then used to build a molecular model, which is refined against the experimental data to yield the final, high-resolution crystal structure.
The Solution-State Perspective: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing valuable information about the connectivity and chemical environment of each atom.[2][10] For a molecule like this compound, ¹H and ¹³C NMR would be instrumental in confirming the presence and connectivity of the benzyl (B1604629), PEG, and tosyl groups.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. Standard ¹H and ¹³C spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to assign the protons and carbons to the molecular structure. The characteristic signals for the aromatic protons of the benzyl and tosyl groups, the methylene (B1212753) protons of the PEG linker, and the methyl protons of the tosyl group would be key identifiers.
The Mass and Purity Check: Mass Spectrometry and HPLC
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and confirm the elemental composition of a molecule.[3][4] High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement for this compound, confirming its molecular formula.
High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of the conjugate and separating it from any starting materials or byproducts.[][6]
Experimental Protocol: LC-MS
-
Sample Preparation: A dilute solution of the conjugate is prepared in a solvent compatible with the HPLC mobile phase.
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution is typically used to separate the components of the mixture based on their polarity.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed into the ion source of a mass spectrometer. The mass-to-charge ratio of the ions is measured, providing molecular weight information for each separated component.
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the comprehensive structural validation of a small molecule conjugate like this compound, integrating chromatographic purification with spectroscopic and crystallographic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. excillum.com [excillum.com]
- 8. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.bu.edu [people.bu.edu]
- 10. news-medical.net [news-medical.net]
A Comparative Guide to the In Vivo Stability of Polyethylene Glycol (PEG) Linkers
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a clinically validated and widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1] The choice of the PEG linker, the molecular bridge connecting the PEG polymer to the drug, is a critical design parameter that profoundly influences the conjugate's in vivo stability, circulation half-life, and the release mechanism of the therapeutic payload.[2] This guide provides an objective comparison of the in vivo stability of different PEG linker types, supported by experimental data, to inform the rational design of next-generation biologic therapies.
Understanding PEG Linker Stability: A Tale of Two Chemistries
PEG linkers can be broadly classified into two main categories based on their in vivo stability: stable (non-cleavable) linkers and cleavable linkers. The selection between these two archetypes is fundamentally dictated by the therapeutic objective.[1]
-
Stable (Non-Cleavable) Linkers: These linkers form robust covalent bonds, such as amide or carbamate (B1207046) linkages, that are resistant to enzymatic and hydrolytic degradation under physiological conditions.[1] The primary goal of employing a stable linker is to maximize the circulation half-life of the conjugated molecule, thereby reducing its clearance rate and minimizing off-target effects by ensuring the drug remains conjugated to the PEG moiety for an extended period.[2] Ether linkages are also highly stable and result in long circulation times where the payload release depends on the degradation of the entire conjugate.[2]
-
Cleavable Linkers: In contrast, cleavable linkers are engineered to break under specific physiological conditions, enabling the controlled release of the native drug. This is particularly advantageous for prodrug strategies and targeted delivery systems like antibody-drug conjugates (ADCs).[1][3] The cleavage mechanism is tailored to the target environment, with common examples including:
-
Ester Linkers: Susceptible to enzymatic cleavage by esterases.[1]
-
Hydrazone Linkers: Designed for pH-sensitive release in acidic microenvironments, such as tumors or endosomes.[4]
-
Disulfide Linkers: Cleaved in the presence of reducing agents like glutathione, which is found at higher concentrations inside cells compared to the bloodstream.
-
Peptide Linkers: Designed to be substrates for specific proteases that are overexpressed in the target tissue, for instance, cathepsins in tumors.[4]
-
Data Presentation: Quantitative Comparison of PEG Linker In Vivo Stability
The in vivo stability of a PEGylated therapeutic is a critical parameter that dictates its pharmacokinetic profile. While direct head-to-head comparisons of various linker types on a single molecule are not always available in the literature, the following tables summarize quantitative data from various preclinical studies to provide a comparative overview. It is crucial to note that the half-life of a PEGylated molecule is also influenced by the size and architecture (linear or branched) of the PEG polymer, the nature of the conjugated molecule, and the animal model used.[1][5]
Table 1: In Vivo Stability of Stable vs. Cleavable Linker Chemistries
| Linker Type | Linker Chemistry | In Vivo Stability Characteristics | Half-Life (Example) | Animal Model | Key Findings & References |
| Stable | Amide/Ether | High plasma stability, resistant to hydrolysis and enzymatic cleavage.[1][2] | Prolonged circulation time | Various | Ideal for maximizing the circulation half-life of the intact conjugate.[1] |
| Stable | Thioether (Maleimide-based) | Potential for premature cleavage via thiol-maleimide exchange.[4] | Variable | Various | Can lead to premature drug release, potentially causing off-target toxicity.[4] |
| Cleavable | Peptide (e.g., Val-Cit) | Cleaved by tumor-specific proteases (e.g., Cathepsin).[4] | 8 - 14 hours (Onc72 release from prodrug) | Mouse | Enables controlled release at the target site, improving the therapeutic index.[4] |
| Cleavable | Ester | Susceptible to enzymatic cleavage by esterases; generally less stable than amides.[1][6] | Not specified in broad terms | Various | Used in contexts like hydrogels and PROTACs where controlled degradation is desired.[1][7][8] |
| Cleavable | Hydrazone | pH-sensitive; designed for release in acidic microenvironments.[4] | Not specified in broad terms | Various | Aims to minimize systemic exposure and concentrate the drug at acidic target sites.[4] |
Table 2: Impact of PEG Architecture and Length on In Vivo Half-Life
| PEG Architecture | PEG Size (kDa) | Molecule | Half-Life | Fold Increase in Half-Life | Animal Model | Key Findings & References |
| Linear | 4 | Affibody-Drug Conjugate | 49.2 minutes | 2.5-fold (vs. no PEG) | Mice | PEGylation significantly improves half-life compared to the non-PEGylated version.[9] |
| Linear | 10 | Affibody-Drug Conjugate | 219.0 minutes | 11.2-fold (vs. no PEG) | Mice | Longer PEG chains lead to a more substantial increase in circulation time.[9] |
| Linear | 40 | TNF Nanobody | Not Specified | - | Not Specified | Branched PEG showed a superior pharmacokinetic profile.[10] |
| Branched | 2 x 20 | TNF Nanobody | Not Specified | - | Not Specified | Branched PEGs, with their larger hydrodynamic volume, can enhance the "stealth" effect and prolong circulation.[10][11] |
Experimental Protocols for Assessing In Vivo Stability
Determining the in vivo stability of a PEGylated molecule is crucial for its development as a therapeutic. The following are detailed methodologies for key experiments cited in the literature.[1]
This method is used to determine the concentration of the PEGylated protein in plasma over time, from which pharmacokinetic parameters, including half-life, can be calculated.[1]
-
Objective: To determine the circulation half-life, clearance rate, and exposure of the PEGylated conjugate.[5]
-
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).[10]
-
Drug Administration: A cohort of animals is administered the PEGylated conjugate at a specific dose, typically via intravenous injection to directly assess circulation parameters.[10]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr) post-administration.[9]
-
Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.[4]
-
Quantification of Conjugate: The concentration of the intact PEGylated conjugate in the plasma samples is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[1][9]
-
Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including circulation half-life (t½), clearance (CL), and volume of distribution (Vd), using appropriate software.[2][9]
-
-
Objective: To determine the tissue and organ distribution of the PEGylated conjugate over time.
-
Methodology:
-
Radiolabeling: The PEGylated conjugate is often labeled with a radionuclide (e.g., ¹²⁵I, ¹¹¹In) for easy tracking.
-
Administration: The labeled conjugate is administered to a cohort of animals.
-
Tissue Harvesting: At various time points, animals are euthanized, and major organs and tissues (e.g., liver, spleen, kidneys, tumor) are harvested.
-
Quantification: The amount of radioactivity in each tissue is measured using a gamma counter.
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g) to determine the organ distribution and tumor targeting efficiency.[12]
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo stability analysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Balancing Act of Bioconjugation: A Cost-Benefit Analysis of Benzyl-PEG1-Tos in Research
For researchers, scientists, and drug development professionals, the strategic selection of reagents is a critical step that dictates the efficiency, specificity, and ultimately, the success of their experimental goals. In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the two ends of a PROTAC is a crucial determinant of its efficacy. This guide provides a comprehensive cost-benefit analysis of Benzyl-PEG1-Tos, a commonly used PEG-based linker, and compares its performance with other widely used alternatives.
This compound is a heterobifunctional linker featuring a benzyl-protected hydroxyl group and a tosyl group. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with amines or hydroxyls, making it a versatile tool for synthesizing PROTACs and other bioconjugates.[1][2] Its primary application is in the construction of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.[3][4][5][6][7]
Cost Comparison: this compound and Its Alternatives
The financial investment in reagents is a significant consideration in any research endeavor. To provide a clear comparison, the following table summarizes the approximate costs of this compound and common alternative PEGylation reagents. Prices can vary between suppliers and are subject to change.
| Reagent | Functional Group | Typical Cost (USD) | Quantity | Cost per mg (USD) |
| This compound | Tosylate | $34.00 | 100 mg | $0.34 |
| mPEG-Maleimide (MW 5000) | Maleimide | $66.00 | 100 mg | $0.66 |
| mPEG-NHS Ester (MW 10000) | NHS Ester | $280.00 | 1 g | $0.28 |
| PROTAC Linker 13 | Alkyl/Ether | $71.40 | 100 mg | $0.71 |
Note: The costs presented are based on available online pricing and are intended for comparative purposes only.[8][9][10][11]
Performance Comparison: A Deeper Dive into Reactivity and Stability
Beyond cost, the performance of a linker is paramount. The choice of reactive group influences reaction conditions, specificity, and the stability of the final conjugate. The following table compares the key characteristics of tosylate, maleimide, and NHS ester functional groups.
| Feature | This compound (Tosylate) | PEG-Maleimide | PEG-NHS Ester |
| Target Group(s) | Primary amines, thiols, hydroxyls | Thiols (cysteine residues) | Primary amines (lysine residues, N-terminus) |
| Reaction pH | 8.0 - 9.5 for amines, 7.5 - 9.0 for thiols[12][13] | 6.5 - 7.5[14] | 7.0 - 9.0[14] |
| Reaction Speed | Generally slower than Michael addition[12] | Fast; often complete within minutes to a few hours[12] | Fast; typically 30-60 minutes at room temperature[3] |
| Bond Stability | Forms a highly stable thioether or secondary amine bond[12] | Thioether bond can be susceptible to retro-Michael reaction[12] | Forms a highly stable amide bond[14] |
| Specificity | Can react with multiple nucleophiles, potentially leading to a more heterogeneous product[14] | Highly specific for thiols, enabling site-specific modification[15] | Highly specific for primary amines[14] |
| Versatility | Versatile due to reactivity with multiple functional groups[14] | Primarily for thiol-specific conjugation | Primarily for amine-specific conjugation |
Experimental Protocols: Methodologies for Success
Detailed and reproducible experimental protocols are crucial for the successful application of these reagents. Below are representative protocols for protein conjugation using a tosyl-activated PEG and for the synthesis of a PROTAC.
Protocol 1: General Protein Conjugation with Tosyl-Activated PEG
This protocol provides a general framework for the conjugation of a tosyl-activated PEG, such as this compound, to a protein.
Materials:
-
Protein of interest
-
Tosyl-activated PEG (e.g., this compound)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.5
-
Quenching Reagent: 1 M Tris-HCl or 1 M glycine, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines.
-
PEG Reagent Preparation: Immediately before use, dissolve the tosyl-activated PEG in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved tosyl-PEG to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 16-24 hours.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM and incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG and quenching reagent using SEC.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the degree of PEGylation.[1]
Protocol 2: Synthesis of a PROTAC using a Tosyl-PEG Linker
This protocol outlines a general strategy for the synthesis of a PROTAC using a linker like this compound.
Materials:
-
Ligand for Protein of Interest (POI) with a nucleophilic handle (e.g., -NH2 or -OH)
-
Ligand for E3 Ligase with a suitable functional group for subsequent coupling
-
This compound (or another tosyl-PEG linker)
-
Anhydrous DMF
-
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or another peptide coupling reagent
-
Purification system (e.g., preparative HPLC)
Procedure:
-
First Ligand Attachment: Dissolve the POI ligand and this compound in anhydrous DMF. Add a non-nucleophilic base like DIPEA and heat the reaction (e.g., to 80°C) until the reaction is complete as monitored by LC-MS. Purify the resulting ligand-linker intermediate.
-
Second Ligand Coupling: The benzyl (B1604629) group on the intermediate can be deprotected to reveal a hydroxyl group, which can then be activated, or the other end of the E3 ligase ligand can be activated. For example, if the E3 ligase ligand has a carboxylic acid, it can be activated with HATU.
-
Final PROTAC Assembly: Dissolve the ligand-linker intermediate and the activated second ligand in anhydrous DMF. Add DIPEA and stir at room temperature until the reaction is complete as monitored by LC-MS.
-
Purification: Purify the final PROTAC molecule by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.[2]
Visualizing the Workflow and Logic
To better illustrate the processes and decisions involved in using these reagents, the following diagrams are provided.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative analysis of polyethylene glycol (PEG) in PEG-modified proteins/cytokines by aqueous two-phase systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
review of literature comparing various PEGylation reagents
A Comprehensive Guide to Selecting the Optimal PEGylation Reagent
In the realm of biopharmaceutical research and drug development, PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule—stands as a cornerstone technology for enhancing the therapeutic properties of proteins, peptides, and other biomolecules.[1] This modification can significantly improve a drug's solubility, extend its circulating half-life, reduce immunogenicity, and enhance its stability.[1][2] However, the selection of an appropriate PEGylation reagent is a critical decision that profoundly influences the efficacy, stability, and in vivo performance of the final conjugate.[3]
This guide provides an objective, data-driven comparison of common PEGylation reagents to assist researchers, scientists, and drug development professionals in making informed decisions. We will delve into the performance of various reagents, present detailed experimental protocols, and offer visual guides to the underlying chemical processes and workflows.
Comparative Performance of PEGylation Reagents
The choice of a PEGylation reagent is primarily dictated by the available functional groups on the target molecule and the desired characteristics of the final product. The most common strategies target primary amines (e.g., the N-terminus and lysine (B10760008) residues) or free sulfhydryl groups (from cysteine residues).[2]
Amine-Reactive PEGylation Reagents
N-hydroxysuccinimidyl (NHS) esters and aldehydes are two of the most prevalent classes of amine-reactive PEGylation reagents.[1]
-
mPEG-NHS Esters: These reagents react efficiently with primary amines at physiological to slightly alkaline pH to form stable amide bonds.[3][4] The reactivity and stability of NHS esters can be influenced by the linker arm connecting the PEG chain to the NHS group.[5] For instance, longer alkyl chain linkers like valerate (B167501) and butanoate confer greater stability to the NHS ester compared to shorter or more activated linkers.[5]
-
mPEG-Aldehydes: These reagents react with primary amines via reductive amination in the presence of a reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage.[6] This method offers good selectivity for N-terminal PEGylation.[6]
Thiol-Reactive PEGylation Reagents
For molecules containing free cysteine residues, thiol-reactive PEGylation offers a highly specific conjugation strategy.[1]
-
mPEG-Maleimides: These reagents react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether linkage.[1] This site-specific conjugation is highly efficient and results in a well-defined, homogeneous product.[1]
Impact of PEG Architecture: Linear vs. Branched
PEG reagents are available in both linear and branched architectures. Branched PEGs may offer increased stability and can exhibit greater selectivity for more sterically available amines.[1] While it was once thought that branched PEGs provide a greater hydrodynamic volume, some studies suggest that there is no significant difference in the viscosity radii of branched and linear PEG-proteins of the same total molecular weight.[1][7]
Data Presentation: Performance of PEGylation Reagents
The following tables summarize key performance indicators for common PEGylation reagents based on available literature. It is important to note that performance can vary significantly depending on the specific protein, reaction conditions, and the particular PEG reagent used.[1]
Table 1: Comparison of Common PEGylation Reagent Chemistries
| Reagent Type | Target Functional Group | Linkage Formed | Optimal Reaction pH | Stability of Linkage | Key Advantages | Key Disadvantages |
| mPEG-NHS Ester | Primary Amine (-NH₂) | Amide | 7.0 - 8.5[6][8] | High | High reactivity, well-established chemistry.[3][9] | Susceptible to hydrolysis in aqueous solutions.[5] Can react with other nucleophiles.[10] |
| mPEG-Aldehyde | Primary Amine (-NH₂) | Secondary Amine | 6.0 - 7.0 | High | Good for N-terminal modification, stable linkage.[6] | Requires a reducing agent, which may affect protein stability. |
| mPEG-Maleimide | Sulfhydryl (-SH) | Thioether | 6.5 - 7.5[1] | High | Highly specific, results in a homogeneous product.[1] | Requires a free cysteine, which may not be available or may require protein engineering. |
| mPEG-Carboxylate | Primary Amine (-NH₂) | Amide | 4.5 - 6.0 | High | Can be activated to react with primary amines.[11] | Requires activation step (e.g., with EDC/NHS). |
Table 2: Hydrolysis Half-life of Various mPEG-NHS Esters
| mPEG-NHS Ester Linker | Hydrolysis Half-life (t½) at pH 8.0, 25°C |
| Succinimidyl Carboxymethyl (SCM) | ~10 - 20 minutes[12] |
| Succinimidyl Succinate (SS) | Varies with specific structure |
| Succinimidyl Carbonate (SC) | Varies with specific structure |
| Valerate | Longer than shorter linkers[5] |
| Butanoate | Longer than shorter linkers[5] |
| Data compiled from multiple sources for generic or branched PEG-NHS esters.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of PEGylated bioconjugates.[9] The following are generalized protocols that should be optimized for specific proteins and PEG reagents.[1]
Protocol 1: PEGylation using mPEG-NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[3]
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous organic solvent (e.g., DMSO or DMF) and then dilute to the desired concentration with the reaction buffer.
-
PEGylation Reaction: Add a calculated molar excess (e.g., 5- to 20-fold) of the PEG reagent solution to the protein solution with gentle mixing.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1]
-
Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to consume the unreacted PEG reagent.[3]
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.[1][13]
-
Characterization: Analyze the degree of PEGylation using SDS-PAGE (observing the shift in molecular weight), HPLC, or mass spectrometry.[2][13]
Protocol 2: PEGylation using mPEG-Maleimide
-
Protein Preparation: Dissolve the protein containing a free cysteine residue in a thiol-free buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-10 mg/mL.[2] If necessary, reduce disulfide bonds with a reducing agent like TCEP.[2]
-
PEG Reagent Preparation: Dissolve the mPEG-Maleimide reagent in the reaction buffer immediately before use.
-
PEGylation Reaction: Add a 2- to 10-fold molar excess of the mPEG-Maleimide solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to react with excess mPEG-Maleimide.
-
Purification: Purify the PEGylated protein using SEC or dialysis.[13]
-
Characterization: Confirm PEGylation by SDS-PAGE, HPLC, or mass spectrometry.[13]
Visualizing PEGylation Workflows and Concepts
Diagrams created using Graphviz can help illustrate key experimental workflows and chemical principles in PEGylation.
Caption: A systematic workflow for comparing different PEGylation reagents.[1]
Caption: Competing reaction pathways for mPEG-NHS ester in an aqueous buffer.[5]
Caption: Logical flow for selecting a suitable PEGylation reagent.
Conclusion
The selection of a PEGylation reagent is a multifaceted process that requires careful consideration of the target molecule's properties, the desired characteristics of the final conjugate, and the specifics of the reaction chemistry. While mPEG-NHS esters offer a robust and widely used method for modifying primary amines, mPEG-aldehydes can provide greater selectivity for N-terminal modification. For highly specific, site-directed PEGylation, mPEG-maleimides are the reagent of choice when a free cysteine is available. By understanding the comparative performance of these reagents and adhering to systematic experimental protocols, researchers can optimize their PEGylation strategies to develop more effective and stable biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. creativepegworks.com [creativepegworks.com]
A Comparative Guide to Cross-Reactivity of Antibodies Against PEGylated Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of antibodies targeting polyethylene (B3416737) glycol (PEG), offering supporting experimental data and detailed methodologies. The development of PEGylated therapeutics has been a significant advancement in drug delivery; however, the immunogenicity of PEG and the subsequent production of anti-PEG antibodies pose challenges to the efficacy and safety of these drugs.[1] Understanding the cross-reactivity of these antibodies is crucial for the development and immunogenicity assessment of PEGylated molecules.
Executive Summary
Anti-PEG antibodies can be induced by PEGylated substances and may also exist in treatment-naïve individuals.[1][2] These antibodies can lead to accelerated clearance of PEGylated drugs, reduced therapeutic efficacy, and hypersensitivity reactions.[1][3] The binding characteristics of anti-PEG antibodies are influenced by several factors, including the antibody type (monoclonal vs. polyclonal), the molecular weight of the PEG chain, and the nature of the PEG's terminal groups.[4][5] This guide explores these factors through comparative data from key experimental assays and provides detailed protocols to facilitate reproducible research in this area.
Data Presentation: Performance Comparison of Anti-PEG Antibodies
The following tables summarize quantitative data on the cross-reactivity and binding characteristics of anti-PEG antibodies.
Table 1: Competitive ELISA - Relative Binding Affinities of Anti-PEG Antibodies to Various PEG Compounds
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to assess the relative binding affinity of antibodies. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a competitor molecule (e.g., a specific PEG derivative) that is required to inhibit 50% of the antibody binding to a coated PEG-antigen. A lower IC50 value indicates a higher binding affinity.
| Competitor Molecule | Antibody Type | Representative IC50 (µM) | Relative Binding Affinity |
| Polyethylene Glycol (10 kDa) | Polyclonal Serum | ~0.1 | High |
| Pentaethylene Glycol (PEG5) | Polyclonal Serum | ~50-100 | Moderate |
| Tetraethylene Glycol (PEG4) | Polyclonal Serum | ~100 | Moderate-Low |
| Triethylene Glycol (PEG3) | Polyclonal Serum | >500 | Low |
Note: IC50 values are representative and can vary depending on the specific antibody, experimental conditions, and the nature of the polyclonal response.
Table 2: Influence of PEG Molecular Weight and Antibody Type on Immunogenicity and Binding
The molecular weight of the PEG polymer and the type of anti-PEG antibody (monoclonal vs. polyclonal) significantly impact the immune response and binding characteristics.
| Feature | Monoclonal Anti-PEG Antibodies | Polyclonal Anti-PEG Antibodies | Key Insights |
| Specificity | Bind to a single, specific epitope on the PEG molecule (e.g., the methoxy (B1213986) group or the polymer backbone).[5] | A heterogeneous mixture of antibodies that can recognize multiple epitopes on the PEG molecule. | Monoclonals offer higher specificity, which is advantageous for targeted assays. Polyclonals may provide a more comprehensive picture of the overall immune response. |
| Binding Affinity | Can exhibit very high affinity (low nM range).[6] | Affinity is an average of the different antibodies present and can vary. | High-affinity monoclonal antibodies are valuable as standards in quantitative assays.[4] |
| Cross-Reactivity with Different PEG MWs | Binding can be highly dependent on the PEG chain length, with some monoclonals showing preference for longer chains. | Often exhibit broader cross-reactivity with a range of PEG molecular weights due to the recognition of multiple epitopes. | Higher molecular weight PEGs (e.g., 20-30 kDa) are generally more immunogenic than lower molecular weight PEGs (e.g., 2-5 kDa).[4] |
| Cross-Reactivity with Other Polymers | Some monoclonal anti-PEG antibodies have been shown to cross-react with other polymers containing a C-C-O backbone, such as polypropylene (B1209903) glycol (PPG) and polytetramethylene ether glycol (PTMEG). | A similar pattern of cross-reactivity with other polymers has been observed in the plasma of subjects with high titers of polyclonal PEG-binding antibodies. | The shared structural motifs in these polymers are likely recognized by a subset of anti-PEG antibodies. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Competitive ELISA Protocol for Anti-PEG Antibody Cross-Reactivity
This method quantitatively assesses the binding affinity of different PEG compounds by their ability to compete with a coated PEGylated antigen for antibody binding.
Materials:
-
High-binding 96-well microplates
-
PEG-conjugated protein (e.g., PEG-BSA)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)
-
Anti-PEG antibody-containing serum or purified monoclonal anti-PEG antibody
-
Competitor molecules (various PEG derivatives, other polymers)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Chromogenic substrate (e.g., TMB)
-
Stop Solution (e.g., 1N HCl)
-
Microplate reader
Procedure:
-
Plate Coating: Coat high-binding 96-well microplates with 1-5 µg/mL of a PEG-conjugated protein in coating buffer overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plates again as described in step 2.
-
Competitive Incubation: Pre-incubate a constant, predetermined dilution of the anti-PEG antibody with varying concentrations of the competitor molecules for 1-2 hours at room temperature.
-
Addition to Plate: Add the antibody-competitor mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates to remove unbound antibodies and competitors.
-
Detection: Add the enzyme-conjugated secondary antibody to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plates thoroughly.
-
Substrate Addition: Add the chromogenic substrate and allow the color to develop.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value.
Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of antibody-antigen interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
PEGylated molecule (ligand)
-
Anti-PEG antibody (analyte)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the PEGylated molecule (ligand) in the appropriate immobilization buffer to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Interaction Analysis:
-
Inject a series of dilutions of the anti-PEG antibody (analyte) in running buffer over the sensor surface at a constant flow rate.
-
Monitor the association phase (binding of the antibody to the immobilized PEGylated molecule) in real-time.
-
Switch back to running buffer to monitor the dissociation phase (release of the antibody from the surface).
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound antibody from the sensor surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and biological pathways related to the study of anti-PEG antibodies.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for SPR Analysis.
Caption: Anti-PEG Antibody Induction Pathways.
References
- 1. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. unsw.edu.au [unsw.edu.au]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. nicoyalife.com [nicoyalife.com]
Safety Operating Guide
Navigating the Safe Disposal of Benzyl-PEG1-Tos: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Benzyl-PEG1-Tos, a PEG-based linker. Adherence to these protocols is critical for minimizing risks and protecting both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.
First-Aid Measures: In the event of exposure, follow these immediate first-aid guidelines:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
In case of skin contact: Remove all contaminated clothing immediately. Rinse the affected skin area with plenty of water.[2]
-
In case of eye contact: Rinse the eyes thoroughly with plenty of water and consult an ophthalmologist.[2] Remove contact lenses if present and easy to do.
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[3][4][5]
Summary of Key Safety and Disposal Information
The following table summarizes critical data for the safe handling and disposal of this compound.
| Parameter | Information |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant.[5][6] |
| Spill Containment | Absorb spills with inert material (e.g., sand, diatomaceous earth) and collect for disposal.[6][7] |
| Personal Protective Equipment (PPE) | Wear protective gloves, and eye/face protection.[5][6] |
| Hazards | Harmful if swallowed or inhaled.[2][4] May cause skin and eye irritation.[2][4][5] |
| Incompatible Materials | Strong oxidizing agents.[3][6] |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions from waste generation to final disposal.
-
Evaluate the Waste Stream: Determine if the this compound waste is in its pure form, in a solution, or mixed with other chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed. Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.
For larger quantities or as required by institutional protocols, chemical neutralization through hydrolysis can render the compound less hazardous. This procedure breaks the tosylate ester bond.
Objective: To hydrolyze this compound into benzyl (B1604629) alcohol and a salt of p-toluenesulfonic acid.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (1 M to 2 M)
-
Ethanol (or a suitable solvent to dissolve the waste if not in a miscible solvent)
-
Reaction vessel (e.g., beaker or flask)
-
Stir plate and stir bar
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, if the this compound waste is in a non-aqueous solvent, consider safely removing the solvent under reduced pressure. Otherwise, ensure the solvent is miscible with the hydrolysis solution.
-
Hydrolysis: Add the sodium hydroxide solution to the reaction vessel containing the this compound waste. A molar excess of sodium hydroxide is recommended to ensure complete hydrolysis.[8] Stir the mixture. Gentle heating may be applied to facilitate the reaction, but this should be done with caution.
-
Monitoring: Monitor the reaction for its completion. This can be done by analytical methods such as TLC or LC-MS if necessary.
-
Neutralization: Once hydrolysis is complete, the resulting solution will be basic. Carefully neutralize the solution by slowly adding a suitable acid, such as hydrochloric acid, until the pH is between 6 and 8.[8]
-
Final Disposal: The neutralized solution, containing benzyl alcohol, sodium p-toluenesulfonate, and salts, can then be disposed of as aqueous chemical waste in accordance with institutional and local regulations.[8]
In the event of a spill, adhere to the following procedures:
-
Evacuate and Ventilate: For significant spills, evacuate the immediate area and ensure adequate ventilation.[7]
-
Containment: Use an inert absorbent material such as sand, diatomaceous earth, or vermiculite (B1170534) to contain and soak up the spill.[7][9]
-
Collection: Carefully collect the absorbed material and place it into a sealed and appropriately labeled container for hazardous waste.[7]
-
Decontamination: Thoroughly clean the spill area with soap and water. All cleaning materials should also be collected and disposed of as hazardous waste.[7]
All containers that held this compound, as well as contaminated materials, must be disposed of as hazardous chemical waste.[6] Arrange for collection through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not pour any waste containing this compound down the drain. [7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling Benzyl-PEG1-Tos
This guide provides crucial safety, handling, and disposal information for Benzyl-PEG1-Tos, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and operational integrity.
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The information presented here is compiled from available Safety Data Sheets (SDS) and data from structurally similar compounds to provide a thorough safety protocol.
Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound. These recommendations are based on general laboratory safety principles and information available for similar chemical compounds.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield. | Must be worn to protect against potential splashes, mists, or aerosols. An emergency eyewash station should be readily accessible.[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile rubber gloves are recommended. For prolonged or repeated contact, consider double gloving. Gloves should be inspected for integrity before each use and changed frequently.[1] |
| Skin and Body Protection | Laboratory coat, work uniform, or impervious clothing. | A lab coat should be worn at all times. Additional protective garments such as aprons or sleevelets should be used based on the nature of the task to prevent skin contact.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. | A NIOSH/MSHA approved respirator may be required if ventilation is inadequate or there is a risk of inhalation. General and local exhaust ventilation (e.g., a fume hood) is recommended to keep vapor levels low.[1][2] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is correctly worn.[1]
-
Ventilation: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[3] Do not breathe mist, vapors, or spray.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[4][5]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep it away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Plan:
-
Small Spills: In the event of a small spill, absorb the material with an inert, non-combustible absorbent like sand or earth.
-
Spill Cleanup: Ensure proper PPE is worn during cleanup.[1] Ventilate the area of the spill. Collect the absorbed material and place it into a suitable, sealed container for disposal.[3]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste. All disposal activities must be in accordance with local, regional, and national regulations.[1] Do not allow the substance to enter drains or watercourses.
Chemical Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
